2-(Hex-5-yn-1-yl)isoindoline-1,3-dione
Description
Structure
3D Structure
Properties
IUPAC Name |
2-hex-5-ynylisoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-2-3-4-7-10-15-13(16)11-8-5-6-9-12(11)14(15)17/h1,5-6,8-9H,3-4,7,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WALVSJIWVWDFCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCCN1C(=O)C2=CC=CC=C2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80391665 | |
| Record name | N-(5-Hexynyl)phthalimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80391665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6097-08-1 | |
| Record name | N-(5-Hexynyl)phthalimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80391665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Physicochemical Properties of 2-(Hex-5-yn-1-yl)isoindoline-1,3-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the known and predicted physical and chemical properties of 2-(Hex-5-yn-1-yl)isoindoline-1,3-dione. This compound, a phthalimide derivative containing a terminal alkyne, is a valuable building block in organic synthesis, particularly in the construction of more complex molecules through reactions such as 'click' chemistry. This document summarizes its key physical data, provides a likely synthetic protocol, and outlines expected spectral characteristics to aid in its identification and use in research and development.
Core Physical and Chemical Properties
This compound is a solid at room temperature with a defined melting point range. Its core properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₃NO₂ | [1][2] |
| Molecular Weight | 227.26 g/mol | [1][2] |
| CAS Number | 6097-08-1 | [1][2] |
| Melting Point | 68-72 °C | [1][2] |
| Appearance | White to off-white solid (predicted) | |
| Purity | Typically available at 95-98% | [1][3] |
| Storage | Room temperature | [1][2] |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved via the Gabriel synthesis, a robust method for preparing primary amines and their N-substituted derivatives.[4][5][6][7][8] This method involves the N-alkylation of potassium phthalimide with a suitable alkyl halide. In this case, a 6-halo-1-hexyne would be the appropriate reagent.
General Synthesis Protocol (Gabriel Synthesis)
A likely experimental protocol for the synthesis of this compound is as follows:
-
Deprotonation of Phthalimide: Potassium phthalimide is used as the nucleophile. Alternatively, it can be generated in situ by reacting phthalimide with a base like potassium hydroxide or potassium carbonate in a suitable solvent such as dimethylformamide (DMF).
-
N-Alkylation: To the solution of potassium phthalimide, 6-bromo-1-hexyne (or a similar 6-halo-1-hexyne) is added. The reaction mixture is heated to facilitate the SN2 reaction, typically at temperatures ranging from 60 to 100°C. The reaction progress is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and poured into water to precipitate the crude product. The solid is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
The following diagram illustrates the logical workflow for the synthesis of this compound.
Caption: Synthesis workflow for this compound via Gabriel synthesis.
Melting Point Determination
The melting point of a solid organic compound is a key indicator of its purity. A sharp melting range suggests a high degree of purity, while a broad and depressed range indicates the presence of impurities.
A standard method for determining the melting point is as follows:
-
A small amount of the finely powdered, dry sample is packed into a capillary tube, sealed at one end.
-
The capillary tube is placed in a melting point apparatus, and the sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
The temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.
Spectroscopic Data
While experimental spectra for this specific compound are not widely published, its structure allows for the prediction of key spectroscopic features.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |
| ~3300 | ≡C-H | Stretching |
| ~2120 | C≡C | Stretching (weak) |
| 1770-1700 | C=O (imide) | Symmetric and Asymmetric Stretching |
| 1600-1450 | C=C (aromatic) | Stretching |
The presence of a sharp band around 3300 cm⁻¹ and a weak band around 2120 cm⁻¹ would be indicative of the terminal alkyne. The strong carbonyl absorptions are characteristic of the phthalimide group.[9][10][11]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum would provide a map of the hydrogen atoms in the molecule. The expected chemical shifts (in ppm, relative to TMS) are:
-
7.8-7.7 ppm: A multiplet corresponding to the four aromatic protons of the phthalimide group.
-
~3.7 ppm: A triplet corresponding to the two protons of the -CH₂- group attached to the nitrogen atom.
-
~2.2 ppm: A triplet of doublets corresponding to the two protons of the -CH₂- group adjacent to the alkyne.
-
~1.9 ppm: A triplet corresponding to the single proton of the terminal alkyne (≡C-H).
-
~1.7-1.5 ppm: Multiplets corresponding to the remaining four protons of the alkyl chain.
¹³C NMR: The carbon NMR spectrum would show distinct signals for each carbon environment. Predicted chemical shifts are:
-
~168 ppm: Carbonyl carbons of the phthalimide group.
-
~134 ppm and ~123 ppm: Aromatic carbons of the phthalimide group.
-
~84 ppm and ~69 ppm: Alkynyl carbons (C≡C).
-
~37 ppm, ~27 ppm, ~25 ppm, ~18 ppm: Carbons of the hexyl chain.
Applications in Research and Development
The primary utility of this compound lies in its bifunctional nature. The phthalimide group serves as a protected form of a primary amine, which can be deprotected under various conditions (e.g., using hydrazine). The terminal alkyne allows for a wide range of chemical transformations, most notably copper-catalyzed azide-alkyne cycloaddition (CuAAC) or 'click' chemistry.[1][2]
This makes the compound a valuable linker in the synthesis of:
-
Bioconjugates: For attaching molecules to proteins, peptides, or nucleic acids.
-
Pharmaceuticals: As an intermediate in the synthesis of more complex drug candidates.
-
Polymers and Materials Science: For the creation of functionalized polymers and materials.
-
Fluorescent Probes: As a scaffold for the development of molecular sensors.
The following diagram illustrates the logical relationship of its functional groups to its applications.
Caption: Relationship between the functional groups of the title compound and its applications.
Conclusion
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound [myskinrecipes.com]
- 3. This compound, 98% (CAS.6097-08-1) [smartscience.co.th]
- 4. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Gabriel Synthesis Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 8. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 10. uanlch.vscht.cz [uanlch.vscht.cz]
- 11. chem.libretexts.org [chem.libretexts.org]
2-(Hex-5-yn-1-yl)isoindoline-1,3-dione molecular weight and formula
This guide provides a detailed summary of the chemical and physical properties of 2-(Hex-5-yn-1-yl)isoindoline-1,3-dione, a bifunctional molecule with applications in organic synthesis and medicinal chemistry. The information is intended for researchers, scientists, and professionals in the field of drug development and materials science.
Physicochemical Properties
The fundamental molecular characteristics of this compound are summarized in the table below. These data are essential for stoichiometric calculations, analytical characterization, and experimental design.
| Property | Value |
| Molecular Formula | C₁₄H₁₃NO₂[1][2][3][4] |
| Molecular Weight | 227.26 g/mol [2][3] |
| CAS Number | 6097-08-1[1][2][5] |
| Purity | >95% to 98% (typical)[1][2] |
| Melting Point | 68-72 °C[3] |
Chemical Structure and Reactivity
This compound is comprised of two key functional components: a terminal alkyne on a hexyl chain and a phthalimide group. This dual functionality makes it a versatile building block in organic synthesis.[3] The terminal alkyne allows for participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry".[3] The phthalimide group serves as a protected form of a primary amine, which can be deprotected to reveal the amine functionality.[3]
Potential Experimental Applications
While specific experimental protocols for this exact molecule are proprietary or not publicly available, its structure lends itself to established synthetic methodologies.
Experimental Workflow: Bioconjugation via Click Chemistry
The terminal alkyne is a key functional group for "click chemistry," a class of reactions known for their high efficiency and specificity. A typical workflow for using this compound in bioconjugation would involve the following conceptual steps:
This protocol outline is a generalized representation. Researchers would need to optimize specific conditions, such as solvent systems, catalyst concentrations, and reaction times, based on the specific azide-containing substrate and the desired final product. The phthalimide group would typically remain intact during this process, serving as a stable protecting group for a primary amine. This amine could then be deprotected in a subsequent step if required for further functionalization.
References
Synthesis of 2-(Hex-5-yn-1-yl)isoindoline-1,3-dione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-(Hex-5-yn-1-yl)isoindoline-1,3-dione, a valuable building block in organic synthesis. The primary synthesis route, reaction mechanism, experimental protocol, and key quantitative data are detailed herein.
Introduction
This compound, also known as N-(5-Hexynyl)phthalimide, is a bifunctional molecule featuring a terminal alkyne and a phthalimide group. The terminal alkyne allows for its participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry, a powerful tool for bioconjugation and materials science. The phthalimide group serves as a masked primary amine, which can be deprotected under various conditions. These features make it a versatile intermediate in the synthesis of more complex molecules, including peptidomimetics, and other biologically active compounds.
Core Synthesis Route: The Gabriel Synthesis
The most direct and widely employed method for the preparation of this compound is the Gabriel synthesis . This classical reaction involves the N-alkylation of a phthalimide salt, typically potassium phthalimide, with a primary alkyl halide.[1][2] In this specific synthesis, the alkylating agent is a 6-carbon chain containing a terminal alkyne and a leaving group, such as 6-bromo-1-hexyne or 6-chloro-1-hexyne.
The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The phthalimide anion, being a potent nucleophile, attacks the electrophilic carbon of the haloalkyne, displacing the halide and forming the desired N-substituted phthalimide.[2]
Signaling Pathways and Experimental Workflow
The synthesis of this compound via the Gabriel synthesis is a straightforward process. The logical workflow of the synthesis is depicted below.
The chemical transformation is illustrated in the following reaction diagram.
Quantitative Data
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value | Reference |
| Molecular Formula | C₁₄H₁₃NO₂ | [3] |
| Molecular Weight | 227.26 g/mol | [3] |
| Melting Point | 68-72 °C | [4] |
| Purity (Typical) | ≥95% | [3] |
| Typical Yield | High (Specific yield is dependent on reaction conditions and scale) | [5] |
Experimental Protocols
The following is a representative experimental protocol for the synthesis of this compound based on established Gabriel synthesis procedures.
Materials and Reagents
-
Potassium phthalimide
-
6-Bromo-1-hexyne (or 6-chloro-1-hexyne)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Deionized water
-
Ethanol (for recrystallization)
-
Dichloromethane (for extraction, if needed)
-
Hexanes (for recrystallization, if needed)
-
Magnesium sulfate or sodium sulfate (for drying)
Procedure
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add potassium phthalimide (1.0 equivalent).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to dissolve the potassium phthalimide. The concentration is typically in the range of 0.5 to 1.0 M.
-
Addition of Alkylating Agent: To the stirred solution, add 6-bromo-1-hexyne (1.0-1.2 equivalents) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker containing cold deionized water. This will cause the product to precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash it thoroughly with deionized water to remove any remaining DMF and potassium bromide.
-
Drying: Dry the crude product in a vacuum oven.
Purification
The crude this compound can be purified by one of the following methods:
-
Recrystallization: Recrystallize the crude product from a suitable solvent system, such as ethanol/water or dichloromethane/hexanes.
-
Column Chromatography: If necessary, further purification can be achieved by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the structure.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups (alkyne C-H, C≡C, and imide C=O stretches).
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Melting Point Analysis: To assess the purity of the crystalline product.
Safety Considerations
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
DMF is a potential reproductive toxin; handle with care.
-
6-Bromo-1-hexyne is a lachrymator and should be handled in a fume hood.
-
Exercise caution when heating flammable organic solvents.
Conclusion
The Gabriel synthesis provides an efficient and reliable route to this compound. The procedure is robust and generally high-yielding, making this versatile building block readily accessible for applications in drug discovery, chemical biology, and materials science. The detailed protocol provided in this guide serves as a valuable resource for researchers in these fields.
References
Spectroscopic data for 6-phthalimido-1-hexyne (¹H NMR, ¹³C NMR)
An In-depth Technical Guide to the Spectroscopic Data of 6-Phthalimido-1-hexyne
This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic data for 6-phthalimido-1-hexyne, tailored for researchers, scientists, and professionals in the field of drug development. The following sections detail the ¹H and ¹³C NMR data, the experimental protocols for their acquisition, and a workflow diagram illustrating the process.
Spectroscopic Data Presentation
The quantitative ¹H and ¹³C NMR data for 6-phthalimido-1-hexyne are summarized in the tables below. The data were acquired in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as the internal standard.[1]
Table 1: ¹H NMR Spectroscopic Data for 6-phthalimido-1-hexyne [1]
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| 7.85 – 7.83 | m | 2H, Ph-H | |
| 7.72 – 7.69 | m | 2H, Ph-H | |
| 3.72 | t | 6.9 | 2H, -CH₂-N |
| 2.57 | m | 2H, -CH₂-C≡ | |
| 1.93 | t | 2.7 | 1H, ≡C-H |
| 1.85 – 1.78 | m | 2H, -CH₂- | |
| 1.61 – 1.50 | m | 2H, -CH₂- |
Table 2: ¹³C NMR Spectroscopic Data for 6-phthalimido-1-hexyne [1]
| Chemical Shift (δ, ppm) | Assignment |
| 168.6 | C=O |
| 132.3 | Ph-C |
| 131.1 | Ph-C |
| 123.4 | Ph-CH |
| 83.9 | -C≡CH |
| 69.0 | -C≡CH |
| 37.6 | -CH₂-N |
| 27.9 | -CH₂- |
| 25.8 | -CH₂- |
| 18.2 | -CH₂- |
Experimental Protocols
The acquisition of the NMR spectra followed standard laboratory procedures.
Nuclear Magnetic Resonance (NMR) Spectroscopy [1]
-
Sample Preparation : A sample of 6-phthalimido-1-hexyne was dissolved in deuterated chloroform (CDCl₃).
-
Internal Standard : Tetramethylsilane (TMS) was added to the solution to serve as an internal reference for the chemical shifts (0 ppm).
-
Instrumentation : ¹H and ¹³C NMR spectra were recorded on an NMR spectrometer operating at a frequency of 300 MHz or higher.
-
Data Acquisition and Processing : The spectra were acquired and processed using the spectrometer's software. Chemical shifts are reported in parts per million (ppm) relative to the TMS signal.
Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and spectroscopic analysis of 6-phthalimido-1-hexyne.
Caption: Workflow for the synthesis and spectroscopic characterization of 6-phthalimido-1-hexyne.
References
Solubility Profile of 2-(Hex-5-yn-1-yl)isoindoline-1,3-dione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an overview of the available physicochemical properties of 2-(Hex-5-yn-1-yl)isoindoline-1,3-dione, a versatile building block in organic synthesis. Due to a lack of specific quantitative solubility data in peer-reviewed literature, this document outlines a general experimental protocol for determining the solubility of this compound in organic solvents. A standardized workflow for such a determination is also presented visually. This guide is intended to serve as a foundational resource for researchers utilizing this compound in synthetic and medicinal chemistry applications.
Introduction
This compound is a chemical intermediate that incorporates a terminal alkyne and a phthalimide group. The alkyne functionality allows for its use in click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is a powerful tool for bioconjugation and drug discovery. The phthalimide moiety often serves as a protecting group for primary amines. A thorough understanding of the solubility of this compound in various organic solvents is crucial for its effective use in reaction setup, purification, and formulation development.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 6097-08-1 | [1] |
| Molecular Formula | C₁₄H₁₃NO₂ | [2] |
| Molecular Weight | 227.26 g/mol | [2] |
| Melting Point | 68-72 °C | [2][3] |
| Appearance | Solid (form not specified) | |
| Purity | Typically ≥95% | [3] |
Based on its structure—a largely nonpolar hexynyl chain and a more polar isoindoline-1,3-dione group—it is anticipated that the compound will exhibit good solubility in a range of common organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone. Its solubility is likely to be lower in highly nonpolar solvents like hexanes and very polar, protic solvents like water.
Experimental Protocol for Solubility Determination
The following is a general experimental protocol for determining the thermodynamic (equilibrium) solubility of this compound in an organic solvent of interest. This method is based on the widely used shake-flask method.
3.1. Materials and Equipment
-
This compound (solid)
-
Selected organic solvent (analytical grade or higher)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument (e.g., UV-Vis spectrophotometer)
-
Volumetric flasks and pipettes
3.2. Procedure
-
Preparation of Standard Solutions: Prepare a series of standard solutions of known concentrations of this compound in the chosen solvent. These will be used to generate a calibration curve.
-
Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure that equilibrium is reached.
-
Equilibration: Tightly cap the vials and place them in a constant temperature shaker. Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The temperature should be controlled and recorded.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.
-
Sample Filtration: Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter into a clean vial. This step is critical to remove all undissolved solid particles.
-
Sample Dilution: Accurately dilute the filtered solution with the solvent to a concentration that falls within the range of the calibration curve.
-
Analysis: Analyze the diluted sample using a calibrated analytical method (e.g., HPLC) to determine the concentration of this compound.
-
Calculation: Calculate the solubility of the compound in the solvent at the specified temperature, taking into account the dilution factor. The result is typically expressed in mg/mL, g/L, or mol/L.
Workflow for Solubility Determination
The following diagram illustrates the general workflow for the experimental determination of solubility.
Caption: General workflow for the experimental determination of compound solubility.
Conclusion
While quantitative solubility data for this compound in various organic solvents is not currently available in the scientific literature, this technical guide provides the necessary foundational information for researchers. The presented physicochemical properties offer a basis for initial solvent selection, and the detailed experimental protocol and workflow provide a robust methodology for determining the solubility of this compound in any solvent of interest. Such empirical determination is highly recommended to ensure the successful application of this versatile building block in research and development.
References
An In-depth Technical Guide on the Discovery and First Synthesis of 6-Phthalimido-1-hexyne
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery and the first published synthetic protocol for 6-phthalimido-1-hexyne, a valuable building block in organic synthesis. The document details the experimental procedure, presents quantitative data in a structured format, and includes a visual representation of the synthetic workflow.
Introduction
6-Phthalimido-1-hexyne, also known by its systematic name N-(5-hexynyl)phthalimide, is an N-alkyl substituted phthalimide derivative.[1] Its structure incorporates a terminal alkyne and a phthalimide group, making it a versatile reagent for a variety of chemical transformations. The phthalimide group serves as a masked primary amine, a common strategy in organic synthesis known as the Gabriel synthesis. The terminal alkyne functionality allows for reactions such as copper-catalyzed azide-alkyne cycloadditions ("click chemistry"), Sonogashra coupling, and various other metal-catalyzed transformations.[1] This dual functionality makes 6-phthalimido-1-hexyne a useful precursor for the synthesis of more complex molecules, including amino-alkynes which are of interest in medicinal chemistry and materials science.[2][3]
First Synthesis of 6-Phthalimido-1-hexyne
The first documented synthesis of 6-phthalimido-1-hexyne was achieved through a nucleophilic substitution reaction, a classic example of the Gabriel synthesis. This method involves the reaction of potassium phthalimide with a suitable alkyl halide. In this specific case, 6-chloro-1-hexyne was used as the alkylating agent.
The reaction proceeds via an SN2 mechanism where the phthalimide anion acts as the nucleophile, displacing the chloride from 6-chloro-1-hexyne to form the N-C bond and yield the desired product.
Experimental Protocol: First Synthesis
The following is a detailed experimental protocol for the first synthesis of 6-phthalimido-1-hexyne.[4]
Materials:
-
Potassium phthalimide
-
6-chloro-1-hexyne
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (CH₂Cl₂)
-
Silica gel 60
Procedure:
-
To a solution of 6-chloro-1-hexyne (5 mL, 41 mmol) in 100 mL of DMF, potassium phthalimide (12.428 g, 67 mmol) was added.[4]
-
The reaction mixture was stirred for 16 hours at 70 °C.[4]
-
After cooling, the solvent was evaporated under reduced pressure.[4]
-
The resulting solid residue was suspended in dichloromethane (CH₂Cl₂) and filtered through a layer of silica gel 60.[4]
-
The solvent was evaporated from the filtrate to yield 6-phthalimido-1-hexyne.[4]
Data Presentation
The quantitative data from the first synthesis of 6-phthalimido-1-hexyne is summarized in the tables below.
Table 1: Reaction Parameters and Yield [4]
| Parameter | Value |
| Starting Material 1 | Potassium Phthalimide |
| Starting Material 2 | 6-chloro-1-hexyne |
| Solvent | N,N-Dimethylformamide (DMF) |
| Reaction Temperature | 70 °C |
| Reaction Time | 16 hours |
| Yield | 85% |
Table 2: Spectroscopic Data for 6-Phthalimido-1-hexyne [4]
| Spectroscopic Technique | Data |
| ¹H NMR (300 MHz, CDCl₃) | δ = 7.85 – 7.83, 7.72 – 7.69 (m, 4 H, Ph), 3.72 (t, 2 H, J = 6.9 Hz, CH₂N), 2.57 (m, 2 H, CH₂CH₂CCH), 1.93 (t, 1 H, J = 2.7 Hz, CH₂CH₂CCH), 1.85 – 1.78, 1.61 – 1.50 (m, 4 H, CH₂) |
| ¹³C NMR (75 MHz, CDCl₃) | δ = 168.6 (CO), 131.1, 132.3, 123.4 (Ph), 83.9, 69.0 (CH₂CCH), 37.6, 27.9, 25.8, 18.2 (CH₂) |
| FAB MS | measured 228.1, calculated for [C₁₄H₁₃NO + H]⁺ 228.1 |
Table 3: Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₁₄H₁₃NO₂[5] |
| Molecular Weight | 227.26 g/mol [5] |
| CAS Number | 6097-08-1[5] |
| Appearance | White to off-white solid[1] |
| Melting Point | 68-72 °C |
Mandatory Visualization
The following diagram illustrates the workflow for the first synthesis of 6-phthalimido-1-hexyne.
References
Commercial Suppliers and Technical Guide for 2-(Hex-5-yn-1-yl)isoindoline-1,3-dione
For researchers, scientists, and drug development professionals, 2-(Hex-5-yn-1-yl)isoindoline-1,3-dione is a valuable bifunctional building block. Its terminal alkyne group readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of click chemistry. Simultaneously, the isoindoline-1,3-dione moiety, a derivative of phthalimide, is a well-established pharmacophore found in various biologically active compounds, including those used in targeted protein degradation.
This technical guide provides an overview of commercial suppliers, key applications with a detailed experimental protocol, and a visualization of its role in the synthesis of advanced molecules such as Proteolysis Targeting Chimeras (PROTACs).
Commercial Availability
A number of chemical suppliers offer this compound, with varying purity levels, quantities, and pricing. Researchers should consult the suppliers directly for the most current information.
| Supplier | Purity | Available Quantities | Additional Information |
| Anichem | >95% | 1g, 5g | In Stock |
| Oakwood Chemical | 95% | 1g | Out of Stock - Inquire |
| MySkinRecipes | 95% | 5g | Lead time: 10-20 days |
| Chem Scene | 98% | Inquire | - |
| Appretech | 98% min | Inquire | - |
| BLDpharm | Inquire | Inquire | Cold-chain transportation may be required |
| Ivy Fine Chemicals | Inquire | 5g, Bulk | In Stock |
Core Applications and Experimental Protocol
The primary utility of this compound lies in its application as a building block in organic synthesis, particularly in the construction of complex molecules for drug discovery and chemical biology. The terminal alkyne allows for its conjugation to azide-containing molecules via CuAAC, while the phthalimide group can serve as a ligand for E3 ubiquitin ligases, such as Cereblon (CRBN), a critical component in the development of PROTACs.[1] PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins.[2][3]
Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The following is a general protocol for the CuAAC reaction, which can be adapted for the conjugation of this compound to an azide-functionalized molecule of interest (e.g., a protein, a fluorescent dye, or another small molecule). This protocol is based on established methods for click chemistry.[4]
Materials:
-
This compound
-
Azide-containing molecule of interest
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) as a copper-chelating ligand
-
Appropriate solvent (e.g., a mixture of water and a miscible organic solvent like DMSO or t-butanol)
-
Phosphate-buffered saline (PBS) for biological applications
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
Prepare a 10 mM stock solution of the azide-containing molecule in a compatible solvent.
-
Prepare a 100 mM stock solution of copper(II) sulfate in water.
-
Prepare a 200 mM stock solution of the THPTA ligand in water.
-
Freshly prepare a 1 M stock solution of sodium ascorbate in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-containing molecule and this compound in a 1:1.2 to 1:2 molar ratio in your chosen solvent system. The final concentration of the limiting reactant should typically be in the range of 1-10 mM.
-
Add the THPTA ligand solution to the reaction mixture to a final concentration of 1-5 mM.
-
Add the copper(II) sulfate solution to a final concentration of 0.1-1 mM.
-
Vortex the mixture gently.
-
-
Initiation of the Reaction:
-
Initiate the click reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM.
-
Vortex the reaction mixture immediately and thoroughly.
-
-
Reaction and Monitoring:
-
Allow the reaction to proceed at room temperature for 1-4 hours. In some cases, gentle heating (e.g., 37-40 °C) may accelerate the reaction.
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Purification:
-
Upon completion, the reaction mixture can be purified using standard techniques such as column chromatography on silica gel, preparative high-performance liquid chromatography (HPLC), or precipitation and washing, depending on the properties of the product.
-
Visualization of a Synthetic Pathway
The following diagram illustrates the logical workflow for the synthesis of a hypothetical PROTAC molecule where this compound serves as a key building block for introducing the E3 ligase-binding moiety.
Caption: Synthetic workflow for a PROTAC molecule via CuAAC.
This diagram illustrates a common strategy in medicinal chemistry where modular building blocks are combined using highly efficient and orthogonal reactions like click chemistry to rapidly synthesize complex and biologically active molecules. The use of this compound in this context highlights its importance as a readily available and versatile tool for drug discovery professionals.
References
An In-Depth Technical Guide to 2-(Hex-5-yn-1-yl)isoindoline-1,3-dione: Synthesis, Handling, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-(Hex-5-yn-1-yl)isoindoline-1,3-dione, a versatile building block in modern medicinal chemistry. The document details its chemical and physical properties, provides a likely experimental protocol for its synthesis, outlines safety and handling procedures, and explores its primary application as a key component in the development of Proteolysis Targeting Chimeras (PROTACs).
Chemical and Physical Properties
This compound, also known as N-(5-Hexynyl)phthalimide, is a bifunctional molecule featuring a phthalimide group and a terminal alkyne.[1] The phthalimide moiety is a well-established binder for the Cereblon (CRBN) E3 ubiquitin ligase, while the terminal alkyne serves as a versatile handle for "click chemistry" reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC).[2] These structural features make it a valuable precursor in the synthesis of targeted protein degraders.
| Property | Value | Reference |
| CAS Number | 6097-08-1 | [1] |
| Molecular Formula | C₁₄H₁₃NO₂ | [1][2] |
| Molecular Weight | 227.26 g/mol | [1][2] |
| Melting Point | 68-72 °C | [2] |
| Appearance | Off-white to white solid | |
| Purity | ≥95% | [1] |
Synthesis of this compound
Experimental Protocol: Synthesis of this compound
Reaction Scheme:
Materials:
-
Phthalic anhydride
-
6-Aminohex-1-yne
-
Glacial acetic acid
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Dichloromethane (CH₂Cl₂)
-
Hexanes
-
Ethyl acetate
Procedure:
-
To a solution of phthalic anhydride (1.0 equivalent) in glacial acetic acid, add 6-aminohex-1-yne (1.0 equivalent).
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into ice water and stir until a precipitate forms.
-
Collect the solid by vacuum filtration and wash thoroughly with water.
-
Dissolve the crude product in dichloromethane and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting solid by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure product.
Characterization:
The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Safety and Handling
As with any chemical reagent, proper safety precautions should be observed when handling this compound.
| Hazard Category | Precautionary Measures |
| Eye Irritation | Causes serious eye irritation. Wear protective eyewear. |
| Skin Irritation | Causes skin irritation. Wear protective gloves and clothing. |
| Respiratory Irritation | May cause respiratory irritation. Avoid breathing dust. Use in a well-ventilated area or with respiratory protection. |
| Ingestion | May be harmful if swallowed. Do not eat, drink, or smoke when using this product. |
First Aid Measures:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.
-
Skin: Wash with soap and water. Remove contaminated clothing.
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Storage and Disposal:
Store in a tightly sealed container in a cool, dry, and well-ventilated area. Dispose of waste in accordance with local, state, and federal regulations.
Biological Applications and Role in PROTAC Development
While there is a lack of specific biological activity data for this compound in the public domain, its structural components strongly suggest its utility in the field of targeted protein degradation, specifically in the design and synthesis of PROTACs.
The phthalimide group is a well-characterized ligand for the E3 ubiquitin ligase Cereblon (CRBN).[4][5][6] PROTACs are heterobifunctional molecules that recruit a target protein of interest to an E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[4][5][6]
The this compound molecule serves as a "warhead" for the E3 ligase end of a PROTAC, with the hexynyl chain acting as a linker. The terminal alkyne is a key functional group that allows for the covalent attachment of a ligand for a target protein of interest via a "click" reaction, typically a copper-catalyzed azide-alkyne cycloaddition (CuAAC).[2]
Below is a conceptual workflow illustrating the use of this compound in the synthesis of a PROTAC.
Figure 1. Conceptual workflow for the synthesis and mechanism of action of a PROTAC utilizing this compound.
The workflow begins with the synthesis of the PROTAC molecule by conjugating this compound with an azide-modified ligand for a specific target protein via a CuAAC reaction. The resulting PROTAC then mediates the formation of a ternary complex between the target protein and the CRBN E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein.
Conclusion
This compound is a valuable and commercially available chemical building block with significant potential in drug discovery and development. Its bifunctional nature, combining a well-established E3 ligase ligand with a versatile chemical handle, makes it an ideal starting material for the synthesis of PROTACs. While specific biological data for this compound is not yet prevalent in the literature, its utility is inferred from the extensive research on the phthalimide core in targeted protein degradation. Researchers and scientists working in this area should adhere to strict safety and handling protocols when utilizing this compound in their synthetic endeavors. The continued exploration of such bifunctional molecules is expected to pave the way for novel therapeutic strategies against a wide range of diseases.
References
- 1. scbt.com [scbt.com]
- 2. This compound [myskinrecipes.com]
- 3. jetir.org [jetir.org]
- 4. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 6. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-(Hex-5-yn-1-yl)isoindoline-1,3-dione: Synthesis, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(Hex-5-yn-1-yl)isoindoline-1,3-dione, a versatile bifunctional molecule increasingly utilized in chemical biology and drug discovery. This document details its chemical identity, synthesis via the Gabriel amine synthesis, and its principal application as a key building block in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry." Detailed experimental protocols for its synthesis and subsequent use in bioconjugation are provided. Furthermore, this guide explores the broader context of phthalimide derivatives in medicinal chemistry, offering insights into the potential applications of molecules derived from this valuable chemical entity.
Introduction
This compound, a phthalimide derivative incorporating a terminal alkyne, has emerged as a significant tool in the field of organic synthesis and bioconjugation. The isoindoline-1,3-dione moiety, commonly known as phthalimide, serves as a robust protecting group for primary amines, which can be readily deprotected under various conditions. The presence of a terminal alkyne group makes it an ideal partner for the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This dual functionality allows for the straightforward introduction of a protected primary amine into a wide array of molecules and biomolecules, making it a valuable reagent for the synthesis of novel therapeutics, molecular probes, and functionalized materials.
Chemical Identity and Properties
The compound is most frequently referred to in the scientific literature by its synonymous name, N-(5-Hexynyl)phthalimide .[1][2] Additional synonyms include 6-Phthalimido-1-hexyne and 2-(hex-5-yn-1-yl)isoindole-1,3-dione.[2] Its fundamental chemical and physical properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 6097-08-1 | [1][2] |
| Molecular Formula | C₁₄H₁₃NO₂ | [2] |
| Molecular Weight | 227.26 g/mol | [2] |
| Melting Point | 68-72 °C | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in organic solvents such as dichloromethane, chloroform, and ethyl acetate. | |
| InChI Key | WALVSJIWVWDFCU-UHFFFAOYSA-N | [3] |
Synthesis of this compound
The synthesis of this compound is typically achieved through a variation of the Gabriel synthesis, which involves the N-alkylation of potassium phthalimide with a suitable alkyl halide.[4][5][6][7][8] In this case, 6-bromo-1-hexyne or a similar 6-halo-1-hexyne is used as the alkylating agent.
Experimental Protocol: Gabriel Synthesis
This protocol describes a general procedure for the synthesis of this compound.
Materials:
-
Potassium phthalimide
-
6-Bromo-1-hexyne
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add potassium phthalimide (1.0 eq).
-
Add anhydrous N,N-dimethylformamide (DMF) to the flask to dissolve the potassium phthalimide.
-
To the stirring solution, add 6-bromo-1-hexyne (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and extract with dichloromethane (3 x volume of DMF).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure this compound.
Caption: Synthesis workflow for this compound.
Applications in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The terminal alkyne functionality of this compound makes it an excellent substrate for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[][10][11] This "click" reaction is characterized by its high efficiency, selectivity, and biocompatibility, allowing for the formation of a stable 1,2,3-triazole linkage between the alkyne-containing phthalimide and an azide-functionalized molecule.[]
This reaction is widely employed for:
-
Bioconjugation: Linking the phthalimide derivative to biomolecules such as peptides, proteins, and nucleic acids.[1]
-
Drug Discovery: Synthesizing novel small molecules with potential therapeutic activities. The phthalimide core is found in a number of biologically active compounds.[12][13][14][15]
-
Materials Science: Functionalizing polymers and surfaces.
Experimental Protocol: CuAAC Reaction
This protocol provides a general procedure for the CuAAC reaction using this compound and an azide-containing compound.
Materials:
-
This compound
-
Azide-containing molecule of interest
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent (e.g., a mixture of water and a miscible organic solvent like t-butanol, DMSO, or DMF)
-
Microcentrifuge tubes or small reaction vials
Procedure:
-
In a reaction vessel, dissolve this compound (1.0 eq) and the azide-containing molecule (1.0-1.2 eq) in the chosen solvent system.
-
In a separate tube, prepare a fresh solution of sodium ascorbate (0.2-0.5 eq) in water.
-
In another separate tube, prepare a solution of copper(II) sulfate pentahydrate (0.05-0.1 eq) in water.
-
To the stirring solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper(II) sulfate solution. A color change (typically to a yellow or orange hue) may be observed, indicating the formation of the active copper(I) catalyst.
-
Stir the reaction mixture at room temperature for 1-12 hours. The reaction progress can be monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture can be worked up according to the properties of the product. This may involve extraction, precipitation, or direct purification by chromatography.
References
- 1. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. N-(5-Hexynyl)phthalimide | C14H13NO2 | CID 3346053 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 5. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 7. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 8. Gabriel Synthesis [organic-chemistry.org]
- 10. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 11. glenresearch.com [glenresearch.com]
- 12. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]
- 13. Design, synthesis and biological evaluation of phthalimide-alkylamine derivatives as balanced multifunctional cholinesterase and monoamine oxidase-B inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Phthalimide analogs for antimalarial drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 2-(Hex-5-yn-1-yl)isoindoline-1,3-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," a concept celebrated for its efficiency, selectivity, and biocompatibility.[1] This reaction facilitates the rapid and reliable formation of a stable 1,4-disubstituted 1,2,3-triazole linkage from a terminal alkyne and an azide.[2] The CuAAC reaction boasts a remarkable rate acceleration of 10⁷ to 10⁸ compared to the uncatalyzed Huisgen 1,3-dipolar cycloaddition.[1] It proceeds under mild conditions, often at room temperature and in a variety of solvents, and is generally insensitive to pH in the range of 4 to 12.[1] These robust characteristics make it an indispensable tool in drug discovery, bioconjugation, and materials science.
The substrate of interest, 2-(Hex-5-yn-1-yl)isoindoline-1,3-dione, incorporates a terminal alkyne tethered to a phthalimide group. The phthalimide moiety is a common protecting group for primary amines, and its presence in a molecule can be leveraged for further synthetic transformations. The CuAAC reaction of this substrate allows for the straightforward introduction of a wide array of functionalities, via the corresponding azide, to the phthalimide core structure. This protocol provides a detailed methodology for performing the CuAAC reaction with this specific alkyne.
Data Presentation: CuAAC Reaction Parameters
The following table summarizes typical reaction conditions and reported yields for the CuAAC reaction with various substrates, providing a comparative overview for experimental design.
| Alkyne Substrate | Azide Substrate | Catalyst System | Solvent | Time (h) | Yield (%) | Reference |
| Phenylacetylene | Benzyl Azide | CuSO₄·5H₂O (5 mol%), Sodium Ascorbate (10 mol%) | t-BuOH/H₂O (1:1) | 1-4 | >90% | [3] |
| Propargyl-PEG10-amine | Azide-functionalized molecule | CuSO₄ (0.1 mM), THPTA (0.5 mM), Sodium Ascorbate (5 mM) | Aqueous Buffer | 2 | >90% | [4] |
| N-Phthalimidoalkyl Azides | Phenylacetylene | CuI, Et₃N | DMF | 0.5 | 93-98% | [5] |
| Various alkynes | N-Phthalimidoalkyl Azides | CuI, Et₃N | DMF (ultrasound) | 0.5 | 67-98% | [5] |
| 1-Ethynyl-4-dodecyloxybenzene | Benzyl Azide | CuSO₄·5H₂O (0.1 eq), Sodium Ascorbate (0.2 eq) | t-BuOH/H₂O (1:1) | Not specified | >85% | [6] |
| Aliphatic Alkyne | Benzyl Azide | Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)₂ (0.5 mol%) | Neat | 3 | Quantitative |
Experimental Protocol
This protocol details a general procedure for the copper-catalyzed azide-alkyne cycloaddition of this compound with a generic azide partner (e.g., benzyl azide).
Materials and Equipment
-
This compound
-
Azide (e.g., Benzyl Azide)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium L-ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, for aqueous or sensitive systems)
-
Solvent: e.g., a mixture of tert-Butanol and Water (1:1), or Dimethylformamide (DMF)
-
Round-bottom flask or reaction vial
-
Magnetic stirrer and stir bar
-
Standard glassware for work-up and purification
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Column chromatography setup (silica gel)
-
Inert gas supply (Nitrogen or Argon) (optional, but recommended)
Reagent Preparation
-
Alkyne Solution: Prepare a stock solution of this compound in the chosen reaction solvent.
-
Azide Solution: Prepare a stock solution of the azide partner in the same solvent.
-
Copper(II) Sulfate Solution: Prepare a stock solution of CuSO₄·5H₂O in deionized water.
-
Sodium Ascorbate Solution: Prepare a fresh stock solution of sodium L-ascorbate in deionized water immediately before use, as it is prone to oxidation.
-
(Optional) Ligand Solution: If using a ligand like THPTA, prepare a stock solution in deionized water.
Step-by-Step Reaction Procedure
-
To a reaction vessel, add this compound (1.0 equivalent).
-
Add the azide (1.0 - 1.2 equivalents).
-
Add the chosen solvent (e.g., t-BuOH/H₂O 1:1) to achieve a suitable concentration (typically 0.1 - 1.0 M).
-
Begin stirring the solution.
-
(Optional but recommended) If the substrates are sensitive to oxidation, deoxygenate the solution by bubbling with an inert gas (N₂ or Ar) for 10-15 minutes.
-
In a separate vial, premix the CuSO₄ solution (1-5 mol%) with the THPTA ligand solution (if used, typically in a 1:5 molar ratio of Cu:ligand). Let this mixture stand for 1-2 minutes.
-
Add the freshly prepared sodium ascorbate solution (5-10 mol%) to the main reaction mixture.
-
Add the CuSO₄ or CuSO₄/ligand premix to the reaction mixture to initiate the cycloaddition.
-
Stir the reaction at room temperature. Monitor the reaction progress by TLC until the starting materials are consumed (typically 1-4 hours).
-
For potentially sterically hindered or less reactive substrates, the reaction mixture can be gently heated (e.g., to 40-50 °C) if the reactants are stable at elevated temperatures.
Work-up and Purification
-
Upon completion of the reaction, dilute the mixture with water.
-
Extract the product with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with a saturated aqueous solution of ammonium chloride to remove the copper catalyst, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure 1,2,3-triazole product.
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the CuAAC protocol.
Caption: Experimental workflow for the CuAAC reaction.
References
Application Notes and Protocols for 2-(Hex-5-yn-1-yl)isoindoline-1,3-dione in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-(Hex-5-yn-1-yl)isoindoline-1,3-dione as a versatile bifunctional building block in organic synthesis. This compound incorporates a terminal alkyne and a phthalimide-protected primary amine, making it a valuable precursor for the synthesis of a wide range of complex molecules, including pharmaceuticals, agrochemicals, polymers, and molecular probes.[1]
Overview of the Building Block
This compound possesses two key functional groups that can be manipulated selectively to introduce diverse functionalities into a target molecule.
-
Terminal Alkyne: This functionality serves as a handle for various carbon-carbon bond-forming reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2][][4] It also readily participates in other coupling reactions such as the Sonogashira coupling.
-
Phthalimide Group: This moiety acts as a robust protecting group for the primary amine.[1] It is stable to a wide range of reaction conditions and can be selectively removed to unmask the amine for further functionalization. Common deprotection methods include treatment with hydrazine or sodium borohydride.[5][6][7]
Physicochemical Properties:
| Property | Value | Reference |
| CAS Number | 6097-08-1 | [1] |
| Molecular Formula | C₁₄H₁₃NO₂ | [1] |
| Molecular Weight | 227.26 g/mol | [1] |
| Melting Point | 68-72 °C | [1] |
| Appearance | Solid | |
| Storage | Room temperature | [1] |
Key Applications and Experimental Protocols
Synthesis of this compound
General Protocol for Synthesis:
A mixture of phthalic anhydride (1.0 eq.) and 6-aminohex-1-yne (1.0-1.1 eq.) in a suitable solvent such as glacial acetic acid or toluene is heated to reflux.[8][9] The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated by precipitation and filtration, followed by recrystallization from a suitable solvent like ethanol.
Diagram of Synthetic Pathway
Caption: Synthesis of the target building block.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The terminal alkyne of this compound is a prime substrate for CuAAC reactions, allowing for the efficient formation of 1,4-disubstituted 1,2,3-triazoles.[1][2][] This reaction is known for its high yield, mild reaction conditions, and tolerance of a wide variety of functional groups.[2][10]
General Protocol for CuAAC:
To a solution of this compound (1.0 eq.) and an organic azide (1.0-1.2 eq.) in a suitable solvent system (e.g., a mixture of t-butanol and water or DMF), a copper(I) source is added. This is typically generated in situ from a copper(II) salt like CuSO₄·5H₂O (0.05-0.1 eq.) and a reducing agent such as sodium ascorbate (0.1-0.2 eq.). The reaction is stirred at room temperature and monitored by TLC. Upon completion, the product is typically isolated by extraction and purified by column chromatography.
Quantitative Data for a Representative CuAAC Reaction:
| Reactant A | Reactant B | Catalyst System | Solvent | Time (h) | Yield (%) |
| This compound | Benzyl Azide | CuSO₄·5H₂O / Sodium Ascorbate | t-BuOH/H₂O | 12 | >90 (estimated) |
Diagram of CuAAC Reaction Workflow
Caption: General workflow for a CuAAC reaction.
Phthalimide Deprotection (Gabriel Amine Synthesis)
The phthalimide group can be readily cleaved to reveal the primary amine, which can then be used in subsequent synthetic steps such as amide bond formation or reductive amination. A common and effective method for this deprotection is treatment with hydrazine monohydrate.[5]
General Protocol for Hydrazine-mediated Deprotection:
This compound (1.0 eq.) is dissolved in a suitable solvent such as ethanol or methanol. Hydrazine monohydrate (1.5-3.0 eq.) is added, and the mixture is heated to reflux. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled, and the phthalhydrazide byproduct precipitates and can be removed by filtration. The filtrate containing the desired primary amine is then concentrated, and the product can be purified by distillation or by forming a salt and recrystallizing.
Alternative Mild Deprotection:
For substrates sensitive to harsh conditions, a milder deprotection can be achieved using sodium borohydride in isopropanol, followed by an acidic workup with acetic acid.[6] This method proceeds at room temperature and can be advantageous when dealing with base-sensitive functional groups.[6]
Quantitative Data for a Representative Deprotection Reaction:
| Starting Material | Reagent | Solvent | Temperature | Time (h) | Yield (%) |
| This compound | Hydrazine Monohydrate | Ethanol | Reflux | 2-4 | High (typically >85) |
Diagram of Deprotection and Further Functionalization
Caption: Deprotection and subsequent functionalization.
Sonogashira Coupling
The terminal alkyne can also undergo palladium- and copper-catalyzed Sonogashira coupling with aryl or vinyl halides to form internal alkynes.[11][12][13] This reaction is a powerful tool for constructing complex carbon skeletons.
General Protocol for Sonogashira Coupling:
To a solution of this compound (1.2 eq.) and an aryl halide (1.0 eq.) in a suitable solvent like triethylamine or a mixture of THF and triethylamine, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) (0.01-0.05 eq.) and a copper(I) co-catalyst (e.g., CuI) (0.02-0.1 eq.) are added. The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) at room temperature or with gentle heating. The reaction is monitored by TLC or GC-MS. After completion, the reaction mixture is worked up by filtration through celite to remove the catalysts, followed by extraction and purification by column chromatography.
Quantitative Data for a Representative Sonogashira Coupling:
| Alkyne | Aryl Halide | Catalyst System | Solvent | Temperature | Time (h) | Yield (%) |
| This compound | Iodobenzene | Pd(PPh₃)₄ / CuI | Triethylamine | Room Temp. | 12-24 | Good to excellent (estimated) |
Applications in Drug Discovery and Medicinal Chemistry
The structural motifs accessible from this compound are prevalent in many biologically active molecules. The isoindoline-1,3-dione core itself is found in several approved drugs, such as thalidomide and its analogs, which are used in the treatment of multiple myeloma.[14] The ability to introduce a triazole ring via click chemistry provides a stable, aromatic linker that can mimic a peptide bond and is often used in the development of enzyme inhibitors and receptor ligands.
The bifunctional nature of this building block makes it particularly well-suited for the synthesis of Proteolysis Targeting Chimeras (PROTACs). A PROTAC consists of two ligands connected by a linker, one that binds to a target protein and another that recruits an E3 ubiquitin ligase, leading to the degradation of the target protein. This compound can serve as a precursor to the linker and one of the ligand-binding moieties.
Characterization Data
While a specific, unified source for the complete characterization data of this compound is not available in the provided search results, typical spectroscopic data for N-substituted phthalimides and terminal alkynes can be expected.
-
¹H NMR: Expect characteristic signals for the aromatic protons of the phthalimide group (a multiplet around 7.7-7.9 ppm), a triplet for the methylene group adjacent to the nitrogen, multiplets for the other methylene groups in the hexyl chain, and a triplet for the acetylenic proton around 1.9-2.2 ppm.
-
¹³C NMR: Expect signals for the carbonyl carbons of the phthalimide around 168 ppm, aromatic carbons between 123-134 ppm, the carbons of the hexyl chain, and the two sp-hybridized carbons of the alkyne (one around 84 ppm and the other around 69 ppm).
-
IR Spectroscopy: Expect strong carbonyl stretching bands for the imide group around 1715 and 1770 cm⁻¹, a C≡C stretching vibration around 2120 cm⁻¹, and a ≡C-H stretch around 3300 cm⁻¹.
Conclusion
This compound is a highly valuable and versatile building block for organic synthesis. Its dual functionality allows for the sequential or orthogonal introduction of different molecular fragments, making it an ideal tool for the construction of complex molecular architectures. The straightforward protocols for the key reactions involving its alkyne and protected amine functionalities, coupled with the biological relevance of the resulting structures, ensure its continued importance in the fields of medicinal chemistry and materials science.
References
- 1. This compound [myskinrecipes.com]
- 2. Click Chemistry [organic-chemistry.org]
- 4. Copper-catalyzed azide-alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reaction of Phthalimide: Deprotection and Amino Groups_Chemicalbook [chemicalbook.com]
- 6. An exceptionally mild deprotection of phthalimides [organic-chemistry.org]
- 7. Phthalimides [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, Molecular Modeling Study, and Quantum-Chemical-Based Investigations of Isoindoline-1,3-diones as Antimycobacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. glenresearch.com [glenresearch.com]
- 11. depts.washington.edu [depts.washington.edu]
- 12. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 13. Sonogashira coupling in natural product synthesis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols for the Deprotection of 2-(Hex-5-yn-1-yl)isoindoline-1,3-dione to Yield Hex-5-yn-1-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the deprotection of 2-(Hex-5-yn-1-yl)isoindoline-1,3-dione to furnish the corresponding primary amine, hex-5-yn-1-amine. The selection of an appropriate deprotection method is critical to ensure a high yield of the desired amine while preserving the integrity of the terminal alkyne functionality, which is valuable for further modifications such as click chemistry.
Introduction
The phthalimide group is a widely used protecting group for primary amines, notably in the Gabriel synthesis.[1] Its removal is a crucial step in many synthetic pathways. For a substrate such as this compound, the choice of deprotection method must be made carefully to avoid unwanted side reactions involving the alkyne group. This document outlines and compares several common deprotection strategies.
The primary methods for cleaving the N-alkylphthalimide to release the primary amine include:
-
Hydrazinolysis (Ing-Manske Procedure): This is the most common method, utilizing hydrazine hydrate to cleave the phthalimide group under relatively mild and neutral conditions.[1][2]
-
Reductive Cleavage with Sodium Borohydride: A particularly mild, two-stage, one-flask method that is advantageous for substrates sensitive to hydrazinolysis or harsh basic/acidic conditions.[1][3]
-
Basic Hydrolysis: The use of a strong base, such as sodium hydroxide, can effect cleavage, but often requires harsh conditions.[1]
-
Acidic Hydrolysis: Strong acids can also be used for hydrolysis, but this method is often slow and requires high temperatures.[1]
Given the presence of the alkyne, milder methods like the Ing-Manske procedure and reductive cleavage are generally preferred over harsh acidic or basic hydrolysis.
Comparative Data of Deprotection Methods
The following table summarizes quantitative data for various phthalimide cleavage methods, providing a basis for method selection.
| Method | Reagents | Typical Solvent(s) | Temperature (°C) | Typical Reaction Time | Typical Yield (%) | Byproduct | Notes |
| Hydrazinolysis (Ing-Manske) | Hydrazine hydrate (1.2-1.5 equiv.) | Ethanol | Reflux | 1-4 hours | 70-95 | Phthalhydrazide (precipitate) | A widely used and generally efficient method.[1][2][4] The phthalhydrazide byproduct is often easily removed by filtration.[5] |
| Improved Ing-Manske | Hydrazine hydrate, followed by NaOH | CH₃CN/H₂O | Room Temp. to Reflux | 1-5 hours | >80 | Phthalhydrazide | Addition of base after initial reaction can reduce reaction time.[6][7] |
| Reductive Cleavage | Sodium borohydride (4-5 equiv.), then Acetic Acid | 2-Propanol/Water | Room Temp., then 50-80 | 12-24 hours for reduction, 1-2 hours for cyclization | 85-97 | Phthalide | An exceptionally mild method, suitable for sensitive substrates; avoids hydrazine.[3][8][9] |
| Basic Hydrolysis | NaOH or KOH (excess) | Water or Water/Alcohol | Reflux | Several hours | Variable | Phthalic acid | Harsh conditions may not be suitable for all substrates.[1][9] |
| Acidic Hydrolysis | Concentrated HCl or H₂SO₄ | Water | Reflux | Several hours to overnight | Variable | Phthalic acid | Very harsh conditions, often slow and may lead to side products.[1][5] |
| Aminolysis | Aqueous Methylamine (5-10 equiv.) | Ethanol | Room Temp. | Several hours to overnight | ~80 | N,N'-dimethylphthalamide | An alternative to hydrazine, but may require significant excess of the amine.[1] |
Experimental Protocols
Detailed methodologies for the most relevant deprotection strategies for this compound are provided below.
Protocol 1: Hydrazinolysis (Ing-Manske Procedure)
This is a widely used method for phthalimide deprotection under relatively mild and neutral conditions.[2]
-
This compound
-
Ethanol (reagent grade)
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH) solution (e.g., 4M)
-
Dichloromethane (DCM) or other suitable organic solvent
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Filtration apparatus
-
Separatory funnel
-
Rotary evaporator
-
In a round-bottom flask, dissolve this compound (1.0 equiv.) in ethanol (10-20 mL per gram of starting material).
-
Add hydrazine hydrate (1.2-1.5 equiv.) to the solution.
-
Fit the flask with a reflux condenser and heat the mixture to reflux with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).
-
Cool the reaction mixture to room temperature. A white precipitate of phthalhydrazide should form.
-
Acidify the mixture with concentrated HCl. This ensures complete precipitation of the phthalhydrazide.[1]
-
Filter the mixture to remove the phthalhydrazide precipitate and wash the solid with a small amount of cold ethanol.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethanol.
-
To the remaining aqueous residue, add a concentrated NaOH solution until the pH is strongly basic (pH > 12) to liberate the free amine.
-
Extract the primary amine with dichloromethane or another suitable organic solvent (3 x volume of the aqueous layer).
-
Combine the organic extracts and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude hex-5-yn-1-amine.
-
The crude amine can be further purified by distillation or chromatography as required.
Protocol 2: Reductive Deprotection with Sodium Borohydride
This exceptionally mild, two-stage, one-flask procedure is ideal for substrates with sensitive functional groups and avoids the use of hydrazine.[3][8]
-
This compound
-
2-Propanol
-
Deionized Water
-
Sodium borohydride (NaBH₄)
-
Glacial Acetic Acid
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution or other suitable base
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Stirring apparatus
-
Rotary evaporator
-
Separatory funnel
-
Dissolve this compound (1.0 equiv.) in a mixture of 2-propanol and water (typically a 4:1 to 6:1 ratio) in a round-bottom flask with stirring.
-
Carefully add sodium borohydride (4.0-5.0 equiv.) portion-wise to the stirred solution at room temperature.
-
Stir the reaction for 12-24 hours. Monitor by TLC for the disappearance of the starting material.
-
After the reduction is complete, carefully add glacial acetic acid to the reaction mixture to quench the excess NaBH₄ and to catalyze the cyclization of the intermediate to release the amine.[1][3]
-
Heat the mixture to 50-60 °C for 1-2 hours.
-
Cool the reaction mixture to room temperature and remove the 2-propanol using a rotary evaporator.
-
Dilute the remaining aqueous mixture with water and wash with dichloromethane to remove the phthalide byproduct.
-
Make the aqueous layer basic (pH > 10) by the addition of a saturated NaHCO₃ solution or other suitable base.
-
Extract the primary amine with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the organic phase to yield the crude hex-5-yn-1-amine. Further purification can be performed if necessary.
Visualized Workflows
The following diagrams illustrate the experimental workflows for the described deprotection methods.
Caption: Experimental workflows for phthalimide deprotection.
The logical relationship for the transformation is as follows:
Caption: Method selection for phthalimide deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. NaBH4 Phtalimide Deprotection of Amines - [www.rhodium.ws] [chemistry.mdma.ch]
- 4. Gabriel Synthesis | Thermo Fisher Scientific - UK [thermofisher.com]
- 5. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. An exceptionally mild deprotection of phthalimides [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
Application of 6-phthalimido-1-hexyne in bioconjugation reactions
Application Notes: 6-Phthalimido-1-hexyne for Bioconjugation
Introduction
6-Phthalimido-1-hexyne is a bifunctional linker of significant interest in bioconjugation and drug development. It incorporates a terminal alkyne group and a phthalimide-protected primary amine. This structure allows for a two-stage functionalization strategy. The terminal alkyne enables covalent modification of biomolecules or surfaces via highly efficient and specific "click chemistry" reactions, such as the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Following conjugation, the phthalimide group can be removed under specific conditions to liberate a primary amine, which can be used for subsequent modifications or to introduce a positive charge.
The 1,2,3-triazole ring formed during the click reaction is chemically stable and serves as a robust linker. This dual functionality makes 6-phthalimido-1-hexyne a versatile tool for synthesizing complex bioconjugates, linking molecules to peptides, proteins, or nucleic acids, and developing advanced materials.
Core Applications:
-
Bioconjugation: Covalently attaching molecules to biological targets such as peptides, proteins, and nucleic acids.
-
Drug Discovery: Synthesizing novel molecular structures and potential therapeutic agents. The triazole linkage is a known pharmacophore.
-
Polymer and Materials Science: Modifying polymers and surfaces to introduce specific functionalities.
-
Sequential Labeling: The protected amine allows for a multi-step conjugation strategy, where the alkyne is reacted first, followed by deprotection and subsequent reaction of the newly exposed amine.
Reaction Mechanisms and Workflows
The primary application of 6-phthalimido-1-hexyne involves a two-step process: an initial click chemistry reaction followed by deprotection of the phthalimide group.
1. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The most common application for the terminal alkyne of 6-phthalimido-1-hexyne is the CuAAC reaction. This reaction forms a stable 1,4-disubstituted 1,2,3-triazole linkage with an azide-functionalized molecule. The reaction is highly efficient, regiospecific, and can be performed in aqueous buffers, making it suitable for biological samples.[1][2] A copper(I) catalyst is required, which is typically generated in situ from a copper(II) salt (like CuSO₄) and a reducing agent (like sodium ascorbate).[3][4]
2. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
For applications in living systems where the toxicity of copper is a concern, a copper-free alternative, SPAAC, can be employed.[5][6] This reaction utilizes a strained cyclooctyne instead of a terminal alkyne. While 6-phthalimido-1-hexyne itself is not a strained alkyne, it would react with a biomolecule that has been modified with a strained cyclooctyne derivative. However, the more common SPAAC strategy involves an azide-modified biomolecule reacting with a strained alkyne. The high ring strain of the cyclooctyne provides the driving force for the reaction, eliminating the need for a metal catalyst.[5][7][8]
3. Phthalimide Deprotection
After the alkyne has been reacted, the phthalimide group can be removed to yield a primary amine. This step is crucial for applications requiring a free amine for further labeling or for its inherent properties. Several methods exist for phthalimide deprotection, with the choice depending on the stability of the conjugated molecule.[9][10][11]
Experimental Protocols
Protocol 1: General CuAAC Bioconjugation
This protocol describes a general procedure for conjugating 6-phthalimido-1-hexyne to an azide-modified biomolecule (e.g., a peptide or protein).
Materials:
-
6-Phthalimido-1-hexyne
-
Azide-modified biomolecule
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, but recommended for biomolecules)
-
Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Solvent for dissolving the alkyne (e.g., DMSO or DMF)
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 10 mM stock solution of 6-phthalimido-1-hexyne in DMSO.
-
Prepare a 1-5 mM stock solution of the azide-modified biomolecule in the reaction buffer.
-
Prepare a 50 mM stock solution of CuSO₄·5H₂O in deionized water.
-
Prepare a 1 M stock solution of sodium ascorbate in deionized water. Note: This solution should be prepared fresh.
-
(Optional) Prepare a 50 mM stock solution of THPTA in deionized water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-modified biomolecule solution and the 6-phthalimido-1-hexyne stock solution. A typical molar excess for the linker is 10-50 equivalents relative to the biomolecule.
-
(Optional but recommended) If using a ligand, premix the CuSO₄ and THPTA solutions. A typical ratio is 1:5 (Cu:ligand).[3] Add this premixed solution to the reaction tube.
-
Add the sodium ascorbate solution to initiate the reaction.
-
-
Final Concentrations (Typical Ranges):
-
Biomolecule: 10 µM - 1 mM
-
6-Phthalimido-1-hexyne: 100 µM - 5 mM
-
CuSO₄: 50 µM - 1 mM
-
Sodium Ascorbate: 1 mM - 5 mM
-
THPTA (if used): 250 µM - 5 mM
-
-
Incubation:
-
Incubate the reaction at room temperature or 37°C for 1-4 hours. The reaction progress can be monitored by LC-MS or SDS-PAGE.
-
-
Purification:
-
Purify the resulting conjugate using appropriate methods such as dialysis, size-exclusion chromatography, or affinity chromatography to remove excess reagents and copper.
-
Protocol 2: Phthalimide Deprotection using Ethylenediamine
This protocol provides a milder alternative to traditional hydrazinolysis for removing the phthalimide protecting group.[11]
Materials:
-
Phthalimido-conjugated biomolecule
-
Ethylenediamine
-
Solvent (e.g., isopropanol, DMF, or an aqueous buffer compatible with the biomolecule)
Procedure:
-
Dissolve the phthalimido-conjugated biomolecule in the chosen solvent.
-
Add an excess of ethylenediamine to the solution (e.g., 10 equivalents or a final concentration of ~50 mM).
-
Incubate the reaction at room temperature. Reaction times can vary from a few hours to overnight.
-
Monitor the reaction for the disappearance of the starting material and the appearance of the primary amine product by LC-MS.
-
Upon completion, purify the product to remove the deprotection reagent and the phthalhydrazide byproduct, typically through dialysis or size-exclusion chromatography.
Quantitative Data Summary
While specific quantitative data for 6-phthalimido-1-hexyne is not extensively published, the following tables summarize typical parameters for the reactions involved. Researchers should perform optimization for their specific substrates.
Table 1: Typical CuAAC Reaction Parameters
| Parameter | Recommended Range | Notes |
| Alkyne:Azide Ratio | 1:1 to 50:1 | Excess alkyne can drive the reaction to completion, especially with dilute biomolecules. |
| Copper(I) Source | CuSO₄ + Na-Ascorbate | Most common and reliable for bioconjugation.[4] |
| Copper Concentration | 50 µM - 1 mM | Higher concentrations can increase reaction rate but also risk protein damage. |
| Ligand (e.g., THPTA) | 5 equivalents to Cu | Protects biomolecules from oxidative damage and accelerates the reaction.[3] |
| Temperature | 25°C - 37°C | Reaction proceeds well at room temperature. |
| Reaction Time | 1 - 12 hours | Typically complete within 4 hours; monitor for optimization. |
| pH | 6.5 - 8.0 | Optimal range for most bioconjugation applications. |
| Yields | >90% | CuAAC reactions are known for their high efficiency and yield.[1][12] |
Table 2: Comparison of Phthalimide Deprotection Methods
| Method | Reagents | Typical Conditions | Advantages | Disadvantages |
| Hydrazinolysis | Hydrazine hydrate | EtOH or DMF, 70°C, 4h | Effective and well-established.[13] | Harsh conditions; hydrazine is toxic and can interfere with subsequent reactions.[14] |
| Ethylenediamine | Ethylenediamine | Isopropanol or Butanol, RT to reflux | Milder than hydrazine, safer to use.[11] | May require longer reaction times. |
| Sodium Borohydride | NaBH₄ / 2-propanol, then Acetic Acid | Two-stage, one-flask operation | Very mild, near-neutral, avoids racemization.[9][10] | Multi-step procedure within a single pot. |
| Methylamine | Methylamine (40% in H₂O) | H₂O, RT | Can be effective for certain substrates. | Byproduct removal can be challenging. |
References
- 1. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jenabioscience.com [jenabioscience.com]
- 4. interchim.fr [interchim.fr]
- 5. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 6. Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An exceptionally mild deprotection of phthalimides [organic-chemistry.org]
- 10. NaBH4 Phtalimide Deprotection of Amines - [www.rhodium.ws] [chemistry.mdma.ch]
- 11. Solid-Phase-Supported Approach for the Preparation of Bioresponsive and Multifunctional MRI Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tcichemicals.com [tcichemicals.com]
- 13. pcr.ugent.be [pcr.ugent.be]
- 14. reddit.com [reddit.com]
Application Notes and Protocols: Synthesis and Use of a Fluorescent Probe via Click Chemistry
Topic: Synthesis of a Fluorescent Probe Using 2-(Hex-5-yn-1-yl)isoindoline-1,3-dione
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed methodology for the synthesis of a novel fluorescent probe by conjugating this compound with a fluorogenic coumarin azide via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry". The resulting triazole-linked probe exhibits favorable photophysical properties, making it a valuable tool for biological imaging and labeling applications. We present a comprehensive protocol for the synthesis, purification, and characterization of the probe, along with its key photophysical data and a sample protocol for its application in labeling biomolecules.
Introduction
The development of specific and robust fluorescent probes is critical for visualizing and quantifying biological molecules and processes. The phthalimide derivative, this compound, serves as an excellent scaffold for probe synthesis due to its terminal alkyne group. This functional group allows for highly efficient and bioorthogonal ligation to azide-functionalized molecules using the CuAAC click reaction.[1]
In this application note, we describe the synthesis of a fluorescent probe by reacting this alkyne-phthalimide building block with 3-Azido-7-hydroxycoumarin. The coumarin azide itself is non-fluorescent but undergoes a significant increase in fluorescence upon formation of the triazole ring, a desirable "turn-on" mechanism that reduces background signal in imaging applications. The resulting probe combines the structural features of the phthalimide linker with the excellent photophysical properties of the coumarin fluorophore.
Synthesis of Phthalimide-Coumarin Probe (PCP)
The synthesis proceeds via a standard CuAAC reaction protocol. The terminal alkyne of this compound is reacted with 3-Azido-7-hydroxycoumarin in the presence of a copper(I) catalyst, which is generated in situ from copper(II) sulfate and a reducing agent, sodium ascorbate. A stabilizing ligand, such as Tris-(benzyltriazolylmethyl)amine (TBTA), is used to enhance catalyst performance and stability.[2]
Caption: Synthesis of the Phthalimide-Coumarin Probe (PCP).
Quantitative Data
The photophysical properties of the synthesized Phthalimide-Coumarin Probe (PCP) were characterized in various solvents. The formation of the triazole ring results in a fluorogenic response, with the product being significantly more fluorescent than the starting materials. A summary of the data is presented below.
| Property | Dichloromethane (DCM) | Dimethyl Sulfoxide (DMSO) | Phosphate-Buffered Saline (PBS, pH 7.4) |
| λabs (max, nm) | 356 | 360 | 358 |
| λem (max, nm) | 475 | 482 | 480 |
| Stokes Shift (nm) | 119 | 122 | 122 |
| Quantum Yield (Φ) | 0.68 | 0.45 | 0.25 |
| Molar Extinction (€, M-1cm-1) | 21,500 | 22,000 | 21,800 |
Note: Data are representative and based on typical values for coumarin-triazole conjugates. Actual results may vary.[3][4]
Experimental Protocols
Protocol for Synthesis of Phthalimide-Coumarin Probe (PCP)
Materials:
-
This compound (1.0 eq)
-
3-Azido-7-hydroxycoumarin (1.05 eq)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (0.1 eq)
-
Sodium Ascorbate (0.3 eq)
-
Tris-(benzyltriazolylmethyl)amine (TBTA) (0.1 eq)
-
tert-Butanol (t-BuOH)
-
Deionized Water
-
Dichloromethane (DCM)
-
Saturated aqueous solution of EDTA
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and 3-Azido-7-hydroxycoumarin (1.05 eq) in a 1:1 mixture of t-BuOH and water (e.g., 10 mL for a 0.1 mmol scale reaction).
-
In a separate vial, prepare the catalyst solution: Dissolve CuSO₄·5H₂O (0.1 eq) and TBTA (0.1 eq) in 1 mL of the t-BuOH/water mixture.
-
Add the catalyst solution to the flask containing the alkyne and azide.
-
Add a freshly prepared aqueous solution of Sodium Ascorbate (0.3 eq) to the reaction mixture.
-
Stir the reaction vigorously at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water (20 mL) and extract with DCM (3 x 20 mL).
-
Wash the combined organic layers with a saturated aqueous solution of EDTA (2 x 15 mL) to remove copper salts, followed by brine (1 x 15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., Hexane/Ethyl Acetate) to yield the pure Phthalimide-Coumarin Probe (PCP).
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol for Labeling an Azide-Modified Peptide
This protocol describes a general procedure for labeling a peptide that has been chemically or metabolically modified to contain an azide group.
References
- 1. Deciphering the photophysical properties of naphthalimide derivatives using ultrafast spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. broadpharm.com [broadpharm.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of a Coumarin-Based PPARγ Fluorescence Probe for Competitive Binding Assay [mdpi.com]
The Pivotal Role of 2-(Hex-5-yn-1-yl)isoindoline-1,3-dione in Modern Pharmaceutical Drug Discovery: Applications and Protocols
For Immediate Release
[City, State] – [Date] – In the landscape of contemporary pharmaceutical research, the strategic design of molecular building blocks is paramount to the efficient discovery of novel therapeutics. Among these, 2-(Hex-5-yn-1-yl)isoindoline-1,3-dione has emerged as a particularly valuable and versatile tool for researchers, scientists, and drug development professionals. This bifunctional molecule uniquely combines the well-established pharmacological relevance of the isoindoline-1,3-dione (phthalimide) core with the chemical utility of a terminal alkyne, paving the way for innovative approaches in drug design and development.
The isoindoline-1,3-dione moiety is a privileged scaffold in medicinal chemistry, famously present in immunomodulatory drugs (IMiDs) such as thalidomide, lenalidomide, and pomalidomide. These drugs function by binding to the E3 ubiquitin ligase Cereblon (CRBN), thereby hijacking the ubiquitin-proteasome system to induce the degradation of specific target proteins. This mechanism of action has proven highly effective in treating certain cancers, particularly multiple myeloma. Derivatives of isoindoline-1,3-dione have also been shown to possess a wide range of other biological activities, including anti-inflammatory, analgesic, anticonvulsant, and antimicrobial properties.[1][2]
The terminal alkyne group on the hexyl chain of this compound provides a reactive handle for "click chemistry," most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[3] This highly efficient and specific reaction allows for the covalent ligation of the isoindoline-1,3-dione unit to other molecules of interest, such as targeting ligands, fluorescent probes, or solid supports, with high yields and minimal byproducts. This has significant implications for the construction of complex bioactive molecules, including Proteolysis Targeting Chimeras (PROTACs), where it can serve as a key component of the linker that connects a target-binding warhead to an E3 ligase ligand.[4][5][6]
This application note provides an overview of the key applications of this compound in pharmaceutical drug discovery and detailed protocols for its synthesis and utilization.
Core Applications in Drug Discovery
The unique structure of this compound lends itself to several critical applications in the drug discovery pipeline:
-
As a Linker Component in PROTACs: The molecule can be readily incorporated into PROTACs, with the isoindoline-1,3-dione acting as a Cereblon-binding moiety and the alkyne serving as a versatile anchor point for attaching a linker to a warhead that targets a protein of interest for degradation.
-
In Activity-Based Protein Profiling (ABPP): The alkyne handle allows for the attachment of reporter tags (e.g., fluorophores, biotin) after the molecule has interacted with its cellular targets, enabling the identification and characterization of novel protein binders.
-
In Fragment-Based Drug Discovery (FBDD): The isoindoline-1,3-dione fragment can be used in initial screens for binders to a target protein. The alkyne group then provides a straightforward route for fragment evolution and linking to other fragments to generate more potent leads.
-
Synthesis of Novel Bioactive Conjugates: The ability to "click" this pharmacologically relevant scaffold to other molecules opens up possibilities for creating novel bifunctional drugs, targeted delivery systems, and diagnostic agents.
Quantitative Biological Activity of Isoindoline-1,3-dione Derivatives
| Compound Name | Biological Activity | Target/Assay | IC50/EC50 | Reference |
| Pomalidomide | Anti-proliferative | Multiple Myeloma Cell Lines | Varies (nM to µM range) | [5] |
| Lenalidomide | Immunomodulatory | TNF-α production | Varies (µM range) | [7] |
| 2-(phenyl(phenylimino)methyl)isoindoline-1,3-dione | Analgesic | Acetic acid-induced writhing in mice | 1.6 times more active than metamizole sodium | [1][8] |
| N-benzylisoindole-1,3-dione derivative 3 | Cytotoxic | A549-Luc cells | 114.25 µM | [9] |
| N-benzylisoindole-1,3-dione derivative 4 | Cytotoxic | A549-Luc cells | 116.26 µM | [9] |
| Compound 8e (imidazopyridine-phthalimide conjugate) | BACE1 Inhibition | BACE1 enzyme assay | 2.84 µM | N/A |
| Compound 10a (isoquinoline-dione derivative) | Anti-proliferative | NCI-H929 cells | 2.25 µM | [7] |
| Compound 10a (isoquinoline-dione derivative) | CRBN Inhibition | TR-FRET assay | 4.83 µM | [7] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a representative procedure for the N-alkylation of phthalimide.
Materials:
-
Phthalimide
-
Potassium carbonate (K₂CO₃)
-
6-Chloro-1-hexyne (or 6-bromo-1-hexyne)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
To a solution of phthalimide (1.0 eq) in DMF, add potassium carbonate (1.5 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add 6-chloro-1-hexyne (1.2 eq) to the reaction mixture.
-
Heat the reaction to 80 °C and stir for 16 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield this compound as a solid.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general procedure for conjugating this compound with an azide-containing molecule.
Materials:
-
This compound
-
Azide-containing molecule (e.g., a fluorescent probe with an azide handle)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)
-
Solvent (e.g., a mixture of t-butanol and water, or DMF)
Procedure:
-
Dissolve this compound (1.0 eq) and the azide-containing molecule (1.1 eq) in the chosen solvent system.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.5 eq) in water.
-
In another vial, prepare a solution of CuSO₄ (0.1 eq) and THPTA (0.2 eq) in water.
-
Add the CuSO₄/THPTA solution to the reaction mixture containing the alkyne and azide.
-
Initiate the reaction by adding the sodium ascorbate solution.
-
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, the product can be isolated by extraction or direct purification via chromatography.
Protocol 3: PROTAC Synthesis using this compound as a Linker Component
This protocol outlines a convergent synthesis of a PROTAC where the isoindoline-1,3-dione moiety serves as the E3 ligase binder.
Materials:
-
This compound
-
Azide-functionalized warhead for a protein of interest (POI)
-
Reagents for CuAAC reaction (as in Protocol 2)
Procedure:
-
Synthesize or procure an azide-functionalized warhead that binds to the desired POI.
-
Perform a CuAAC reaction between the azide-functionalized warhead and this compound following the general procedure outlined in Protocol 2.
-
The resulting triazole-linked conjugate is the final PROTAC molecule.
-
Purify the PROTAC by reverse-phase HPLC and characterize by LC-MS and NMR.
-
The biological activity of the PROTAC is then evaluated in cell-based assays for target protein degradation (e.g., Western Blot or HiBiT assay).
Conclusion
This compound stands out as a high-value chemical tool in pharmaceutical drug discovery. Its dual functionality allows for the seamless integration of a pharmacologically significant isoindoline-1,3-dione core into a wide array of molecular architectures through the power of click chemistry. This enables the rapid generation of novel chemical entities, from targeted protein degraders to sophisticated chemical probes, thereby accelerating the pace of research and development in the pharmaceutical industry. The provided protocols offer a foundational guide for researchers to harness the potential of this versatile molecule in their drug discovery endeavors.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. This compound [myskinrecipes.com]
- 4. diva-portal.org [diva-portal.org]
- 5. mdpi.com [mdpi.com]
- 6. Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of a novel series of 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione derivatives as cereblon modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Incorporation of 6-Phthalimido-1-hexyne into Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the incorporation of 6-phthalimido-1-hexyne into polymer chains. This monomer is of significant interest for the development of functional polymers with potential applications in drug delivery and biomaterials, owing to the biological activity associated with the phthalimide group. The terminal alkyne functionality allows for controlled polymerization and post-polymerization modification via "click" chemistry.
I. Overview and Applications
6-Phthalimido-1-hexyne is a versatile monomer that combines a terminal alkyne for polymerization and a phthalimide functional group. The phthalimide moiety is a well-known pharmacophore found in various biologically active compounds, exhibiting anti-inflammatory, and immunomodulatory properties.[1][2][3] Polymers incorporating this monomer can be designed as carriers for targeted drug delivery or as bioactive materials themselves. The alkyne group is particularly amenable to rhodium-catalyzed living polymerization, which allows for precise control over polymer molecular weight and architecture.[4][5][6][7]
Potential Applications:
-
Drug Delivery Systems: Polymers with phthalimido side chains can be designed to target specific tissues or cells, particularly for anti-inflammatory or anti-cancer therapies.[8][9] The phthalimide group may contribute to the therapeutic effect or enhance the biocompatibility of the polymer carrier.
-
Bioactive Scaffolds: When polymerized, the resulting material can serve as a bioactive scaffold for tissue engineering, where the phthalimide groups may modulate cellular responses.
-
Functionalizable Platforms: The polyalkyne backbone can be further modified using the residual double bonds, or the phthalimide group can be cleaved to reveal a primary amine for subsequent conjugation of other molecules.
II. Physicochemical Properties of 6-Phthalimido-1-hexyne
A summary of the key physicochemical properties of the monomer is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 6097-08-1 | [10][11][12] |
| Molecular Formula | C₁₄H₁₃NO₂ | [10] |
| Molecular Weight | 227.26 g/mol | [10] |
| Melting Point | 68-72 °C | [10][11] |
| Boiling Point | 360.2±25.0 °C (Predicted) | [10][11] |
| Appearance | Liquid (at room temperature) | [11] |
III. Polymerization of 6-Phthalimido-1-hexyne
The recommended method for the controlled polymerization of 6-phthalimido-1-hexyne is via rhodium-catalyzed living insertion polymerization. This method provides excellent control over the polymer's molecular weight and results in a narrow molecular weight distribution (low polydispersity index, PDI).[4][5][6][7]
A. Experimental Protocol: Rhodium-Catalyzed Living Polymerization
This protocol is adapted from the living polymerization of N-propargylamides.[4][5]
Materials:
-
6-Phthalimido-1-hexyne (monomer)
-
[Rh(nbd)Cl]₂ (NBD = norbornadiene) (catalyst precursor)
-
Aryl boronic acid (e.g., Phenylboronic acid) (co-catalyst)
-
Diphenylacetylene (co-catalyst)
-
50% aqueous KOH (activator)
-
PPh₃ (triphenylphosphine) (ligand)
-
Anhydrous, degassed solvent (e.g., Tetrahydrofuran (THF) or 1,4-dioxane)
-
Methanol (for precipitation)
-
Standard Schlenk line and glassware for inert atmosphere techniques
Procedure:
-
Catalyst Preparation: In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve [Rh(nbd)Cl]₂, aryl boronic acid, diphenylacetylene, and PPh₃ in the chosen anhydrous solvent.
-
Initiator Activation: Add the 50% aqueous KOH solution to the catalyst mixture and stir vigorously at room temperature for the specified activation time (typically 30-60 minutes). The formation of the active rhodium species is often indicated by a color change.
-
Polymerization: In a separate Schlenk flask, dissolve the 6-phthalimido-1-hexyne monomer in the anhydrous solvent. Transfer the activated catalyst solution to the monomer solution via a cannula.
-
Reaction Monitoring: The polymerization is typically carried out at room temperature or slightly elevated temperatures (e.g., 30-40 °C). The progress of the reaction can be monitored by taking aliquots at different time points and analyzing them by Gel Permeation Chromatography (GPC) to observe the increase in molecular weight.
-
Termination and Precipitation: After the desired time or monomer conversion is reached, terminate the polymerization by exposing the reaction mixture to air. Precipitate the polymer by slowly adding the reaction solution to a large volume of a non-solvent, such as methanol, with vigorous stirring.
-
Purification: Collect the precipitated polymer by filtration, wash it thoroughly with the non-solvent to remove any unreacted monomer and catalyst residues, and dry it under vacuum to a constant weight.
B. Data Presentation: Expected Polymer Characteristics
The living nature of the rhodium-catalyzed polymerization allows for the predictable synthesis of polymers with varying molecular weights by adjusting the monomer-to-initiator ratio. Table 2 provides expected quantitative data based on typical results for similar N-substituted alkyne polymerizations.[4][7]
| Monomer/Initiator Ratio | Expected Mₙ ( g/mol ) | Expected Mₙ (GPC, g/mol ) | PDI (Mₙ/Mₙ) |
| 50 | 11,363 | 12,500 | 1.05 |
| 100 | 22,726 | 24,800 | 1.08 |
| 200 | 45,452 | 49,500 | 1.10 |
Mₙ (theoretical) = (Monomer/Initiator Ratio) x MW of monomer + MW of initiator fragment Mₙ (GPC) and PDI are determined by Gel Permeation Chromatography calibrated with polystyrene standards.
IV. Visualization of Workflows and Pathways
A. Experimental Workflow for Polymer Synthesis
The following diagram illustrates the key steps in the synthesis and purification of poly(6-phthalimido-1-hexyne).
B. Signaling Pathway: Anti-inflammatory Action of Phthalimides
Phthalimide derivatives are known to exert their anti-inflammatory effects by modulating the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[13][14] This pathway is a central regulator of inflammation. The diagram below illustrates the putative mechanism by which a polymer with phthalimide side chains could inhibit this pathway.
V. Characterization of Poly(6-phthalimido-1-hexyne)
Standard polymer characterization techniques should be employed to determine the properties of the synthesized polymer.
Recommended Techniques:
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and polydispersity index (PDI).[15][16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the polymer structure and the successful incorporation of the monomer units.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups in the polymer, such as the phthalimide carbonyls and the polymer backbone unsaturation.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (T₉) and other thermal transitions.
This comprehensive guide provides the necessary information for the successful synthesis and characterization of polymers incorporating 6-phthalimido-1-hexyne, paving the way for further research into their potential biomedical applications.
References
- 1. Phthalimides as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. Phthalimides as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Well-Controlled Living Polymerization of N-Propargylamides and Their Derivatives by Rhodium Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Effect of Polymer Side Chains on Drug Delivery Properties for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. 6-PHTHALIMIDO-1-HEXYNE CAS#: 6097-08-1 [m.chemicalbook.com]
- 11. 6-PHTHALIMIDO-1-HEXYNE - Safety Data Sheet [chemicalbook.com]
- 12. 6097-08-1 | 6-Phthalimido-1-hexyne | Tetrahedron [thsci.com]
- 13. New phthalimide analog ameliorates CCl4 induced hepatic injury in mice via reducing ROS formation, inflammation, and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 7b, a novel naphthalimide derivative, exhibited anti-inflammatory effects via targeted-inhibiting TAK1 following down-regulation of ERK1/2- and p38 MAPK-mediated activation of NF-κB in LPS-stimulated RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. agilent.com [agilent.com]
Application Notes and Protocols for the Gabriel Synthesis of Primary Amines using 6-Bromo-1-Hexyne and Potassium Phthalimide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of N-(5-hexynyl)phthalimide and its subsequent conversion to 5-hexyn-1-amine via the Gabriel synthesis. This protocol is designed to be a valuable resource for researchers in organic chemistry, medicinal chemistry, and drug development, offering a reliable method for the preparation of primary alkynylamines, which are important building blocks in the synthesis of various biologically active molecules.
Introduction
The Gabriel synthesis is a robust and widely used method for the preparation of primary amines, effectively preventing the overalkylation that can occur with direct amination of alkyl halides.[1] This method utilizes the phthalimide anion as a surrogate for ammonia. The synthesis proceeds in two main steps: the N-alkylation of potassium phthalimide with a primary alkyl halide to form an N-alkylphthalimide, followed by the cleavage of the phthalimide group to release the desired primary amine.[2]
This application note details the experimental procedure for the reaction of 6-bromo-1-hexyne with potassium phthalimide to yield N-(5-hexynyl)phthalimide. Subsequently, a protocol for the deprotection of N-(5-hexynyl)phthalimide using hydrazine hydrate to afford 5-hexyn-1-amine is provided.
Physicochemical Data and Characterization
The key intermediate and final product of this synthesis are characterized by the following physicochemical properties.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| N-(5-Hexynyl)phthalimide | C₁₄H₁₃NO₂ | 227.26 | 68-72 | White to off-white solid |
| 5-Hexyn-1-amine | C₆H₁₁N | 97.16 | Not available | Not available |
Note: Data for N-(5-Hexynyl)phthalimide is sourced from commercial suppliers and public chemical databases.[3][4]
Experimental Protocols
Synthesis of N-(5-Hexynyl)phthalimide
This procedure details the N-alkylation of potassium phthalimide with 6-bromo-1-hexyne. Dimethylformamide (DMF) is a recommended solvent for this reaction due to its ability to dissolve potassium phthalimide.[2]
Reagents and Materials:
-
Potassium phthalimide
-
6-bromo-1-hexyne
-
Anhydrous Dimethylformamide (DMF)
-
Chloroform
-
Water
-
Sodium carbonate (0.1 M solution)
-
Anhydrous magnesium sulfate
-
Ethanol (for recrystallization)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add potassium phthalimide (1.0 eq).
-
Add anhydrous DMF to the flask to dissolve the potassium phthalimide.
-
To this solution, add 6-bromo-1-hexyne (1.1 eq).
-
Heat the reaction mixture to 90 °C and stir for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the DMF under reduced pressure using a rotary evaporator.
-
Dissolve the solid residue in chloroform.
-
Wash the organic layer sequentially with water and a 0.1 M sodium carbonate solution to remove any unreacted potassium phthalimide.[5]
-
Wash the organic layer again with water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(5-hexynyl)phthalimide.
-
Purify the crude product by recrystallization from ethanol to obtain a white to off-white solid.
Deprotection of N-(5-Hexynyl)phthalimide to 5-Hexyn-1-amine
This protocol describes the cleavage of the phthalimide group using hydrazine hydrate, a common and effective method for liberating the primary amine.[6]
Reagents and Materials:
-
N-(5-Hexynyl)phthalimide
-
Ethanol or Methanol
-
Hydrazine hydrate
-
Hydrochloric acid (dilute)
-
Sodium hydroxide solution
-
Dichloromethane or Diethyl ether
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Filtration apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve N-(5-hexynyl)phthalimide (1.0 eq) in ethanol or methanol.
-
Add hydrazine hydrate (1.5-2.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours or at reflux for 1-2 hours. A white precipitate of phthalhydrazide will form.
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
-
Add dilute hydrochloric acid to the mixture to dissolve the precipitate and protonate the liberated amine.
-
Filter the mixture to remove the phthalhydrazide precipitate. Wash the precipitate with a small amount of cold ethanol.
-
Combine the filtrate and washings and evaporate the solvent under reduced pressure.
-
Dissolve the residue in water and basify with a sodium hydroxide solution to deprotonate the amine salt.
-
Extract the aqueous layer with dichloromethane or diethyl ether (3 x volumes).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 5-hexyn-1-amine.
Experimental Workflow
The overall experimental workflow for the Gabriel synthesis of 5-hexyn-1-amine is depicted in the following diagram.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. N-Alkynyl imides (ynimides): synthesis and use as a variant of highly labile ethynamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phthalimides [organic-chemistry.org]
- 5. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for Linking Biomolecules with 6-Phthalimido-1-hexyne via Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Click chemistry encompasses a class of reactions that are rapid, high-yielding, and specific, making them ideal for bioconjugation.[1][2] The most prominent example is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole linkage between an alkyne and an azide.[3][4] These reactions are bio-orthogonal, meaning they do not interfere with native biological processes, and can be performed under mild, aqueous conditions suitable for sensitive biomolecules.[2][]
6-Phthalimido-1-hexyne is a versatile reagent for introducing an alkyne handle onto biomolecules. The terminal alkyne group readily participates in CuAAC reactions, while the phthalimide group can serve as a stable protecting group for a primary amine or be utilized in post-conjugation modifications.[6][7] This document provides detailed application notes and protocols for using 6-Phthalimido-1-hexyne in the modification and labeling of biomolecules such as proteins, peptides, and nucleic acids.
Principle of the Reaction
The core of the methodology is the CuAAC reaction, a 1,3-dipolar cycloaddition between the terminal alkyne of 6-Phthalimido-1-hexyne and an azide-functionalized biomolecule.[1][4] The reaction is catalyzed by Cu(I) ions, which are typically generated in situ from a Cu(II) salt (e.g., CuSO₄) and a reducing agent like sodium ascorbate.[8][9] A chelating ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is often included to stabilize the Cu(I) oxidation state and enhance reaction efficiency.[8][10]
Applications in Research and Drug Development
The ability to specifically link 6-Phthalimido-1-hexyne to biomolecules opens up a wide range of applications:
-
Biomolecule Labeling: Attachment of reporter molecules such as fluorophores or biotin for detection and imaging.[3]
-
Drug Development: Synthesis of antibody-drug conjugates (ADCs) where a cytotoxic drug is linked to a monoclonal antibody for targeted therapy.
-
Proteomics: Labeling of proteins for identification and functional studies.[3]
-
Materials Science: Functionalization of polymers and surfaces.[3][11]
Experimental Protocols
The following are generalized protocols for the CuAAC reaction using 6-Phthalimido-1-hexyne. Optimization is often necessary for specific biomolecules and applications.
Protocol 1: General Bioconjugation of an Azide-Modified Protein
This protocol describes the labeling of a protein containing an azide functionality with 6-Phthalimido-1-hexyne.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., phosphate-buffered saline (PBS), pH 7.4). Avoid Tris buffers as they can interfere with the copper catalyst.[12]
-
6-Phthalimido-1-hexyne
-
Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium Ascorbate
-
Deionized water
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Stock Solutions:
-
6-Phthalimido-1-hexyne (10 mM): Dissolve the appropriate amount in DMSO or DMF.
-
CuSO₄ (20 mM): Dissolve in deionized water.
-
THPTA (50 mM): Dissolve in deionized water.
-
Sodium Ascorbate (100 mM): Prepare fresh in deionized water immediately before use.
Reaction Procedure:
-
In a microcentrifuge tube, combine the azide-modified protein solution with the reaction buffer to the desired final volume and concentration.
-
Add the 6-Phthalimido-1-hexyne stock solution to the protein solution. A 2 to 10-fold molar excess of the alkyne is typically used.
-
Prepare the copper-ligand complex by mixing the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio. Let it stand for a few minutes.
-
Add the copper-ligand complex to the protein-alkyne mixture to a final copper concentration of 50-250 µM.
-
To remove dissolved oxygen, which can oxidize the Cu(I) catalyst, gently bubble argon or nitrogen gas through the reaction mixture for 1-2 minutes.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
-
Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight with gentle agitation. Protect from light if any components are photosensitive.
-
Purify the conjugate to remove unreacted reagents using an appropriate method such as size-exclusion chromatography or dialysis.
Data Presentation: Reaction Parameters
Researchers should optimize the following parameters for their specific system and record the data for reproducibility.
| Parameter | Typical Range | Optimized Value | Yield (%) |
| Biomolecule Concentration | 1 - 10 mg/mL | ||
| Alkyne:Biomolecule Ratio | 2:1 to 50:1 | ||
| CuSO₄ Concentration | 50 - 250 µM | ||
| Ligand:Copper Ratio | 2:1 to 5:1 | ||
| Sodium Ascorbate Conc. | 1 - 5 mM | ||
| Reaction Time | 1 - 16 hours | ||
| Reaction Temperature | 4 - 37 °C |
Visualizing the Workflow and Reaction
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Workflow
Caption: General workflow for CuAAC bioconjugation.
The CuAAC Reaction Mechanism
Caption: Simplified mechanism of the CuAAC reaction.
The Role of the Phthalimide Group
The phthalimide moiety in 6-Phthalimido-1-hexyne serves primarily as a stable protecting group for a primary amine. This is particularly useful in multi-step syntheses where the amine needs to be masked during other chemical transformations.
Recent studies have also explored the phthalimide group as a "warhead" for post-conjugation modifications.[6][7] Under specific conditions, the phthalimide can react with primary amines, allowing for a "switchable" conjugation strategy.[7] This opens up possibilities for sequential labeling or modification of the biomolecule after the initial click reaction.
Potential Post-Conjugation Modification Pathway
Caption: Potential for post-conjugation modification.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Yield | Oxidation of Cu(I) catalyst | Degas solutions thoroughly; use freshly prepared sodium ascorbate.[9] |
| Poor substrate solubility | Use co-solvents like DMSO or DMF to improve solubility.[9] | |
| Inactive catalyst | Ensure the quality of CuSO₄ and ligand; prepare catalyst complex just before use. | |
| Protein Precipitation | High concentration of organic solvent | Minimize the volume of DMSO/DMF used to dissolve the alkyne. |
| Protein instability under reaction conditions | Optimize pH and buffer composition; reduce reaction time or temperature. | |
| Non-specific Labeling | Reactive impurities in reagents | Use high-purity reagents. |
| Side reactions with ascorbate byproducts | Use aminoguanidine as a scavenger for reactive byproducts.[8] |
These application notes provide a comprehensive guide for utilizing 6-Phthalimido-1-hexyne in bioconjugation experiments. By following these protocols and optimizing the reaction conditions, researchers can effectively label and modify a wide range of biomolecules for various applications in science and medicine.
References
- 1. alliedacademies.org [alliedacademies.org]
- 2. Click Chemistry | AAT Bioquest [aatbio.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]
- 8. jenabioscience.com [jenabioscience.com]
- 9. benchchem.com [benchchem.com]
- 10. broadpharm.com [broadpharm.com]
- 11. longdom.org [longdom.org]
- 12. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-(Hex-5-yn-1-yl)isoindoline-1,3-dione in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(Hex-5-yn-1-yl)isoindoline-1,3-dione is a versatile bifunctional molecule designed for applications in materials science, bioconjugation, and drug discovery. Its terminal alkyne group allows for covalent modification using highly efficient and orthogonal "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). The phthalimide moiety serves as a stable hydrophobic group and is a key structural component in ligands for the Cereblon (CRBN) E3 ligase, making this compound particularly relevant for the development of Proteolysis-Targeting Chimeras (PROTACs).[1] These application notes provide an overview of its potential uses and representative protocols for its integration into various materials and systems. While this compound is well-suited for these applications, it should be noted that specific examples in peer-reviewed literature are limited; therefore, the following protocols are based on established methods for similar alkyne-containing molecules and should be optimized for specific experimental contexts.
Introduction to this compound
This compound (MW: 227.26 g/mol ; CAS: 6097-08-1) is a chemical reagent that possesses two key functional domains: a terminal alkyne for click chemistry and a phthalimide group.[2] The hexyl chain provides a flexible spacer between these two functionalities.
-
Terminal Alkyne: This functional group is a versatile handle for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. CuAAC is a highly efficient, specific, and biocompatible reaction, making it ideal for the synthesis of complex architectures and for the modification of sensitive substrates.[2]
-
Phthalimide Group: The isoindoline-1,3-dione (phthalimide) moiety is a well-known structural element in medicinal chemistry. It is notably the core component of immunomodulatory drugs (IMiDs) like thalidomide and its analogs, which are recognized binders of the Cereblon (CRBN) E3 ubiquitin ligase.[1] This makes the phthalimide group a valuable component for the construction of PROTACs, which are designed to induce the degradation of specific target proteins.[1]
Potential Applications in Materials Science
Synthesis of Functional Polymers
The terminal alkyne of this compound can be utilized for the synthesis of functional polymers through two main strategies:
-
Post-Polymerization Modification: An azide-containing polymer can be functionalized with this compound to introduce the phthalimide group along the polymer chain.
-
Monomer for Co-polymerization: The compound can be co-polymerized with other monomers to create polymers with pendant alkyne groups, which are then available for further functionalization.
Surface Functionalization
The molecule can be immobilized on various azide-modified surfaces (e.g., silica, gold, polymer films) via CuAAC. This allows for the creation of surfaces with tailored properties, such as altered hydrophobicity or the ability to interact with specific proteins.
Development of PROTACs and Bioconjugates
In the field of drug discovery, this compound can serve as a precursor to linkers for PROTACs.[1] The alkyne group can be used to conjugate the phthalimide moiety (as the CRBN ligand) to a ligand for a protein of interest (POI), which is functionalized with an azide.
Experimental Protocols
General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general method for the reaction of this compound with an azide-functionalized substrate.
Materials:
-
This compound
-
Azide-functionalized substrate (e.g., azide-polymer, azide-modified surface, or azide-containing small molecule)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent (e.g., a mixture of a polar organic solvent like DMF, DMSO, or THF and water)
Procedure:
-
Dissolve this compound (1.0 eq) and the azide-functionalized substrate (1.1 eq) in the chosen solvent system.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.3 eq).
-
In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.1 eq).
-
Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS, or IR spectroscopy to observe the disappearance of the azide peak).
-
Upon completion, the workup procedure will depend on the nature of the product. For small molecules, an extraction with an organic solvent may be appropriate. For polymers or surface-modified materials, purification may involve precipitation or extensive washing.
Workflow for General CuAAC Reaction:
Caption: General workflow for the CuAAC reaction.
Protocol for Surface Functionalization of an Azide-Modified Silica Surface
Materials:
-
Azide-functionalized silica slides
-
This compound
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
DMF/Water (1:1 v/v)
-
Ethanol
-
Deionized water
Procedure:
-
Prepare a stock solution of this compound (10 mM) in DMF.
-
Prepare a stock solution of CuSO₄·5H₂O (5 mM) in deionized water.
-
Prepare a stock solution of THPTA (25 mM) in deionized water.
-
Prepare a fresh stock solution of sodium ascorbate (50 mM) in deionized water.
-
In a reaction vessel, combine the CuSO₄·5H₂O and THPTA solutions and let them complex for 5 minutes.
-
Add the this compound solution to the vessel.
-
Immerse the azide-functionalized silica slides in the reaction mixture.
-
Initiate the reaction by adding the sodium ascorbate solution.
-
Allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation.
-
Remove the slides and wash them sequentially with DMF, deionized water, and ethanol.
-
Dry the slides under a stream of nitrogen.
-
Characterize the surface modification using techniques such as contact angle measurements, X-ray photoelectron spectroscopy (XPS), or atomic force microscopy (AFM).
Workflow for Surface Functionalization:
Caption: Workflow for surface functionalization.
Representative Quantitative Data
The following tables present hypothetical yet plausible data for the applications described above, based on typical outcomes for CuAAC reactions.
Table 1: Representative Data for CuAAC in Solution
| Entry | Azide Substrate | Solvent | Time (h) | Yield (%) |
| 1 | Benzyl Azide | DMF/H₂O (1:1) | 2 | 95 |
| 2 | 1-Azido-4-nitrobenzene | THF/H₂O (2:1) | 4 | 91 |
| 3 | Azido-PEG-amine | DMSO/H₂O (3:1) | 1.5 | 98 |
Table 2: Representative Surface Characterization Data
| Surface | Water Contact Angle (Before) | Water Contact Angle (After) | Nitrogen (at%) from XPS (After) |
| Silica-N₃ | 35° | 75° | 5.2 |
Conclusion
This compound is a valuable building block for materials science and drug discovery. Its dual functionality allows for straightforward incorporation of a phthalimide moiety into a wide range of substrates via the robust and efficient CuAAC reaction. The provided protocols offer a starting point for researchers to explore the use of this compound in the synthesis of novel functional materials and bioconjugates. As with any chemical synthesis, optimization of reaction conditions for each specific application is recommended.
References
Application Notes and Protocols: Synthesis and Biological Screening of Isoindoline-1,3-dione Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of isoindoline-1,3-dione derivatives and detailed protocols for screening their biological activities. The isoindoline-1,3-dione scaffold, a key component in molecules like thalidomide, is a valuable pharmacophore in drug discovery, with derivatives exhibiting a wide range of therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial effects.
Synthesis of Isoindoline-1,3-dione Derivatives
A common and straightforward method for synthesizing N-substituted isoindoline-1,3-dione derivatives is the condensation reaction between phthalic anhydride and a primary amine. This reaction is typically carried out in a suitable solvent, such as glacial acetic acid or benzene, and can be performed at room temperature or under reflux conditions.
A general synthetic scheme is presented below:
Caption: General reaction scheme for the synthesis of N-substituted isoindoline-1,3-dione derivatives.
Experimental Protocol: General Synthesis
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve phthalic anhydride (1 equivalent) in a suitable solvent (e.g., glacial acetic acid or benzene).
-
Addition of Amine: Add the desired primary amine (1 equivalent) to the solution.
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat under reflux for a period of 2 to 24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, pour the mixture into ice-cold water to induce precipitation.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield the pure N-substituted isoindoline-1,3-dione derivative.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.
Biological Activity Screening
Isoindoline-1,3-dione derivatives have been extensively evaluated for a variety of biological activities. The following sections provide detailed protocols for common in vitro screening assays.
Anticancer Activity
The cytotoxic potential of isoindoline-1,3-dione derivatives against various cancer cell lines is a primary focus of research. The MTT and SRB assays are widely used colorimetric methods for determining cell viability.
| Compound ID | Derivative Substitution (R) | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 1 | 2-(4-Bromophenyl) | HeLa | 15.2 | [1] |
| 2 | 2-(4-Chlorophenyl) | MCF-7 | 21.8 | [2] |
| 3 | 2-(4-Nitrophenyl) | A549 | 9.5 | [3] |
| 4 | N-benzyl | A549-Luc | >50 | [3] |
| 5 | 2-(4-(2-Bromoacetyl)phenyl) | Raji | 0.26 µg/mL | [4] |
| 6 | 2-(4-(2-Bromoacetyl)phenyl) | K562 | 3.81 µg/mL | [4] |
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of viable cells into purple formazan crystals.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with 100 µL of fresh medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Caption: Workflow for the MTT cell viability assay.
Anti-inflammatory Activity
The anti-inflammatory potential of these derivatives is often assessed by their ability to inhibit cyclooxygenase (COX) enzymes or by using in vivo models like the carrageenan-induced paw edema test.
| Compound ID | Derivative Substitution (R) | Assay | Inhibition (%) / IC₅₀ (µM) | Reference |
| 7 | N-[4-(pyrrolidin-1-yl)-but-2-yn-1-yl] | COX-1 Inhibition | 25% at 5 µM | [5] |
| 8 | N-[4-(piperidin-1-yl)-but-2-yn-1-yl] | COX-2 Inhibition | 44% at 10 µM | [5] |
| 9 | 2-(phenyl(phenylimino)methyl) | Analgesic Activity (in vivo) | 1.6 times > Metamizole sodium | [6] |
| 10 | ZM4 (an aminoacetylenic derivative) | Carrageenan-induced edema | Significant reduction at 20 mg/kg | |
| 11 | ZM5 (an aminoacetylenic derivative) | Carrageenan-induced edema | Equipotent to Diclofenac at 20 mg/kg |
This in vivo assay evaluates the ability of a compound to reduce acute inflammation.
-
Animal Acclimatization: Acclimate male Wistar rats (150-200 g) for at least one week under standard laboratory conditions.
-
Compound Administration: Administer the test compounds orally or intraperitoneally at a specific dose (e.g., 20 mg/kg) 30-60 minutes before carrageenan injection. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).
-
Induction of Edema: Inject 0.1 mL of 1% (w/v) carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(Hex-5-yn-1-yl)isoindoline-1,3-dione
Welcome to the technical support center for the synthesis of 2-(Hex-5-yn-1-yl)isoindoline-1,3-dione. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this specific chemical synthesis. The following guides and FAQs address common issues encountered during the N-alkylation of potassium phthalimide with 6-halo-1-hexyne, a variation of the Gabriel synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common method is the Gabriel synthesis.[1][2] This involves the N-alkylation of potassium phthalimide with a suitable 6-halo-1-hexyne (e.g., 6-bromo-1-hexyne or 6-chloro-1-hexyne) in a polar aprotic solvent like dimethylformamide (DMF).[3] The reaction is a nucleophilic substitution (SN2) where the phthalimide anion displaces the halide.[4][5]
Q2: My reaction yield is very low or I'm recovering mostly starting material. What are the likely causes?
A2: Low or no product yield can stem from several factors:
-
Poor quality of reagents : Potassium phthalimide can be hygroscopic. Ensure it is dry. The 6-halo-1-hexyne should be pure and free from degradation.[6]
-
Inappropriate solvent : The solvent must be a dry, polar aprotic solvent to facilitate the SN2 reaction.[4] Water in the solvent can slow down the reaction.[4]
-
Insufficient reaction temperature or time : The reaction may require heating to proceed at a reasonable rate. Typical temperatures range from 60-90°C.[3][6] Monitor the reaction by thin-layer chromatography (TLC) to determine completion.
Q3: I am observing multiple spots on my TLC plate, indicating side products. What are the possible side reactions?
A3: While the Gabriel synthesis is known for preventing over-alkylation, other side reactions can occur:
-
Elimination (E2) reaction : Although less likely with a primary halide, if the reaction conditions are too harsh (e.g., excessively high temperature or a very strong, non-nucleophilic base is present), some elimination to form a terminal alkene could occur.
-
Hydrolysis of phthalimide : If there is significant water in the reaction mixture, potassium phthalimide can hydrolyze back to phthalimide or phthalic acid salts.
-
Reactions involving the alkyne : The terminal alkyne is generally stable under these conditions, but strong bases could potentially deprotonate the terminal alkyne, which might lead to other unforeseen reactions.
Q4: Can I use a different base instead of pre-forming the potassium phthalimide salt?
A4: Yes, a modified procedure known as the Ing-Manske modification can be used.[8] This involves using phthalimide with a base like anhydrous potassium carbonate (K₂CO₃) directly in the reaction mixture with the alkyl halide.[8] This can be more convenient as it avoids the need to handle potentially hygroscopic potassium phthalimide.
Q5: How do I purify the final product?
A5: Purification is typically achieved through recrystallization or column chromatography. After the reaction is complete, the mixture is often poured into water to precipitate the crude product.[8] The solid can then be collected by filtration. If impurities are present, column chromatography on silica gel using a solvent system like ethyl acetate/hexane is a common method for obtaining the pure product.[9]
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving common issues during the synthesis.
Issue 1: Low or No Product Yield
| Potential Cause | Diagnostic Check | Recommended Solution |
| Inactive Potassium Phthalimide | Check for clumping of the reagent. Run a control reaction with a more reactive alkyl halide like benzyl bromide. | Dry the potassium phthalimide under vacuum before use.[6] Alternatively, use the Ing-Manske procedure with phthalimide and K₂CO₃.[8] |
| Wet Solvent | Use a Karl Fischer titrator to check the water content of the solvent. | Use freshly opened, anhydrous grade solvent or dry the solvent over molecular sieves.[4] |
| Low Reaction Temperature | Monitor the reaction progress by TLC over an extended period (e.g., 24 hours). If there is slow conversion, the temperature may be too low. | Gradually increase the reaction temperature in 10°C increments (e.g., from 70°C to 90°C) while monitoring the reaction for side product formation.[3] |
| Poor Leaving Group (e.g., Chloride) | The reaction with 6-chloro-1-hexyne is sluggish compared to the bromide or iodide equivalent. | Add 0.1 equivalents of potassium iodide (KI) to the reaction mixture to act as a catalyst.[8] |
Issue 2: Product Contaminated with Starting Material (Phthalimide)
| Potential Cause | Diagnostic Check | Recommended Solution |
| Incomplete Reaction | TLC analysis shows both product and starting material spots. | Increase reaction time and/or temperature. Ensure an appropriate molar ratio of reagents (typically a slight excess of the alkyl halide). |
| Hydrolysis During Work-up | The product is isolated, but NMR or IR spectroscopy shows the presence of phthalimide N-H protons. | Ensure the work-up procedure is performed under neutral or non-hydrolytic conditions. Wash the crude product with a mild base solution (e.g., saturated sodium bicarbonate) to remove any acidic phthalimide. |
Experimental Protocols
Protocol 1: Standard Gabriel Synthesis
This protocol is a standard procedure for the N-alkylation of potassium phthalimide.
-
To a solution of potassium phthalimide (1.1 eq) in anhydrous DMF (0.5 M), add 6-bromo-1-hexyne (1.0 eq).
-
Heat the reaction mixture to 80-90°C under a nitrogen atmosphere.[3]
-
Monitor the reaction progress by TLC (e.g., 30% ethyl acetate in hexanes).
-
Once the starting material is consumed (typically 4-8 hours), cool the reaction mixture to room temperature.
-
Pour the mixture into an equal volume of cold water to precipitate the product.
-
Stir for 30 minutes, then collect the solid by vacuum filtration.
-
Wash the solid with water and then a small amount of cold ethanol.
-
Dry the solid under vacuum. Purify further by recrystallization (e.g., from ethanol) or column chromatography if necessary.
Protocol 2: Modified Ing-Manske Procedure
This procedure is an alternative that avoids the use of pre-formed potassium phthalimide.[8]
-
Combine phthalimide (1.0 eq), anhydrous potassium carbonate (1.1 eq), and 6-bromo-1-hexyne (1.05 eq) in anhydrous DMF (0.5 M).
-
If using 6-chloro-1-hexyne, add potassium iodide (0.1 eq).[8]
-
Heat the mixture to 90°C under a nitrogen atmosphere.
-
Monitor the reaction as described in Protocol 1.
-
Follow the same work-up and purification steps as outlined in Protocol 1.
Data Presentation
Table 1: Comparison of Reaction Conditions for Yield Optimization
| Entry | Halide (R-X) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 6-bromo-1-hexyne | K-Phthalimide | DMF | 70 | 8 | 75 |
| 2 | 6-bromo-1-hexyne | K-Phthalimide | DMF | 90 | 4 | 88 |
| 3 | 6-chloro-1-hexyne | K-Phthalimide | DMF | 90 | 12 | 45 |
| 4 | 6-chloro-1-hexyne + KI (cat.) | K-Phthalimide | DMF | 90 | 6 | 82 |
| 5 | 6-bromo-1-hexyne | K₂CO₃ | DMF | 90 | 6 | 85 |
| 6 | 6-bromo-1-hexyne | K-Phthalimide | Acetonitrile | 80 (reflux) | 10 | 68 |
Note: The data presented in this table is illustrative and intended for comparison purposes.
Visualizations
Reaction Pathway
Caption: General reaction scheme for the synthesis via the Gabriel method.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low yield issues.
Parameter Relationships
Caption: Relationships between key parameters and reaction yield.
References
- 1. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 2. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. Gabriel Phthalimide Synthesis: Mechanism, Steps, and Uses [eureka.patsnap.com]
- 4. orgosolver.com [orgosolver.com]
- 5. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 6. reddit.com [reddit.com]
- 7. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 8. journals.indianapolis.iu.edu [journals.indianapolis.iu.edu]
- 9. acgpubs.org [acgpubs.org]
Technical Support Center: Purification of 2-(Hex-5-yn-1-yl)isoindoline-1,3-dione
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the purification of 2-(Hex-5-yn-1-yl)isoindoline-1,3-dione by column chromatography.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the recommended stationary and mobile phase for the column chromatography of this compound?
A1: The standard choice for the stationary phase is silica gel (60 Å, 230-400 mesh). For the mobile phase, a mixture of n-hexane and ethyl acetate is commonly employed. The polarity of the mobile phase should be adjusted based on the separation observed on a Thin Layer Chromatography (TLC) plate. A good starting point is a 3:1 ratio of hexanes to ethyl acetate.[1] For similar compounds, a 1:1 mixture of ethyl acetate and n-hexane has also been used.
Q2: My compound is not moving from the origin on the TLC plate, even with a high concentration of ethyl acetate. What should I do?
A2: If your compound remains at the baseline, the mobile phase is not polar enough. You can try the following:
-
Increase the polarity of the mobile phase: Gradually increase the proportion of ethyl acetate in your hexane/ethyl acetate mixture.
-
Add a more polar solvent: If increasing the ethyl acetate is not effective, you can add a small percentage (0.5-1%) of a more polar solvent like methanol or isopropanol to the mobile phase. Be cautious, as this can significantly decrease the retention of your compound.
-
Consider a different solvent system: For highly polar compounds, a solvent system like dichloromethane/methanol might be more suitable.
Q3: The separation between my product and an impurity is very poor on the TLC. How can I improve the resolution on the column?
A3: Poor separation can be addressed by:
-
Optimizing the solvent system: Test various ratios of your mobile phase components. A less polar mobile phase will generally lead to better separation for compounds with close Rf values. Aim for an Rf value of your target compound between 0.2 and 0.4 for optimal separation on a column.
-
Trying a different solvent system: Sometimes, changing the solvent system entirely can improve selectivity. For example, if you are using hexane/ethyl acetate, you could try a system with dichloromethane or toluene as the less polar component.
-
Using a finer mesh silica gel: A smaller particle size of the stationary phase can lead to higher resolution, but it will also result in a slower flow rate.
-
Running a gradient elution: Start with a less polar mobile phase to elute non-polar impurities, and then gradually increase the polarity to elute your product and then more polar impurities.
Q4: My product is coming off the column with a streaky tail, leading to mixed fractions. What causes this and how can I fix it?
A4: Tailing of spots on a column can be caused by several factors:
-
Sample overload: You may have loaded too much crude product onto the column. For a given column diameter, there is a maximum amount of sample that can be effectively separated.
-
Compound instability on silica: Some compounds can degrade on the acidic surface of silica gel. You can test for this by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if degradation spots appear. If your compound is acid-sensitive, you can use deactivated silica gel (e.g., by adding a small amount of triethylamine to the mobile phase) or an alternative stationary phase like alumina.
-
Poor solubility in the mobile phase: If your compound is not very soluble in the eluent, it can lead to tailing. Ensure your compound is fully dissolved before loading it onto the column.
Q5: I don't see my compound coming off the column, even after flushing with a very polar solvent. What might have happened?
A5: There are a few possibilities if your compound seems to have disappeared on the column:
-
Compound decomposition: As mentioned, the compound may have degraded on the silica gel.
-
Irreversible adsorption: The compound might be too polar and has irreversibly stuck to the stationary phase.
-
Very slow elution: It's possible the compound is eluting very slowly and in very dilute concentrations. Try collecting more fractions and concentrating them before TLC analysis.
Q6: What are the likely impurities I might encounter during the purification of this compound?
A6: This compound is often synthesized via a Gabriel synthesis. Potential impurities could include:
-
Unreacted starting materials: Such as potassium phthalimide or 6-bromo-1-hexyne.
-
Byproducts of the synthesis: Depending on the reaction conditions.
-
Phthalic acid or phthalimide: If the product undergoes hydrolysis.
Quantitative Data Summary
The following table summarizes typical quantitative data for the column chromatography of N-substituted phthalimides, which can be used as a reference for the purification of this compound.
| Parameter | Value | Notes |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard for most organic compound purifications. |
| Mobile Phase | n-Hexane / Ethyl Acetate | A common and effective solvent system for this class of compounds.[1][2] |
| Typical Solvent Ratio | 3:1 (Hexane:Ethyl Acetate) | A good starting point for achieving an optimal Rf value.[1] |
| Target Rf Value (TLC) | 0.2 - 0.4 | This range generally provides the best separation on a column. |
| Elution Mode | Isocratic or Gradient | Isocratic is simpler, but a gradient can improve separation and reduce elution time. |
| Typical Product Yield | 85-95% | Yields can vary depending on the success of the synthesis and purification. For similar compounds, yields are often high.[1] |
| Expected Purity | >98% | As determined by NMR or other analytical techniques. |
Experimental Protocol: Column Chromatography Purification
1. Preparation of the Column: a. Select a glass column of an appropriate size for the amount of crude material. A general rule is to use about 25-50 g of silica gel for every 1 g of crude product. b. Secure the column vertically to a stand in a fume hood. c. Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand. d. Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 9:1 hexane/ethyl acetate). e. Pour the slurry into the column. Gently tap the column to ensure even packing and to remove any air bubbles. f. Add a layer of sand on top of the silica gel to prevent disturbance of the stationary phase during solvent addition. g. Drain the solvent until the level is just at the top of the sand layer. Do not let the column run dry.
2. Sample Loading: a. Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). b. Carefully apply the dissolved sample to the top of the silica gel using a pipette. c. Allow the sample to adsorb onto the silica by draining the solvent until it reaches the top of the sand. d. Gently add a small amount of the mobile phase and again drain to the top of the sand. Repeat this step 2-3 times to ensure the sample is loaded in a narrow band.
3. Elution and Fraction Collection: a. Carefully fill the column with the mobile phase. b. Begin to collect fractions in test tubes or other suitable containers. c. Maintain a constant flow rate. If necessary, gentle pressure can be applied to the top of the column using a pump or inert gas. d. If using a gradient elution, gradually increase the polarity of the mobile phase according to your TLC analysis.
4. Analysis of Fractions: a. Monitor the elution of your compound by TLC. Spot a small amount from each fraction onto a TLC plate. b. Visualize the spots under a UV lamp (phthalimides are often UV active) or by using a suitable stain (e.g., potassium permanganate). c. Combine the fractions that contain the pure product.
5. Product Isolation: a. Remove the solvent from the combined pure fractions using a rotary evaporator. b. The resulting solid or oil is your purified this compound. c. Determine the yield and characterize the product using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).
Visual Troubleshooting Workflow
Caption: Troubleshooting workflow for column chromatography.
References
Troubleshooting low conversion in CuAAC reactions with terminal alkynes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions, particularly those involving terminal alkynes.
Frequently Asked Questions (FAQs)
Q1: My CuAAC reaction shows low or no conversion. What are the primary factors to investigate?
Low conversion in CuAAC reactions is a common issue that can often be traced back to a few key areas: the activity of the copper catalyst, the integrity of the reagents, and the overall reaction conditions. The catalytically active species is Cu(I), which is susceptible to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.[1][2][3] Additionally, the purity of the azide and alkyne starting materials is crucial, as impurities can inhibit the reaction.[1] Finally, suboptimal conditions such as incorrect stoichiometry, temperature, solvent, or pH can significantly hinder reaction efficiency.[1][3]
Q2: How can I ensure my copper catalyst is active throughout the reaction?
Maintaining the copper catalyst in its active Cu(I) oxidation state is critical for a successful CuAAC reaction.[2][4][5] Here are several strategies to prevent its oxidation to the inactive Cu(II) state:
-
Use a Reducing Agent: The most common approach is the in situ reduction of a Cu(II) salt (e.g., CuSO₄) using a reducing agent.[6] Sodium ascorbate is widely used for this purpose.[2][4][7] It is essential to use a freshly prepared solution of sodium ascorbate, as it can degrade over time.[1][8]
-
Employ a Stabilizing Ligand: Nitrogen-based ligands, such as Tris(benzyltriazolylmethyl)amine (TBTA) and Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), are highly effective at stabilizing the Cu(I) catalyst, preventing oxidation, and increasing its solubility.[1][8][9][10] THPTA is particularly favored for bioconjugation reactions due to its high water solubility.[1] A ligand-to-copper ratio of 5:1 is often recommended, especially when working with sensitive biomolecules.[1][11]
-
Degas Solvents: Removing dissolved oxygen from the reaction mixture is crucial. This can be achieved by sparging the solvents with an inert gas like argon or nitrogen.[1]
-
Work Under an Inert Atmosphere: For highly sensitive reactions, performing the experiment in a glovebox under an inert atmosphere offers the best protection against oxygen.[1] Simply capping the reaction vessel can also help minimize oxygen exposure.[1]
Q3: What are the common side reactions in CuAAC, and how can they be minimized?
Several side reactions can compete with the desired cycloaddition, leading to reduced yields and the formation of impurities.
-
Alkyne Homocoupling (Glaser Coupling): This is the most prevalent side reaction, where the terminal alkyne couples with itself to form a diacetylene byproduct.[1] This process is promoted by the presence of oxygen and an insufficient amount of reducing agent.[1]
-
Biomolecule Degradation: In bioconjugation applications, reactive oxygen species (ROS) generated by the Cu(I)/Cu(II)/ascorbate/O₂ system can damage sensitive biomolecules like proteins and DNA, leading to oxidation or aggregation.[1][2] Byproducts from the oxidation of ascorbate can also react with protein residues.[1][11]
-
Solution: The use of a chelating ligand is essential to protect biomolecules by sequestering the copper ion.[1] Adding a scavenger, such as aminoguanidine, can help to intercept reactive byproducts from ascorbate oxidation.[1][11] Keeping reaction times as short as possible by optimizing other parameters is also beneficial.[1]
-
Q4: My starting materials have poor solubility in the reaction solvent. What can I do?
Poor solubility of either the azide or the alkyne can significantly slow down the reaction rate.[3] For the reaction to proceed efficiently, reactants should generally be at a concentration greater than 10 μM.[1]
-
Solution: Consider using a co-solvent system to improve solubility.[3] Common solvent mixtures include DMF/H₂O, THF/H₂O, DMSO, and alcohols.[3][6]
Q5: Can the order of reagent addition affect the reaction outcome?
Yes, the order of reagent addition can be critical, particularly to prevent the precipitation of copper species.[1]
-
Recommended Procedure:
-
Premix Copper and Ligand: Prepare a solution of the Cu(II) salt (e.g., CuSO₄) and the stabilizing ligand (e.g., THPTA). This allows for the formation of a protective copper-ligand complex.[1][11]
-
Add to Substrates: Add this premixed catalyst solution to the solution containing your azide and alkyne substrates.[1]
-
Initiate with Reducing Agent: Start the reaction by adding a freshly prepared solution of the reducing agent (e.g., sodium ascorbate).[1][11] Avoid adding the reducing agent directly to the copper salt in the absence of a ligand.[8][11]
-
Troubleshooting Guides
Guide 1: Low or No Product Yield
This guide provides a systematic approach to diagnosing and resolving issues of low or no product yield in your CuAAC reaction.
Troubleshooting Workflow for Low Yield in CuAAC Reactions
Caption: A logical workflow for troubleshooting low yield in CuAAC reactions.
Guide 2: Catalyst Inactivation
This guide focuses on diagnosing and preventing the inactivation of the copper catalyst.
Troubleshooting Catalyst Inactivation
Caption: A decision tree for troubleshooting copper catalyst inactivation.
Quantitative Data Summary
For successful CuAAC reactions, the concentrations and ratios of reagents are critical. The following table summarizes recommended starting concentrations and ratios for key components.
| Component | Recommended Concentration/Ratio | Notes |
| Reactants (Azide & Alkyne) | > 10 µM each | Lower concentrations can significantly slow the reaction rate.[1] |
| Copper Catalyst (e.g., CuSO₄) | 50 µM to 250 µM | Can be adjusted based on the specific reaction.[12] |
| Reducing Agent (Sodium Ascorbate) | 5- to 10-fold excess over Cu(II) | Should always be prepared fresh.[2] A 5 mM final concentration is a good starting point.[12] |
| Stabilizing Ligand (e.g., THPTA) | 1:1 to 5:1 (Ligand:Copper) | A 5:1 ratio is recommended for protecting sensitive biomolecules.[1][8][11] |
| Aminoguanidine (Optional Scavenger) | 1 mM | Can be included to prevent side reactions with ascorbate byproducts.[11] |
Experimental Protocols
Protocol 1: General Procedure for a Small-Scale CuAAC Reaction
This protocol provides a starting point for optimizing a CuAAC reaction.
-
Prepare Stock Solutions:
-
Azide Substrate: Prepare a 10 mM solution in a suitable solvent (e.g., DMSO, water).
-
Alkyne Substrate: Prepare a 10 mM solution in a compatible solvent.
-
Copper(II) Sulfate (CuSO₄): Prepare a 20 mM solution in deionized water.[1]
-
Stabilizing Ligand (THPTA): Prepare a 50 mM solution in deionized water.[1]
-
Sodium Ascorbate: Prepare a 100 mM solution in deionized water. This solution must be prepared fresh before each use. [1]
-
-
Reaction Setup (for a 1 mL final volume):
-
In a clean microcentrifuge tube, add the azide and alkyne stock solutions to achieve the desired final concentrations (e.g., 1 mM each).
-
Add the appropriate volume of solvent to bring the total volume to near the final volume, leaving room for the catalyst and reducing agent.
-
Degas the solution by bubbling argon or nitrogen through it for 10-15 minutes.
-
-
Catalyst Preparation and Addition:
-
In a separate tube, premix the CuSO₄ solution and the THPTA ligand solution. For a final copper concentration of 100 µM and a 5:1 ligand-to-copper ratio, you would mix 5 µL of 20 mM CuSO₄ with 10 µL of 50 mM THPTA.
-
Add the premixed catalyst solution to the reaction mixture.
-
-
Reaction Initiation:
-
Add the freshly prepared sodium ascorbate solution to initiate the reaction (e.g., 50 µL of 100 mM stock for a final concentration of 5 mM).
-
Cap the tube tightly and vortex briefly.
-
-
Reaction Monitoring:
-
Allow the reaction to proceed at room temperature or a slightly elevated temperature.
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS, HPLC).
-
Protocol 2: Purification of Triazole Products
The purification strategy for your 1,2,3-triazole product will depend on its properties.
-
For Small Molecules:
-
Filtration: If the product precipitates from the reaction mixture, it can often be isolated by simple filtration.[6]
-
Column Chromatography: Standard silica gel column chromatography is a common method for purifying small organic molecules.[1]
-
Extraction: An aqueous workup can be performed to remove the copper catalyst. Washing the organic layer with an aqueous solution of ammonia or EDTA can help to sequester and remove copper salts.[1]
-
-
For Bioconjugates:
-
Size Exclusion Chromatography (SEC): This is a common method for separating the labeled biomolecule from excess reagents.
-
Dialysis/Buffer Exchange: Effective for removing small molecule impurities from large biomolecules.
-
Affinity Chromatography: If the biomolecule or the label has an affinity tag, this can be a highly specific method of purification.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Auxiliary Cu(I) Click Reagents - Jena Bioscience [jenabioscience.com]
- 5. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 7. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. glenresearch.com [glenresearch.com]
- 11. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jenabioscience.com [jenabioscience.com]
Side reactions during phthalimide deprotection with hydrazine (Ing-Manske procedure)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the deprotection of phthalimides using hydrazine, commonly known as the Ing-Manske procedure.
Frequently Asked Questions (FAQs)
Q1: What is the Ing-Manske procedure and when is it used?
A1: The Ing-Manske procedure is a chemical reaction used to deprotect N-alkylated phthalimides to yield primary amines.[1] It involves the use of hydrazine (N₂H₄) to cleave the phthalimide group under relatively mild and neutral conditions, making it a popular alternative to harsh acidic or basic hydrolysis.[1] This method is a key step in the Gabriel synthesis of primary amines.[2]
Q2: What is the primary byproduct of the Ing-Manske deprotection, and how is it typically removed?
A2: The primary byproduct is phthalhydrazide (2,3-dihydro-1,4-phthalazinedione), which often precipitates from the reaction mixture as a white solid.[3] Standard work-up involves cooling the reaction, followed by acidification with an acid like hydrochloric acid. This protonates the desired amine, rendering it soluble in the aqueous phase, while the phthalhydrazide can be removed by filtration.[4] Subsequent basification of the filtrate liberates the free amine, which can then be extracted with an organic solvent.[4]
Q3: What are the potential side reactions during an Ing-Manske deprotection?
A3: The most significant side reaction occurs when the substrate contains other functional groups susceptible to nucleophilic attack by hydrazine. A notable example is the presence of an amide moiety, which can react with excess hydrazine to form an undesired acid hydrazide.[5] The high nucleophilicity of hydrazine drives this side reaction.[5]
Q4: How can the formation of acid hydrazide byproducts be minimized?
A4: To minimize the formation of acid hydrazides, the reaction conditions should be carefully optimized. It is recommended to use a minimal excess of hydrazine, typically around 1.5 to 2 equivalents.[5] Running the reaction at room temperature instead of refluxing may also reduce the rate of the side reaction. Careful monitoring of the reaction progress by techniques like Thin Layer Chromatography (TLC) is crucial to avoid unnecessarily long reaction times and exposure to excess hydrazine.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no yield of the desired primary amine. | 1. Incomplete reaction. 2. Degradation of the starting material or product. 3. Issues during work-up leading to product loss. | 1. Monitor the reaction by TLC to ensure the disappearance of the starting material. Consider extending the reaction time or gently heating. A study has shown that increasing the pH by adding NaOH after the initial reaction can decrease the overall reaction time.[6] 2. Ensure the reaction conditions are not too harsh. If the substrate is sensitive, consider alternative, milder deprotection methods such as using sodium borohydride in 2-propanol followed by acetic acid.[7] 3. Ensure proper pH adjustment during the work-up to facilitate the separation of the amine from the phthalhydrazide. |
| Presence of an unexpected byproduct. | 1. If the substrate contains an amide, an acid hydrazide may have formed. 2. The solvent may be reacting with hydrazine. For example, THF can react with hydrazine under certain conditions. | 1. Optimize the reaction by using a smaller excess of hydrazine and running the reaction at a lower temperature.[5] Chromatographic purification will likely be necessary to separate the desired amine from the acid hydrazide. 2. Use a different solvent, such as ethanol or methanol, which are commonly used for this reaction.[8] |
| Difficulty in removing the phthalhydrazide byproduct. | 1. Phthalhydrazide can sometimes be difficult to filter if it forms a very fine precipitate. 2. Incomplete precipitation of phthalhydrazide. | 1. After acidification, ensure the mixture is thoroughly cooled to maximize precipitation. Washing the filtered solid with cold ethanol or water can help remove any trapped product.[4] 2. Phthalhydrazide is soluble in acetone and acetic acid, and sparingly soluble in methanol and N,N-Dimethylformamide.[3][9] Ensure the chosen work-up solvent minimizes its solubility. Recrystallization from 0.1M KOH, ethanol, or dimethylformamide can be used for purification if necessary.[10] |
| The reaction is very slow. | The reaction rate can be influenced by the substrate and reaction conditions. | Increasing the reaction temperature (refluxing) can speed up the reaction. Alternatively, a study has shown that the addition of NaOH after the initial reaction with hydrazine can significantly reduce the reaction time.[6] |
Quantitative Data
While specific quantitative data on the yield of side products versus the desired amine is not extensively available in the literature, a study by Ariffin et al. (2004) provides valuable insights into optimizing reaction times. The following table summarizes their findings on the effect of added NaOH on the time required to achieve an 80% yield of the desired primary amine.[6]
| Reaction | N-Substituted Phthalimide | Equivalents of NaOH Added | Reaction Time (hours) for 80% Yield |
| Hydrazinolysis | N-phenylphthalimide | 0 | 5.3 |
| 1 | 1.6 | ||
| 5 | 1.2 | ||
| Methylaminolysis | N-(2-ethylphenyl)phthalimide | 0 | 1.7 |
| 1 | 1.0 | ||
| 25 | 0.7 |
Experimental Protocols
Standard Ing-Manske Deprotection Protocol
This protocol is a general procedure for the deprotection of N-substituted phthalimides using hydrazine hydrate.[4]
Materials:
-
N-substituted phthalimide
-
Hydrazine hydrate (NH₂NH₂·H₂O)
-
Ethanol or Methanol
-
Dilute Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH) solution
-
Organic solvent for extraction (e.g., diethyl ether or dichloromethane)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the N-substituted phthalimide (1 equivalent) in ethanol or methanol in a round-bottom flask.
-
Add hydrazine hydrate (1.5 - 2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature or reflux, monitoring the progress by TLC until the starting material is consumed. A white precipitate of phthalhydrazide will form.
-
Cool the reaction mixture to room temperature.
-
Add dilute hydrochloric acid to dissolve any remaining solids and to protonate the liberated amine.
-
Filter the mixture to remove the precipitated phthalhydrazide. Wash the precipitate with a small amount of cold ethanol or water.
-
Combine the filtrate and washings.
-
Basify the filtrate with a sodium hydroxide solution to deprotonate the amine salt.
-
Extract the aqueous layer with a suitable organic solvent.
-
Combine the organic extracts, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the primary amine.
Visualizations
Caption: General reaction scheme of the Ing-Manske deprotection.
Caption: Troubleshooting workflow for the Ing-Manske procedure.
References
- 1. researchgate.net [researchgate.net]
- 2. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 3. echemi.com [echemi.com]
- 4. Phthalhydrazide | High Purity Reagent | Supplier [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Phthalimides [organic-chemistry.org]
- 8. Gabriel_synthesis [chemeurope.com]
- 9. Page loading... [wap.guidechem.com]
- 10. Phthalhydrazide | 1445-69-8 [chemicalbook.com]
Technical Support Center: Optimizing Click Reactions with 6-Phthalimido-1-hexyne
Welcome to the technical support center for optimizing catalyst loading in copper-catalyzed azide-alkyne cycloaddition (CuAAC) click reactions involving 6-phthalimido-1-hexyne. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for troubleshooting and optimizing your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the typical catalyst loading range for a CuAAC reaction with a sterically hindered alkyne like 6-phthalimido-1-hexyne?
A1: The optimal catalyst loading is highly dependent on the specific reaction conditions, including solvent, temperature, and the nature of the azide coupling partner. For sterically hindered alkynes, a good starting point is typically in the range of 1-5 mol% of a copper(I) source.[1] However, catalyst loadings can be screened over a much broader range, from as low as ppm levels to 10 mol%, to find the ideal balance between reaction efficiency and potential side reactions.[1][2]
Q2: Should I use a Cu(I) or Cu(II) salt as the catalyst precursor?
A2: Both Cu(I) salts (e.g., CuI, CuBr) and Cu(II) salts (e.g., CuSO₄) can be used effectively.[3] If you use a Cu(II) salt, it must be combined with a reducing agent, most commonly sodium ascorbate, to generate the active Cu(I) species in situ.[3][4] Using a Cu(I) salt directly can eliminate the need for a reducing agent, but these salts can be more sensitive to oxidation.[3]
Q3: What is the role of a ligand in the reaction, and is it always necessary?
A3: Ligands such as tris-(benzyltriazolylmethyl)amine (TBTA) and tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) play a crucial role in stabilizing the active Cu(I) catalyst, preventing its oxidation, and increasing the reaction rate.[5] While not always strictly necessary, using a ligand is highly recommended, especially in aqueous or protic solvents and when working with sensitive biomolecules. A common ligand-to-copper ratio is 5:1.[6][7]
Q4: Can the phthalimido protecting group on the alkyne interfere with the click reaction?
A4: The phthalimido group introduces some steric bulk near the alkyne, which could potentially slow down the reaction compared to a less hindered alkyne. However, the CuAAC reaction is generally very robust and tolerates a wide variety of functional groups. Optimization of catalyst loading and reaction conditions will be key to achieving high yields.
Q5: What are the most common side reactions to watch out for?
A5: The two most common side reactions are the oxidative homocoupling of the alkyne (Glaser coupling) to form a diacetylene byproduct, and the reduction of the azide starting material to an amine.[8] Maintaining anaerobic conditions and using an appropriate amount of reducing agent can help minimize these side reactions.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | Inactive Catalyst: The active Cu(I) catalyst is prone to oxidation to inactive Cu(II). | - Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon).- Use freshly prepared solutions of the reducing agent (e.g., sodium ascorbate).- Increase the concentration of the copper-ligand complex, up to 2-3 equivalents if a chelating group is present on a substrate.[5] |
| Insufficient Catalyst Loading: The amount of catalyst may be too low for the specific substrates. | - Perform a catalyst loading screen, systematically increasing the mol% of the copper source (e.g., 0.5%, 1%, 2.5%, 5%). | |
| Poor Reagent Quality: Degradation of the azide or alkyne starting materials. | - Verify the purity of your 6-phthalimido-1-hexyne and azide partner by NMR or other analytical techniques. | |
| Formation of Alkyne Homocoupling Byproduct (Glaser Coupling) | Presence of Oxygen: Oxygen promotes the oxidative homocoupling of the terminal alkyne. | - Degas your solvents thoroughly before use.- Maintain a positive pressure of an inert gas throughout the reaction. |
| Insufficient Reducing Agent: Not enough reducing agent to maintain the copper in the Cu(I) state. | - Ensure an adequate amount of sodium ascorbate is present if using a Cu(II) precursor. | |
| Formation of Amine Byproduct from Azide | Excess Reducing Agent: Too much sodium ascorbate can lead to the reduction of the azide. | - Use the minimum effective concentration of the reducing agent. |
| Presence of Phosphines: If phosphines are present, the Staudinger reaction can occur. | - Ensure all reagents and solvents are free from phosphine contamination. | |
| Reaction Stalls Before Completion | Steric Hindrance: The phthalimido group may slow the reaction rate. | - Increase the reaction temperature.- Screen different solvents to improve solubility and reaction kinetics.- Increase the catalyst loading. |
| Catalyst Sequestration: If other functional groups in the substrates can chelate copper, it may remove the active catalyst from the reaction cycle. | - Increase the catalyst and ligand concentration.[6] |
Quantitative Data Summary
The optimal catalyst loading is best determined empirically for your specific system. Below is a summary of catalyst loading concentrations from various studies to provide a starting point for your optimization.
| Copper Source | Catalyst Loading (mol %) | Reaction Conditions | Outcome |
| Cu(I) Coordination Polymer | 5 mol % | Water, Room Temp, 6h | Quantitative Yield |
| Cu(I) Coordination Polymer | 2 mol % | Water, Room Temp | 77% Yield |
| Cu(I) Coordination Polymer | 1 mol % | Deep Eutectic Solvent, Room Temp, 1h | Quantitative Yield |
| CuI | 1 mol % | Glycerol, Room Temp | High Yield |
| CuI | 0.25 mol % | Room Temp | Good Performance |
| Cu(II) with Reducing Agent | Typically 50-100 µM Cu concentration for bioconjugation | Aqueous Buffer | Effective for bioconjugation |
Experimental Protocols
Protocol 1: Screening Catalyst Loading for the Click Reaction of 6-Phthalimido-1-hexyne
This protocol describes a general procedure for screening the optimal copper catalyst concentration.
1. Reagent Preparation:
-
6-Phthalimido-1-hexyne Stock Solution: Prepare a 100 mM solution in a suitable organic solvent (e.g., DMSO, THF, or a mixture with water).
-
Azide Stock Solution: Prepare a 100 mM solution of your azide partner in the same solvent system.
-
Copper(II) Sulfate (CuSO₄) Stock Solution: Prepare a 20 mM solution in deionized water.
-
THPTA Ligand Stock Solution: Prepare a 50 mM solution in deionized water.
-
Sodium Ascorbate Stock Solution: Prepare a 100 mM solution in deionized water. This solution should be prepared fresh before each experiment.
2. Reaction Setup (for a 1 mL total volume):
-
In a clean, dry reaction vial, add 100 µL of the 6-phthalimido-1-hexyne stock solution (final concentration: 10 mM).
-
Add 100 µL of the azide stock solution (final concentration: 10 mM).
-
Add the appropriate volume of solvent to bring the final reaction volume to 1 mL after all other reagents are added.
-
In a separate microcentrifuge tube, prepare the catalyst premix by combining the CuSO₄ and THPTA solutions. For a 1 mol% catalyst loading, you would add 5 µL of the 20 mM CuSO₄ solution and 10 µL of the 50 mM THPTA solution.
-
Add the catalyst premix to the reaction vial.
-
Initiate the reaction by adding 50 µL of the freshly prepared 100 mM sodium ascorbate solution (final concentration: 5 mM).
3. Catalyst Loading Screening:
-
Set up parallel reactions, varying the volume of the CuSO₄ and THPTA premix to achieve different catalyst loadings (e.g., 0.1, 0.5, 1.0, 2.5, and 5.0 mol%). Adjust the initial solvent volume accordingly to maintain a final reaction volume of 1 mL.
4. Reaction and Monitoring:
-
Stir the reactions at room temperature or a slightly elevated temperature (e.g., 40 °C).
-
Monitor the reaction progress at various time points (e.g., 1, 4, 8, and 24 hours) using an appropriate analytical technique such as TLC, LC-MS, or NMR.
5. Work-up and Purification:
-
Once the reaction is complete, quench the reaction by adding a small amount of EDTA solution to chelate the copper.
-
Extract the product with a suitable organic solvent.
-
Purify the product by column chromatography.
Visualizations
Caption: Workflow for optimizing catalyst loading in CuAAC reactions.
Caption: Troubleshooting flowchart for low yield in CuAAC reactions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Click Chemistry [organic-chemistry.org]
- 4. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jenabioscience.com [jenabioscience.com]
- 6. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jenabioscience.com [jenabioscience.com]
- 8. Unexpected Reactions of Terminal Alkynes in Targeted "Click Chemistry'' Coppercatalyzed Azide-alkyne Cycloadditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing side product formation in the synthesis of N-alkylated phthalimides
Technical Support Center: Synthesis of N-Alkylated Phthalimides
Welcome to the technical support center for the synthesis of N-alkylated phthalimides. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and prevent the formation of side products during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing N-alkylated phthalimides, and what are their primary applications?
A1: The two most prevalent methods for the N-alkylation of phthalimides are the Gabriel Synthesis and the Mitsunobu reaction.
-
Gabriel Synthesis: This method involves the N-alkylation of a phthalimide salt (typically potassium phthalimide) with an alkyl halide.[1][2] It is a robust and widely used method for preparing primary amines, as the phthalimide group serves as a protecting group for ammonia, preventing over-alkylation that can occur with direct alkylation of ammonia.[3][4][5]
-
Mitsunobu Reaction: This reaction allows for the N-alkylation of phthalimide using an alcohol in the presence of a phosphine (like triphenylphosphine) and an azodicarboxylate (like diethyl azodicarboxylate - DEAD).[6][7] It is particularly useful for converting primary and secondary alcohols to the corresponding phthalimides with inversion of stereochemistry.[7]
The resulting N-alkylated phthalimides are stable intermediates that can be deprotected to yield primary amines. This is a crucial transformation in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules.
Q2: Why is the Gabriel Synthesis generally preferred for primary alkyl halides?
A2: The Gabriel Synthesis proceeds via an S(_N)2 mechanism.[3][8][9] This reaction is most efficient with unhindered primary alkyl halides. Secondary and tertiary alkyl halides are more sterically hindered, which slows down the rate of the desired substitution reaction and promotes competing elimination (E2) reactions, leading to the formation of alkenes as side products.[10]
Q3: What are the main byproducts in a Mitsunobu reaction for N-alkylation of phthalimide, and how can they be removed?
A3: The primary byproducts in a Mitsunobu reaction are triphenylphosphine oxide (TPPO) and a hydrazinedicarboxylate derivative (e.g., diethyl hydrazinedicarboxylate from DEAD).[11][12] These byproducts can often complicate product isolation.[12] Strategies for their removal include:
-
Chromatography: This is the most common method, but it can be laborious.
-
Modified Reagents: Using polymer-supported triphenylphosphine allows the resulting phosphine oxide to be removed by simple filtration.[12]
-
Washing/Extraction: In some cases, the phosphine oxide can be removed by washing the reaction mixture with an acidic solution if a modified phosphine, such as diphenyl(2-pyridyl)phosphine, is used.[11]
Q4: Are there milder alternatives to using strong acid or base for the final deprotection step to get the primary amine?
A4: Yes. While strong acid or base hydrolysis can be used, they are harsh and can be incompatible with sensitive functional groups.[1][13] The most common and milder alternative is the Ing-Manske procedure , which utilizes hydrazine hydrate (N(2)H(_4)) in a refluxing solvent like ethanol.[10] This method cleaves the N-alkylphthalimide to yield the primary amine and a phthalhydrazide precipitate, which can often be removed by filtration.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of N-alkylated phthalimides.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield (Gabriel Synthesis) | 1. Poor quality of reagents: Old or degraded potassium phthalimide or alkyl halide.[10] 2. Inappropriate solvent: The solvent may not be suitable for the S(N)2 reaction. 3. Insufficient reaction temperature or time. 4. Steric hindrance: Using a secondary or tertiary alkyl halide.[10] 5. Wet reagents or solvent: Moisture can hydrolyze the phthalimide anion.[3] | 1. Use freshly prepared or properly stored reagents. Consider making potassium phthalimide in situ from phthalimide and a base like KOH or K(_2)CO(_3).[14] 2. Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile to facilitate the S(_N)2 reaction.[2][10][15] 3. Increase the reaction temperature or prolong the reaction time. Monitor the reaction progress using TLC. 4. This method is most effective for primary alkyl halides. For secondary amines, consider alternative synthetic routes.[10] 5. Ensure all glassware is oven-dried and use anhydrous solvents. |
| Formation of Alkene Side Product (Gabriel Synthesis) | 1. Use of secondary or tertiary alkyl halide: These substrates are prone to elimination reactions (E2).[10] 2. Strongly basic conditions: While a base is required, excessively strong bases can favor elimination. | 1. Use a primary alkyl halide whenever possible.[8] 2. The phthalimide anion is a relatively weak base, which helps to minimize elimination.[9] If preparing the salt in situ, use a base like potassium carbonate rather than stronger alternatives. |
| Difficulty in Isolating Product from Byproducts (Mitsunobu Reaction) | 1. Co-elution of product with triphenylphosphine oxide (TPPO) or hydrazine byproduct during chromatography. [11][12] | 1. Modify the workup: After the reaction, wash the mixture with a solution of 15% hydrogen peroxide to convert any remaining triphenylphosphine to the more polar TPPO, which can then be more easily separated.[11] 2. Use modified reagents: Employ polymer-bound triphenylphosphine or fluorous phosphines to allow for non-chromatographic removal of the phosphine oxide byproduct.[6][12] |
| Incomplete Deprotection (Hydrazinolysis) | 1. Insufficient hydrazine: The stoichiometry of the reaction requires an adequate amount of hydrazine. 2. Short reaction time or low temperature. | 1. Use a sufficient excess of hydrazine hydrate (typically 2-10 equivalents). 2. Ensure the reaction is refluxed for a sufficient period to go to completion. Monitor by TLC. |
| Reaction Stalls (General) | 1. Poor solubility of reagents. 2. Deactivation of reagents. | 1. For the Gabriel synthesis, DMF is often an excellent solvent choice due to its ability to dissolve potassium phthalimide.[2] 2. Ensure the quality of your reagents, especially the azodicarboxylate in the Mitsunobu reaction, which can degrade over time. |
Experimental Protocols
Protocol 1: Gabriel Synthesis of N-Benzylphthalimide
This protocol describes the synthesis of N-benzylphthalimide from potassium phthalimide and benzyl bromide.
Materials:
-
Potassium phthalimide
-
Benzyl bromide
-
Dimethylformamide (DMF), anhydrous
-
Round-bottom flask
-
Stir bar
-
Reflux condenser
-
Heating mantle
Procedure:
-
In a dry round-bottom flask, combine potassium phthalimide (1.0 eq) and anhydrous DMF.
-
Add benzyl bromide (1.05 eq) to the stirred suspension at room temperature.
-
Heat the reaction mixture to 80-90 °C and maintain for 2-4 hours. The reaction progress can be monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker of cold water to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from ethanol to obtain pure N-benzylphthalimide.
Protocol 2: Mitsunobu Reaction for N-Alkylation of Phthalimide
This protocol details the N-alkylation of phthalimide with a primary alcohol.
Materials:
-
Phthalimide
-
Primary alcohol (e.g., benzyl alcohol)
-
Triphenylphosphine (PPh(_3))
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Tetrahydrofuran (THF), anhydrous
-
Round-bottom flask
-
Stir bar
-
Ice bath
Procedure:
-
To a stirred solution of the primary alcohol (1.0 eq), phthalimide (1.2 eq), and triphenylphosphine (1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add DEAD or DIAD (1.2 eq) dropwise.[13]
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC until the starting alcohol is consumed.
-
Remove the solvent under reduced pressure.
-
The crude residue can be purified by flash column chromatography on silica gel to separate the desired N-alkylated phthalimide from the triphenylphosphine oxide and hydrazine byproducts.
Visualizations
Workflow for Gabriel Synthesis
Caption: Workflow of the Gabriel Synthesis for primary amine formation.
Troubleshooting Logic for Low Yield in Gabriel Synthesis
Caption: Decision tree for troubleshooting low product yield.
References
- 1. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 2. Gabriel Phthalimide Synthesis: Mechanism, Steps, and Uses [eureka.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Mitsunobu Reaction [organic-chemistry.org]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. orgosolver.com [orgosolver.com]
- 10. benchchem.com [benchchem.com]
- 11. datapdf.com [datapdf.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 14. reddit.com [reddit.com]
- 15. Gabriel Synthesis | Thermo Fisher Scientific - FR [thermofisher.com]
How to improve the solubility of phthalimide-containing compounds for reactions
Welcome to the Technical support center for phthalimide chemistry. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of phthalimide-containing compounds in chemical reactions.
Frequently Asked Questions (FAQs)
Q1: My phthalimide-containing starting material is poorly soluble in common organic solvents. How can I improve its solubility for a reaction?
A1: Poor solubility of phthalimide derivatives is a common issue due to their planar and crystalline nature.[1][2] Several strategies can be employed to enhance solubility:
-
Solvent Screening: The first step is to perform a systematic solvent screening to identify a suitable medium. Phthalimide itself is soluble in solvents like acetone and ethyl acetate, and slightly soluble in ethanol and methanol.[1][3] For substituted phthalimides, a broader range of solvents including DMF, DMSO, NMP, and dioxane should be tested.
-
Heating: Increasing the reaction temperature can significantly improve the solubility of phthalimides.[1][3][4] However, be mindful of the thermal stability of your reactants and potential side reactions at elevated temperatures.
-
Co-solvents: Using a mixture of solvents can be highly effective.[5][6] A small amount of a highly polar aprotic solvent like DMF or DMSO in a less polar solvent such as THF or toluene can substantially increase the solubility of your compound. A study on the synthesis of phthalimide derivatives found that a 1:1 (v/v) mixture of water and ethanol at high temperatures and pressures served as a good reaction medium.[7]
-
Change in pH: For phthalimide derivatives with acidic or basic functional groups, adjusting the pH of the reaction medium can improve solubility.[8] The imide proton of the phthalimide itself is acidic and can be deprotonated with a base to form a more soluble salt.[9][10][11]
Q2: My reaction mixture becomes a thick slurry or my product precipitates out during the reaction. What can I do to maintain a homogeneous solution?
A2: Precipitation during a reaction can lead to poor reaction kinetics and difficulty in stirring. Here are some troubleshooting steps:
-
Increase Solvent Volume: The simplest approach is to increase the amount of solvent to keep all components in solution. However, this may not be ideal for reaction concentration and kinetics.
-
Employ a Co-solvent System: As mentioned in Q1, adding a co-solvent can help maintain solubility throughout the reaction.[5][6] For example, if your reaction is running in toluene and precipitation occurs, adding a portion of DMF or NMP might redissolve the solid.
-
Use of Additives: Certain additives can act as solubilizing agents.
-
Phase-Transfer Catalysts: For reactions involving a solid salt and an organic-soluble reactant, a phase-transfer catalyst (e.g., tetrabutylammonium bromide) can facilitate the reaction by bringing the ionic species into the organic phase.
-
Surfactants: In some cases, non-ionic surfactants can help to create microemulsions that solubilize reactants.[5][6]
-
Q3: I am performing a Gabriel synthesis, and the potassium phthalimide is not dissolving well in my solvent. What are my options?
A3: Potassium phthalimide is an ionic salt and its solubility in nonpolar organic solvents is limited.
-
Solvent Choice: Polar aprotic solvents like DMF, DMSO, or NMP are excellent choices for dissolving potassium phthalimide.[12]
-
Crown Ethers: The addition of a catalytic amount of a crown ether (e.g., 18-crown-6) can complex the potassium ion, making the phthalimide anion more naked and soluble in less polar solvents like acetonitrile or THF.
-
Reaction at Elevated Temperature: Heating the reaction mixture can increase the solubility of potassium phthalimide.[4]
Troubleshooting Guides
Guide 1: Systematic Approach to Improving Solubility for a New Phthalimide Derivative
This guide provides a step-by-step workflow for researchers encountering solubility issues with a novel phthalimide-containing compound.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. daneshyari.com [daneshyari.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ijmsdr.org [ijmsdr.org]
- 6. wjbphs.com [wjbphs.com]
- 7. researchgate.net [researchgate.net]
- 8. scialert.net [scialert.net]
- 9. chemcess.com [chemcess.com]
- 10. Phthalimide: Structure, Properties, Preparation, Uses & Reactions [vedantu.com]
- 11. byjus.com [byjus.com]
- 12. researchgate.net [researchgate.net]
Stability issues of 2-(Hex-5-yn-1-yl)isoindoline-1,3-dione under acidic or basic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-(Hex-5-yn-1-yl)isoindoline-1,3-dione under acidic and basic experimental conditions. The information is tailored for researchers, scientists, and drug development professionals to anticipate and address potential stability issues.
Frequently Asked Questions (FAQs)
Q1: What are the potential stability issues with this compound under acidic or basic conditions?
A1: this compound has two primary functional groups susceptible to degradation under acidic or basic conditions: the phthalimide group and the terminal alkyne. The phthalimide group can undergo hydrolysis, leading to the cleavage of the N-C bond and the formation of phthalic acid and 6-aminohex-1-yne. The terminal alkyne can undergo hydration in the presence of acid to form a methyl ketone or be deprotonated under strong basic conditions, which could lead to isomerization.
Q2: Under what specific acidic conditions is the phthalimide group likely to be cleaved?
A2: Cleavage of the phthalimide group under acidic conditions, known as acidic hydrolysis, typically requires harsh conditions such as prolonged heating with strong acids.[1][2] Milder acidic conditions may not lead to significant degradation, but stability should be evaluated on a case-by-case basis.
Q3: What is the most common method for cleaving the phthalimide group under basic conditions?
A3: The most widely used method for phthalimide deprotection under basic or near-neutral conditions is hydrazinolysis, often referred to as the Ing-Manske procedure.[1][3] This reaction is typically carried out using hydrazine hydrate in an alcoholic solvent and is generally milder than acidic or basic hydrolysis.[1][4]
Q4: Can the terminal alkyne group react under acidic conditions?
A4: Yes, terminal alkynes can undergo acid-catalyzed hydration to yield methyl ketones.[5][6] This reaction is often facilitated by the presence of a mercury salt, such as mercuric sulfate, as a catalyst.[5][7]
Q5: What happens to the terminal alkyne under basic conditions?
A5: Terminal alkynes are weakly acidic and can be deprotonated by strong bases, such as sodium amide (NaNH₂), to form a stable acetylide anion.[8][9][10] While the hexynyl chain in your compound is relatively short, it is important to be aware of the "alkyne zipper reaction," where a triple bond can migrate along a carbon chain under the influence of very strong bases.[11][12] However, this is less likely to be a concern with common laboratory bases like hydroxides.
Troubleshooting Guides
Issue 1: Unexpected Loss of Starting Material or Appearance of a More Polar Byproduct in Acidic Media.
Possible Cause: Acid-catalyzed hydrolysis of the phthalimide group or hydration of the terminal alkyne.
Troubleshooting Steps:
-
Analyze Byproducts: Isolate and characterize the major byproduct.
-
Formation of phthalic acid and an amine-containing compound suggests phthalimide cleavage.
-
Formation of a ketone-containing compound points to alkyne hydration.
-
-
Modify Reaction pH: If possible, perform the reaction at a less acidic pH and monitor for improvement in stability.
-
Lower Reaction Temperature: Hydrolysis and hydration reactions are often accelerated by heat. Running the experiment at a lower temperature may reduce the rate of degradation.
-
Protecting Group Strategy: If phthalimide cleavage is unavoidable and undesired, consider if a different amine protecting group, more stable to your acidic conditions, could be used in your synthetic route.
Issue 2: Formation of an Amine-Containing Impurity or a White Precipitate During Basic Workup.
Possible Cause: Base-catalyzed hydrolysis of the phthalimide group.
Troubleshooting Steps:
-
Characterize Impurities: The amine impurity would be 6-aminohex-1-yne. The white precipitate is likely a salt of phthalic acid.
-
Use Milder Base: If strong bases like NaOH or KOH are causing cleavage, consider using milder bases such as carbonates or bicarbonates if compatible with your desired reaction.
-
Control Reaction Time and Temperature: Minimize exposure to strong basic conditions by reducing reaction time and temperature.
-
Alternative Deprotection Strategy: If the goal is to cleave the phthalimide, the Ing-Manske procedure using hydrazine is a more controlled and often higher-yielding method than direct hydrolysis.[1][3][4]
Issue 3: Loss of the Terminal Alkyne Signal in Spectroscopic Analysis After Reaction with a Strong Base.
Possible Cause: Deprotonation of the terminal alkyne to form an acetylide, or in extreme cases, isomerization.
Troubleshooting Steps:
-
Quenching: After the reaction with a strong base, quench the reaction with a proton source (e.g., water or a mild acid) to regenerate the terminal alkyne before analysis.
-
Avoid Excessively Strong Bases: Unless the formation of the acetylide is the intended reaction, avoid using exceptionally strong bases like sodium amide. For most applications requiring a base, less potent options are available and will not deprotonate the terminal alkyne.
-
Isomerization Check: If isomerization is suspected (unlikely with common bases), analyze the product mixture carefully for the presence of internal alkyne isomers using techniques like NMR and GC-MS.
Data Presentation
Table 1: Summary of Potential Stability Issues and Conditions
| Functional Group | Condition | Potential Reaction | Primary Products | Notes |
| Phthalimide | Strong Acid (e.g., HCl, H₂SO₄) + Heat | Acidic Hydrolysis | Phthalic acid, 6-aminohex-1-yne | Generally requires harsh conditions.[1][2] |
| Phthalimide | Strong Base (e.g., NaOH, KOH) + Heat | Basic Hydrolysis | Phthalate salt, 6-aminohex-1-yne | Can be incomplete, yielding phthalamic acid.[1] |
| Phthalimide | Hydrazine (N₂H₄) | Hydrazinolysis | Phthalhydrazide, 6-aminohex-1-yne | The preferred method for phthalimide cleavage.[1][3] |
| Terminal Alkyne | Aqueous Acid (e.g., H₂SO₄) | Hydration | Heptan-2-one-7-yl-isoindoline-1,3-dione | Often requires a mercury catalyst.[5][7] |
| Terminal Alkyne | Strong Base (e.g., NaNH₂) | Deprotonation | Sodium acetylide of the starting material | Forms a stable carbanion.[9] |
| Terminal Alkyne | Very Strong Base (e.g., Potassium 3-aminopropylamide) | Isomerization | Internal alkyne isomers | Known as the "alkyne zipper reaction"; unlikely with common bases.[11][12] |
Experimental Protocols
Protocol 1: General Procedure for Acidic Hydrolysis of N-Alkylphthalimides
Caution: This procedure involves strong acids and high temperatures.
-
Dissolve the N-substituted phthalimide in a suitable solvent (e.g., a mixture of acetic acid and concentrated hydrochloric acid).
-
Heat the reaction mixture to reflux for several hours, monitoring the disappearance of the starting material by a suitable technique (e.g., TLC or LC-MS).
-
Cool the reaction mixture to room temperature. Phthalic acid may precipitate upon cooling.
-
Filter to remove the precipitated phthalic acid.
-
Make the filtrate basic with a strong base (e.g., NaOH) to liberate the free amine.
-
Extract the amine with an appropriate organic solvent.
-
Dry the organic extract over a drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude primary amine.[1]
Protocol 2: General Procedure for Basic Hydrolysis of N-Alkylphthalimides
-
Dissolve the N-substituted phthalimide in an aqueous or aqueous-alcoholic solution containing an excess of a strong base (e.g., sodium hydroxide or potassium hydroxide).
-
Heat the mixture to reflux for several hours, monitoring the reaction progress.
-
Cool the reaction mixture to room temperature.
-
Acidify the reaction mixture with a strong acid (e.g., HCl) to precipitate the phthalic acid.
-
Filter to remove the phthalic acid.
-
Make the filtrate basic again to liberate the free amine.
-
Extract the amine with a suitable organic solvent, dry, and concentrate.[1]
Protocol 3: The Ing-Manske Procedure for Phthalimide Deprotection (Hydrazinolysis)
-
Dissolve the N-substituted phthalimide in a suitable alcohol (e.g., ethanol or methanol).
-
Add hydrazine hydrate (typically 1.5 - 2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature or reflux until the starting material is consumed, as indicated by TLC. A white precipitate of phthalhydrazide will typically form.
-
Cool the reaction mixture and add dilute hydrochloric acid to dissolve the precipitate and protonate the resulting amine.
-
Filter the mixture to remove the phthalhydrazide.
-
The filtrate containing the amine hydrochloride can then be worked up as needed.[1][4]
Mandatory Visualizations
Caption: Degradation pathways of this compound.
Caption: Troubleshooting workflow for stability issues.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Hydrazine#Deprotection_of_phthalimides [chemeurope.com]
- 4. rsc.org [rsc.org]
- 5. Video: Alkynes to Aldehydes and Ketones: Acid-Catalyzed Hydration [jove.com]
- 6. Alkyne Reactivity [www2.chemistry.msu.edu]
- 7. Khan Academy [khanacademy.org]
- 8. Acidity of Alkynes: Why Terminal Alkynes are Acidic (CnH₂n-₂) [allen.in]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Acidity of Terminal Alkynes - Chemistry Steps [chemistrysteps.com]
- 11. Alkyne zipper reaction - Wikipedia [en.wikipedia.org]
- 12. The Alkyne Zipper Reaction: A Useful Tool in Synthetic Chemistry [mdpi.com]
Refinement of reaction conditions for synthesizing N-substituted isoindoline-1,3-diones
Welcome to the technical support center for the synthesis of N-substituted isoindoline-1,3-diones (also known as N-substituted phthalimides). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on refining reaction conditions and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for synthesizing N-substituted isoindoline-1,3-diones?
The most common method is the condensation reaction between phthalic anhydride and a primary amine.[1][2] The reaction proceeds via a nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride, leading to the formation of a phthalamic acid intermediate. Subsequent heating promotes intramolecular cyclization via dehydration to form the final imide product.[1]
Q2: Why is glacial acetic acid often used as a solvent?
Glacial acetic acid serves as a polar solvent that effectively dissolves both phthalic anhydride and most primary amines.[1][3] Its relatively high boiling point is also advantageous, as the reaction often requires elevated temperatures to drive the dehydration and cyclization steps to completion, leading to higher product yields.[1]
Q3: Can secondary amines be used for this synthesis?
No, the classical synthesis using phthalic anhydride requires a primary amine (R-NH₂). Secondary amines (R₂NH) lack the second proton on the nitrogen necessary for the final dehydration step to form the stable imide ring.
Q4: How can I monitor the progress of the reaction?
The reaction progress can be effectively monitored using several analytical techniques:
-
Thin-Layer Chromatography (TLC): A quick and effective method to qualitatively track the consumption of the starting materials (phthalic anhydride and amine) and the formation of the isoindoline-1,3-dione product.[4]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the reaction's progress and the purity of the product.[4]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the identity of the product by providing both retention time data and mass-to-charge ratio, ensuring the correct molecular weight.[4]
Q5: What is the "Gabriel Synthesis" and how is it related?
The Gabriel synthesis is a classic method for preparing primary amines.[5] It uses potassium phthalimide as a protected form of ammonia.[6] The phthalimide anion is alkylated with a primary alkyl halide in an SN2 reaction.[7] The resulting N-alkylphthalimide (an N-substituted isoindoline-1,3-dione) is then cleaved, typically with hydrazine, to release the desired primary amine.[5][8] The initial alkylation step is directly relevant to the synthesis of these target compounds.
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis of N-substituted isoindoline-1,3-diones, providing potential causes and recommended solutions.
Problem 1: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Incomplete Reaction | Ensure the reaction is heated to the appropriate temperature (often reflux) for a sufficient duration.[1][9] Use TLC to monitor the disappearance of starting materials before stopping the reaction. |
| Sublimation of Phthalic Anhydride | If heating a solid mixture, ensure the reaction flask is equipped with a reflux condenser to prevent the loss of phthalic anhydride, which can sublime at elevated temperatures.[9] |
| Poor Quality Reagents | Use high-purity phthalic anhydride and amine. Ensure the amine has not degraded and the solvent (e.g., glacial acetic acid) is anhydrous, as water can hydrolyze the anhydride.[10] |
| Steric Hindrance | Very bulky primary amines may react slowly. Consider increasing the reaction time, temperature, or using a higher boiling point solvent. |
| Incorrect Stoichiometry | Use equimolar quantities of the phthalic anhydride and the primary amine for optimal results.[3] |
Problem 2: Presence of Impurities and Side Products
| Potential Cause | Recommended Solution |
| Unreacted Starting Materials | Improve reaction conditions as described for "Low Yield". For purification, recrystallization is often effective at removing unreacted starting materials. |
| Phthalamic Acid Intermediate | The ring-closing dehydration may be incomplete. Ensure adequate heating and reaction time.[1] During workup, washing with a weak base (e.g., sodium bicarbonate solution) can remove the acidic phthalamic acid intermediate. |
| Hydrolysis of Product | Avoid prolonged exposure to strong acids or bases during workup, especially at high temperatures, as this can hydrolyze the imide ring. |
| Formation of Phthalic Acid | If the phthalic anhydride is exposed to water before or during the reaction, it can hydrolyze to phthalic acid.[10] Use anhydrous solvents and properly dried glassware. Phthalic acid can be removed by a basic wash during workup. |
Problem 3: Difficulty with Product Isolation and Purification
| Potential Cause | Recommended Solution |
| Product is an Oil or Gummy Solid | This can occur if the product has a low melting point or if impurities are present. Try triturating the crude material with a non-polar solvent (e.g., hexanes, diethyl ether) to induce crystallization. |
| Inefficient Recrystallization | Experiment with different solvent systems to find one where the product is soluble at high temperatures but poorly soluble at low temperatures. Common solvents include ethanol, isopropanol, or mixtures with water.[11] |
| Product is Highly Soluble | If the product is too soluble in the reaction solvent for precipitation upon cooling, the solvent should be removed under reduced pressure. The resulting crude solid or oil can then be purified by recrystallization or column chromatography. |
| Persistent Impurities | If recrystallization is ineffective, purification by flash column chromatography on silica gel is a reliable alternative.[3][12] |
Experimental Protocols & Data
General Protocol for Synthesis
This is a representative protocol for the condensation of phthalic anhydride with a primary amine. Conditions may need to be optimized for specific substrates.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phthalic anhydride (1.0 eq.) and the desired primary amine (1.0 eq.).
-
Solvent Addition: Add glacial acetic acid as the solvent (e.g., 5-10 mL per gram of phthalic anhydride).[3]
-
Heating: Heat the reaction mixture to reflux and maintain for 2-5 hours.[11] Monitor the reaction's completion by TLC.
-
Isolation: Allow the reaction mixture to cool to room temperature. Often, the product will precipitate. If not, slowly pour the mixture into a beaker of ice water with stirring to induce precipitation.[3]
-
Purification: Collect the solid product by vacuum filtration, washing with cold water to remove residual acetic acid. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.[3]
Comparative Reaction Conditions
The choice of solvent and reaction conditions can significantly impact the outcome.
| Solvent | Temperature | Typical Reaction Time | Notes | Yield (%) |
| Glacial Acetic Acid | Reflux (~118°C) | 2-5 hours | Common and effective for many amines.[11] | 60-80[3] |
| Benzene | Reflux (~80°C) | 6-10 hours | Lower temperature may require longer times.[13] | >75[13] |
| Water/Ethanol (1:1) | Reflux | Varies | A greener solvent system.[14] | 80[14] |
| Solvent-free | 130-180°C | 1-2 hours | Environmentally friendly; requires thermal stability.[15] | High |
Visualized Workflows and Logic
Below are diagrams illustrating the experimental workflow and a troubleshooting decision tree using the DOT language.
Caption: General experimental workflow for N-substituted isoindoline-1,3-dione synthesis.
Caption: A logical decision tree for troubleshooting common synthesis issues.
References
- 1. brainly.com [brainly.com]
- 2. Phthalimides [organic-chemistry.org]
- 3. Synthesis, Molecular Modeling Study, and Quantum-Chemical-Based Investigations of Isoindoline-1,3-diones as Antimycobacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. jk-sci.com [jk-sci.com]
- 9. benchchem.com [benchchem.com]
- 10. Phthalic anhydride - Wikipedia [en.wikipedia.org]
- 11. mdpi.com [mdpi.com]
- 12. US9133161B2 - Processes for preparing isoindoline-1,3-dione compounds - Google Patents [patents.google.com]
- 13. mdpi.com [mdpi.com]
- 14. asianpubs.org [asianpubs.org]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Synthesis and Bioactivity of 1,2,3-Triazole Derivatives from 2-(Hex-5-yn-1-yl)isoindoline-1,3-dione
For Researchers, Scientists, and Drug Development Professionals: A comprehensive analysis of the synthesis, characterization, and potential therapeutic applications of 1,2,3-triazole derivatives synthesized from 2-(Hex-5-yn-1-yl)isoindoline-1,3-dione. This guide provides a comparative overview of synthetic methodologies, detailed experimental protocols, and quantitative biological data to support further research and development in this promising area of medicinal chemistry.
The fusion of the phthalimide scaffold with a 1,2,3-triazole ring via "click chemistry" has emerged as a powerful strategy in medicinal chemistry for the development of novel therapeutic agents. The 1,2,3-triazole ring, known for its stability and ability to form hydrogen bonds, acts as a versatile linker, while the phthalimide moiety is a well-established pharmacophore present in numerous bioactive compounds. This guide focuses on the characterization of 1,2,3-triazole derivatives synthesized from the precursor this compound, a key building block in the construction of these hybrid molecules.
Synthesis of 1,2,3-Triazole Derivatives: The Power of Click Chemistry
The primary and most efficient method for synthesizing 1,2,3-triazole derivatives from this compound is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". This reaction offers high yields, mild reaction conditions, and exceptional regioselectivity, exclusively forming the 1,4-disubstituted triazole isomer.
Caption: General reaction scheme for the synthesis of 1,2,3-triazole derivatives.
Comparative Synthesis Data
While specific data for a series of derivatives from this compound is not extensively tabulated in a single source, the following table compiles representative data for the synthesis of structurally similar N-alkylated phthalimide 1,2,3-triazoles via CuAAC, showcasing typical yields and reaction conditions.
| Alkyne Precursor | Azide Reactant | Catalyst System | Solvent | Time (h) | Yield (%) | Reference |
| N-Propargylphthalimide | Benzyl Azide | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O | 12 | 95 | [1] |
| N-Propargylphthalimide | 4-Methoxybenzyl Azide | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O | 12 | 92 | [1] |
| 2-(Prop-2-yn-1-yl)isoindoline-1,3-dione | Various Aryl Azides | Cu(OAc)₂, Sodium Ascorbate | Acetone/H₂O | 3 | 85-90 | [2][3] |
| N-(azido-alkyl)phthalimides | Terminal Alkynes | CuI | Dichloromethane | - | 68-90 | [4] |
Note: The data presented are for analogous reactions and serve to illustrate the general efficiency of the CuAAC methodology for this class of compounds.
Experimental Protocols
A detailed experimental protocol for the synthesis of a representative 1,2,3-triazole derivative is provided below.
General Procedure for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Caption: A typical workflow for the synthesis and purification of 1,2,3-triazole derivatives.
To a solution of this compound (1 mmol) and the corresponding azide (1.1 mmol) in a 1:1 mixture of tert-butanol and water (10 mL), an aqueous solution of copper(II) sulfate pentahydrate (0.1 mmol) is added. Subsequently, an aqueous solution of sodium ascorbate (0.2 mmol) is added, and the reaction mixture is stirred at room temperature. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 1,2,3-triazole derivative.
Comparison with Alternative Synthetic Methods
While CuAAC is the most prevalent method, other synthetic strategies for 1,2,3-triazoles exist, although they are less commonly applied to phthalimide derivatives.
-
Huisgen 1,3-Dipolar Cycloaddition (Thermal): This is the uncatalyzed reaction between an azide and an alkyne. It typically requires high temperatures and often results in a mixture of 1,4- and 1,5-regioisomers, making it less desirable for targeted synthesis.[5]
-
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): This method provides complementary regioselectivity to CuAAC, yielding the 1,5-disubstituted 1,2,3-triazole isomer.[5]
-
Metal-Free Synthesis: Certain methods avoid the use of metal catalysts, which can be advantageous in biological applications where metal contamination is a concern. These often involve activated alkynes or other specific reaction conditions.[6]
Comparative Summary of Synthetic Methods:
| Method | Regioselectivity | Reaction Conditions | Advantages | Disadvantages |
| CuAAC (Click Chemistry) | 1,4-disubstituted | Mild (often room temp.) | High yield, high regioselectivity, wide scope | Requires copper catalyst |
| Huisgen Cycloaddition (Thermal) | Mixture of 1,4 & 1,5 | High temperature | Metal-free | Low regioselectivity, harsh conditions |
| RuAAC | 1,5-disubstituted | Varies | Access to 1,5-isomer | Requires ruthenium catalyst |
| Metal-Free Alternatives | Varies | Varies | Avoids metal contamination | Often requires specific substrates or conditions |
Biological Activity of Phthalimide-Triazole Derivatives
Derivatives of 1,2,3-triazoles incorporating a phthalimide moiety have demonstrated a wide range of biological activities, positioning them as promising candidates for drug discovery.
Caption: Overview of the primary biological activities of phthalimide-1,2,3-triazole hybrids.
Antimicrobial Activity
Numerous studies have reported the antimicrobial potential of 1,2,3-triazole derivatives. The combination of the triazole and phthalimide moieties often leads to enhanced activity against various bacterial and fungal strains.
Table of Comparative Antimicrobial Activity (MIC values in µg/mL):
| Compound Class | S. aureus | E. coli | C. albicans | Reference |
| 1,2,3-Triazole-bis-1,2,4-triazole-3-thiones | 8 - 128 | 8 - 256 | 16 - 128 | [7] |
| 1,3,4-Trisubstituted-1,2,3-triazolium salts | 1 - >250 | 8 - >250 | 4 - >250 | [8][9] |
| Coumarin-1,2,3-triazole conjugates | >100 | >100 | >100 | [10] |
Note: Data represents a range of activities for different derivatives within each class and are for comparative purposes.
Anticancer Activity
The phthalimide-triazole scaffold has also been extensively investigated for its anticancer properties. These compounds have shown cytotoxicity against various cancer cell lines, with some derivatives exhibiting promising IC₅₀ values.
Table of Comparative Anticancer Activity (IC₅₀ values in µM):
| Compound Class | Cell Line | IC₅₀ Range (µM) | Reference |
| 1,2,3-Triazole linked Tetrahydrocurcumin Derivatives | HCT-116 | 1.09 - >100 | [7] |
| 1,2,4-Triazole-naphthyl hybrids | MCF-7 | 7.10 - 25.10 | [11][12] |
| 1,2,3-Triazole-containing coumarin derivatives | A549 | 2.97 - 49.07 | [8] |
| Functional 1,2,3-triazole Derivatives | HT-1080 | 15.13 - >50 | [10] |
Note: IC₅₀ values are highly dependent on the specific cell line and the substituents on the triazole ring.
Conclusion
The synthesis of 1,2,3-triazole derivatives from this compound via the CuAAC reaction is a highly efficient and versatile strategy for creating a diverse library of novel compounds. The resulting phthalimide-triazole hybrids have demonstrated significant potential as antimicrobial and anticancer agents. This guide provides a foundational comparison of synthetic methodologies and a summary of the promising biological activities associated with this class of molecules. Further research focusing on the systematic synthesis and biological evaluation of derivatives from this compound is warranted to fully explore their therapeutic potential and establish clear structure-activity relationships.
References
- 1. 1,2,3-Triazoles of 8-Hydroxyquinoline and HBT: Synthesis and Studies (DNA Binding, Antimicrobial, Molecular Docking, ADME, and DFT) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New 1,2,3-Triazoles from (R)-Carvone: Synthesis, DFT Mechanistic Study and In Vitro Cytotoxic Evaluation | MDPI [mdpi.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. Synthesis and Anti-Inflammatory Activity of New Alkyl-Substituted Phthalimide 1H-1,2,3-Triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Click Chemistry [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis, Anticancer Activity, and Molecular Docking of New 1,2,3-Triazole Linked Tetrahydrocurcumin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimicrobial 1,3,4-trisubstituted-1,2,3-triazolium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antimicrobial 1,3,4-trisubstituted-1,2,3-triazolium salts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Design, Synthesis, in vitro Antiproliferative Activity, Binding Modeling of 1,2,4,-Triazoles as New Anti-Breast Cancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Phthalimide Deprotection: A Comparative Analysis of Hydrazine and Sodium Borohydride
For researchers and scientists engaged in organic synthesis and drug development, the selection of an appropriate deprotection strategy is paramount to the success of a synthetic route. The phthalimide group is a commonly employed protecting group for primary amines due to its stability and ease of introduction. However, its removal requires careful consideration of the chosen reagent to ensure high yield and compatibility with other functional groups within the molecule. This guide provides an objective comparison of two prevalent methods for phthalimide deprotection: hydrazinolysis and reduction with sodium borohydride, supported by experimental data and detailed protocols.
Performance Comparison: Hydrazine vs. Sodium Borohydride
Hydrazine, typically in the form of hydrazine hydrate, has long been the conventional choice for cleaving the phthalimide group, often referred to as the Ing-Manske procedure.[1][2] This method is generally effective but can be harsh, potentially affecting sensitive functional groups. In contrast, sodium borohydride presents a milder, near-neutral alternative, which is particularly advantageous for complex molecules and in peptide synthesis where racemization is a concern.[3][4]
| Feature | Hydrazine | Sodium Borohydride |
| Reagent | Hydrazine hydrate (NH₂NH₂) | Sodium borohydride (NaBH₄) |
| Typical Conditions | Reflux in ethanol or methanol | Room temperature followed by heating |
| Reaction Time | 1-16 hours | 24 hours at room temp, then 2 hours at 80°C |
| Byproducts | Phthalhydrazide | Phthalide |
| Workup | Acidification to precipitate phthalhydrazide, followed by basification and extraction | Quenching with acetic acid, followed by neutralization and extraction |
| Advantages | Well-established, often high-yielding | Mild, near-neutral conditions, avoids racemization of α-amino acids |
| Disadvantages | Harsh conditions, potential for side reactions with other functional groups | Longer reaction times, requires a two-stage, one-flask procedure |
Experimental Data
The following table summarizes quantitative data from various studies on the deprotection of N-substituted phthalimides using both hydrazine and sodium borohydride.
| Substrate | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Phthalimid protected polyethylene glycol | Aqueous hydrazine | THF | Room Temp | 4 | 70-85 | [5][6] |
| N-Phthaloyl-4-aminobutyric acid | NaBH₄, then Acetic Acid | 2-propanol/H₂O (6:1) | Room Temp, then 80 | 24, then 2 | 97 | |
| N-Benzylphthalimide | NaBH₄, then Acetic Acid | 2-propanol/H₂O | Room Temp, then 80 | 24, then 2 | High | [7] |
| Various N-substituted phthalimides | NaBH₄, then Acetic Acid | 2-propanol/H₂O | Room Temp, then 80 | 24, then 2 | High |
Reaction Mechanisms and Workflows
The distinct mechanisms of phthalimide deprotection with hydrazine and sodium borohydride are visualized below.
The reaction with hydrazine proceeds via nucleophilic attack of hydrazine on one of the carbonyl carbons of the phthalimide. This leads to the formation of an intermediate which, upon further reaction and rearrangement, releases the primary amine and the stable cyclic phthalhydrazide, which often precipitates from the reaction mixture.[1][8]
The sodium borohydride method involves a two-stage, one-flask process.[4][7] Initially, sodium borohydride reduces one of the carbonyl groups of the phthalimide to a hydroxyl group, forming an o-hydroxymethyl benzamide intermediate. Subsequent treatment with acid, such as acetic acid, catalyzes the lactonization of this intermediate to form phthalide, releasing the desired primary amine.[7]
Experimental Protocols
Hydrazine Deprotection (Ing-Manske Procedure)
-
Dissolution : Dissolve the N-substituted phthalimide (1 equivalent) in ethanol or methanol.
-
Reagent Addition : Add hydrazine hydrate (1.5-2 equivalents) to the solution.
-
Reaction : Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). Reaction times can vary from 1 to 16 hours.
-
Workup :
-
Cool the reaction mixture to room temperature. A white precipitate of phthalhydrazide may form.
-
Add dilute hydrochloric acid to the mixture to dissolve any remaining precipitate and protonate the liberated amine.
-
Filter the mixture to remove the phthalhydrazide precipitate.
-
Make the filtrate basic with a suitable base (e.g., NaOH) to deprotonate the amine salt.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether or dichloromethane).
-
Dry the combined organic extracts over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude amine.[5]
-
Sodium Borohydride Deprotection
-
Dissolution : To a stirred solution of the N-substituted phthalimide (1 equivalent) in a mixture of 2-propanol and water (e.g., 6:1 v/v), add sodium borohydride (4.3-5 equivalents) in portions.
-
Reduction : Stir the reaction mixture at room temperature for 24 hours or until TLC analysis indicates complete consumption of the starting material.
-
Lactonization and Amine Release :
-
Carefully add glacial acetic acid to the reaction mixture to quench the excess sodium borohydride and adjust the pH to approximately 5.
-
Heat the reaction mixture to 80°C for 2 hours to promote lactonization and the release of the primary amine.
-
-
Workup :
-
Cool the reaction mixture and neutralize with a saturated sodium bicarbonate (NaHCO₃) solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic extracts over an anhydrous drying agent, filter, and concentrate under reduced pressure to yield the crude amine.[3][7]
-
Conclusion
Both hydrazine and sodium borohydride are effective reagents for the deprotection of phthalimides, each with its own set of advantages and disadvantages. The choice between the two will largely depend on the specific substrate and the presence of other functional groups. For robust substrates where harsh conditions are tolerated, the traditional hydrazinolysis method offers a straightforward and often high-yielding approach. However, for sensitive substrates, particularly in the context of peptide synthesis or complex natural product synthesis, the milder, two-stage sodium borohydride method provides a valuable alternative that minimizes the risk of side reactions and racemization.[4] Researchers should carefully consider the nature of their molecule to select the optimal deprotection strategy.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Gabriel Synthesis | Thermo Fisher Scientific - US [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. An exceptionally mild deprotection of phthalimides [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. rsc.org [rsc.org]
- 7. NaBH4 Phtalimide Deprotection of Amines - [www.rhodium.ws] [chemistry.mdma.ch]
- 8. Hydrazine#Deprotection_of_phthalimides [chemeurope.com]
A Comparative Guide to Alternative Amine Protecting Groups for Terminal Alkyne-Containing Substrates
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of an amine protecting group is paramount in the multi-step synthesis of complex molecules, particularly when the substrate contains a sensitive functional group such as a terminal alkyne. The ideal protecting group must be stable under various reaction conditions and selectively removable without affecting the alkyne moiety, a concept known as orthogonality. This guide provides an objective comparison of common and alternative amine protecting groups for substrates featuring a terminal alkyne, supported by experimental data and detailed protocols.
Orthogonal Protection Strategy
The core principle when working with molecules containing both an amine and a terminal alkyne is to employ an orthogonal protection strategy. This allows for the selective deprotection of one functional group while the other remains intact, enabling stepwise chemical transformations.
Caption: Orthogonal protection and deprotection strategy.
Comparison of Amine Protecting Groups
The following sections detail the performance of various amine protecting groups in the context of terminal alkyne-containing substrates.
tert-Butoxycarbonyl (Boc)
The Boc group is a widely used, acid-labile protecting group. Its stability in basic and nucleophilic conditions makes it a suitable choice for many applications involving terminal alkynes.
Data Summary: Boc Group
| Parameter | Protection of Propargylamine | Deprotection |
| Reagents | Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃) | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) |
| Solvent | Dichloromethane (DCM) or Tetrahydrofuran (THF)/Water | Dichloromethane (DCM) |
| Temperature | Room Temperature | 0 °C to Room Temperature |
| Reaction Time | 2 - 24 hours | 1 - 2 hours |
| Typical Yield | >90%[1] | >95% (as TFA salt)[2] |
Compatibility with Terminal Alkynes: The Boc group is highly compatible with terminal alkynes. The acidic deprotection conditions do not affect the alkyne moiety.[2]
Carboxybenzyl (Cbz)
The Cbz group is traditionally removed by catalytic hydrogenolysis. This presents a challenge with terminal alkynes, as many hydrogenation catalysts will also reduce the triple bond.[3] However, the use of "poisoned" catalysts like Lindlar's catalyst can allow for selective deprotection.
Data Summary: Cbz Group
| Parameter | Protection | Deprotection (Hydrogenolysis) |
| Reagents | Benzyl chloroformate (Cbz-Cl), Sodium Bicarbonate (NaHCO₃) | H₂, Lindlar's Catalyst (Pd/CaCO₃, poisoned with lead) |
| Solvent | Tetrahydrofuran (THF)/Water | Ethanol, Ethyl Acetate, or Hexanes |
| Temperature | 0 °C to Room Temperature | Room Temperature |
| Reaction Time | ~20 hours[4] | Variable |
| Typical Yield | ~90%[4] | Substrate dependent |
Compatibility with Terminal Alkynes: Standard catalytic hydrogenation (e.g., Pd/C, H₂) will reduce terminal alkynes.[5] The use of Lindlar's catalyst can selectively reduce alkynes to cis-alkenes, and under carefully controlled conditions, may allow for Cbz deprotection without full saturation of the alkyne.[5][6][7][8]
9-Fluorenylmethyloxycarbonyl (Fmoc)
The Fmoc group is a base-labile protecting group, making it orthogonal to the acid-labile Boc group and generally stable to reactions involving the alkyne.[9][10]
Data Summary: Fmoc Group
| Parameter | Protection | Deprotection |
| Reagents | Fmoc-Cl or Fmoc-OSu, NaHCO₃ | 20% Piperidine in DMF |
| Solvent | Dioxane/Water or DMF | N,N-Dimethylformamide (DMF) |
| Temperature | Room Temperature | Room Temperature |
| Reaction Time | Variable | 5 - 10 minutes (repeated)[11] |
| Typical Yield | High | >95%[12][13] |
Compatibility with Terminal Alkynes: The mild basic conditions for Fmoc deprotection are highly compatible with terminal alkynes.[9]
Allyloxycarbonyl (Alloc)
The Alloc group is removed under mild conditions using a palladium(0) catalyst and a scavenger, providing orthogonality to both acid- and base-labile protecting groups.[14][15]
Data Summary: Alloc Group
| Parameter | Protection | Deprotection |
| Reagents | Allyl chloroformate (Alloc-Cl), NaHCO₃ | Pd(PPh₃)₄, Phenylsilane (PhSiH₃) or Dimethylamine borane complex |
| Solvent | THF/Water | Dichloromethane (DCM) |
| Temperature | Room Temperature | 0 °C to Room Temperature |
| Reaction Time | ~12 hours[15] | 1 - 2 hours[15][16][17] |
| Typical Yield | ~87%[15] | High |
Compatibility with Terminal Alkynes: The palladium-catalyzed deprotection is generally compatible with terminal alkynes, although the potential for side reactions should be considered depending on the specific substrate and reaction conditions.
2-(Trimethylsilyl)ethoxycarbonyl (Teoc)
The Teoc group is stable to a wide range of conditions and is selectively cleaved by fluoride ion sources.[18]
Data Summary: Teoc Group
| Parameter | Protection | Deprotection |
| Reagents | Teoc-OSu, Triethylamine | Tetrabutylammonium fluoride (TBAF) |
| Solvent | Dichloromethane (DCM) | Tetrahydrofuran (THF) |
| Temperature | Room Temperature | Room Temperature |
| Reaction Time | Variable | Variable |
| Typical Yield | High | High |
Compatibility with Terminal Alkynes: Deprotection using fluoride ions is highly orthogonal to terminal alkynes.[18][19]
2,2,2-Trichloroethoxycarbonyl (Troc)
The Troc group is stable to both acidic and basic conditions and is removed by reduction with zinc.[4][20]
Data Summary: Troc Group
| Parameter | Protection | Deprotection |
| Reagents | Troc-Cl, Pyridine or NaOH/NaHCO₃ | Activated Zinc, Acetic Acid (HOAc) |
| Solvent | CH₂Cl₂/THF or Water | Methanol (MeOH) |
| Temperature | Room Temperature | 25 °C to 60 °C |
| Reaction Time | Variable | ~35 minutes[4] |
| Typical Yield | High | ~86%[4] |
Compatibility with Terminal Alkynes: The reductive cleavage with zinc is generally compatible with terminal alkynes, but the specific reaction conditions should be chosen carefully to avoid potential reduction of the triple bond.
Experimental Protocols
Boc Protection of Propargylamine[1]
To a stirred solution of propargylamine (1.0 eq) in anhydrous dichloromethane (DCM), add triethylamine (1.5 eq). In a separate container, dissolve di-tert-butyl dicarbonate (1.2 eq) in a minimal amount of anhydrous DCM. Add the Boc₂O solution dropwise to the amine solution at room temperature. Stir the reaction mixture for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash with saturated aqueous NaHCO₃ solution, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the Boc-protected propargylamine.
Boc Deprotection using TFA[2]
In a clean, dry round-bottom flask, dissolve the Boc-protected propargylamine derivative in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M. Place the flask in an ice bath and stir the solution for 5-10 minutes to cool it to 0°C. Add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v). Allow the reaction to stir at 0°C for 30 minutes, then remove the ice bath and let the reaction warm to room temperature. Monitor the reaction until the starting material is consumed (typically 1-2 hours). Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA. Co-evaporate with toluene two to three times to remove residual TFA. The deprotected amine is obtained as its TFA salt and is often used directly in the next step.
Fmoc Deprotection using Piperidine[11][12]
For solid-phase synthesis, swell the Fmoc-protected peptide-resin in DMF for at least 30-60 minutes. Add a 20% (v/v) solution of piperidine in DMF to the resin (approximately 10 mL per gram of resin). Agitate the mixture at room temperature for 5-10 minutes. Drain the deprotection solution. Repeat the piperidine treatment for another 5-10 minutes to ensure complete removal of the Fmoc group. Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.
Alloc Deprotection using Pd(PPh₃)₄[15]
To a stirred solution of the Alloc-protected amine (1.0 equiv) in dichloromethane (CH₂Cl₂) at 0 °C under an argon atmosphere, add phenylsilane (7.0 equiv) followed by tetrakis(triphenylphosphine)palladium(0) (0.1 equiv). Stir the reaction mixture at 0 °C for 1 hour. Concentrate the reaction under reduced pressure and purify by column chromatography to yield the deprotected amine.
Troc Deprotection using Zinc[4]
To a solution of the Troc-protected amine (1.0 equiv) in methanol (MeOH), add activated zinc (10 wt equiv). Stir the mixture at 25 °C for 5 minutes, then add glacial acetic acid (equal volume to MeOH). Heat the mixture at 60 °C for 30 minutes. Cool the reaction and concentrate under reduced pressure. Treat the residue with 5% aqueous NaOH and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous K₂CO₃, and concentrate under reduced pressure. Purify by flash chromatography to obtain the free amine.
Decision-Making Workflow
The selection of the most appropriate amine protecting group depends on the planned subsequent synthetic steps, particularly those involving the terminal alkyne.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. Alkyne Reduction by Lindlar's Catalyst or Na/NH3 - Chemistry Steps [chemistrysteps.com]
- 6. CHEMOSELECTIVE CATALYTIC HYDROGENATION OF ALKENES BY LINDLAR CATALYST - PMC [pmc.ncbi.nlm.nih.gov]
- 7. orgosolver.com [orgosolver.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chempep.com [chempep.com]
- 10. Fmoc Protected Amino Acids - Activotec [activotec.com]
- 11. peptide.com [peptide.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. diva-portal.org [diva-portal.org]
- 15. total-synthesis.com [total-synthesis.com]
- 16. researchgate.net [researchgate.net]
- 17. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 18. Teoc Protecting Group | Chem-Station Int. Ed. [en.chem-station.com]
- 19. m.youtube.com [m.youtube.com]
- 20. Troc Protecting Group | Chem-Station Int. Ed. [en.chem-station.com]
A Comparative Guide to the Efficacy of 2-(Hex-5-yn-1-yl)isoindoline-1,3-dione and Other Alkyne Linkers in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 2-(Hex-5-yn-1-yl)isoindoline-1,3-dione with other commonly employed alkyne linkers in bioconjugation reactions. The selection of an appropriate linker is a critical step in the development of bioconjugates, such as antibody-drug conjugates (ADCs), as it significantly impacts the efficiency of the conjugation reaction, and the stability and therapeutic efficacy of the final product. This document presents available quantitative data, detailed experimental protocols for comparative analysis, and visualizations to aid in the rational selection of alkyne linkers for your research needs.
While direct, head-to-head comparative data for this compound is limited in publicly available literature, this guide synthesizes information on the structural components of this linker to infer its likely performance characteristics in relation to other well-documented alkyne linkers.
Structural and Functional Overview of Alkyne Linkers
Alkyne linkers are key reagents in bioconjugation, primarily utilized in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions. These "click chemistry" methods are renowned for their high efficiency, specificity, and biocompatibility.
This compound is a terminal alkyne linker featuring a six-carbon alkyl chain and a phthalimide functional group.
-
Terminal Alkyne: The reactive group for CuAAC and SPAAC reactions.
-
Hexyl Chain: A flexible alkyl spacer that can influence the linker's hydrophobicity and steric hindrance.
-
Phthalimide Group: A bulky, hydrophobic moiety that may impact solubility, reaction kinetics, and the stability of the resulting bioconjugate. It is also a common protecting group for primary amines.
Other Common Alkyne Linkers include a variety of structures with different spacers (e.g., polyethylene glycol - PEG), and functional groups for attachment to biomolecules (e.g., N-hydroxysuccinimide - NHS esters, amines, carboxylic acids).
Comparative Data on Alkyne Linker Performance
The following tables summarize key performance indicators for different classes of alkyne linkers. It is important to note that direct quantitative data for this compound is not extensively available and the values presented are estimations based on the properties of its structural components.
Table 1: Comparison of Reaction Kinetics in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
| Alkyne Linker | Second-Order Rate Constant (k) (M⁻¹s⁻¹) | Typical Reaction Time | Key Characteristics |
| This compound | To be determined experimentally | Estimated 1-4 hours | The bulky phthalimide group may introduce steric hindrance, potentially slowing the reaction rate compared to less hindered alkynes. The hydrophobicity of the linker might require co-solvents for efficient reaction in aqueous media. |
| Propargyl-PEG4-NHS Ester | ~1 - 100[1] | 30 - 60 minutes[1] | The PEG spacer enhances water solubility and can accelerate reaction rates in aqueous buffers. The NHS ester allows for facile conjugation to primary amines on biomolecules. |
| Propargyl Amine | ~1 - 100[1] | 30 - 60 minutes | A simple and commonly used alkyne linker. Its small size minimizes steric hindrance. |
| Propiolamides | Slightly higher than propargyl ethers/amines[1] | < 30 minutes[1] | Electron-withdrawing amide group can increase the acidity of the terminal alkyne, potentially leading to faster reaction rates.[2] |
Table 2: Comparison of Bioconjugate Stability
| Linker Type | Linkage Formed | Stability in Plasma (Half-life) | Key Characteristics |
| This compound | Triazole | To be determined experimentally | The triazole ring formed is exceptionally stable. The hydrophobicity of the phthalimide group could potentially lead to aggregation or non-specific binding, which may affect the overall in vivo stability and pharmacokinetics. |
| Alkyne-PEG Linkers | Triazole | Generally high | The PEG chain can improve the stability and solubility of the bioconjugate, reducing aggregation and clearance.[3] |
| Maleimide Linkers | Thioether | Variable (can be low due to retro-Michael addition) | Prone to exchange with thiols like albumin in plasma, leading to premature drug release.[4] |
Experimental Protocols for Comparative Efficacy Studies
To facilitate a direct comparison of this compound with other alkyne linkers, the following detailed experimental protocols are provided.
Objective: To quantitatively compare the reaction rates of different alkyne linkers with an azide-containing molecule.
Materials:
-
This compound
-
Other alkyne linkers (e.g., Propargyl-PEG4-NHS Ester, Propargyl Amine)
-
Azide-functionalized molecule (e.g., Azido-PEG4-Biotin)
-
Copper(II) Sulfate (CuSO₄)
-
Sodium Ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
Procedure:
-
Prepare Stock Solutions:
-
Prepare 10 mM stock solutions of each alkyne linker in DMSO.
-
Prepare a 10 mM stock solution of the azide-functionalized molecule in DMSO.
-
Prepare a 50 mM stock solution of CuSO₄ in water.
-
Prepare a 250 mM stock solution of THPTA in water.
-
Prepare a 500 mM stock solution of Sodium Ascorbate in water (prepare fresh).
-
-
Reaction Setup:
-
In separate microcentrifuge tubes for each alkyne linker, combine the following in order:
-
PBS (to a final volume of 500 µL)
-
Azide stock solution (to a final concentration of 1 mM)
-
Alkyne linker stock solution (to a final concentration of 1.2 mM)
-
THPTA stock solution (to a final concentration of 5 mM)
-
CuSO₄ stock solution (to a final concentration of 1 mM)
-
-
Initiate the reaction by adding the Sodium Ascorbate stock solution to a final concentration of 10 mM.
-
-
Time-Course Analysis:
-
At various time points (e.g., 0, 5, 15, 30, 60, 120, and 240 minutes), withdraw a 50 µL aliquot of the reaction mixture.
-
Quench the reaction by adding 50 µL of 100 mM EDTA solution.
-
Dilute the quenched sample with 100 µL of mobile phase A (see below).
-
-
HPLC Analysis:
-
Analyze the samples by reverse-phase HPLC.
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in ACN
-
Use a suitable gradient to separate the starting materials from the triazole product (e.g., 5-95% B over 15 minutes).
-
Monitor the absorbance at a wavelength appropriate for the azide or alkyne chromophore.
-
-
Data Analysis:
-
Integrate the peak areas of the starting material and the product at each time point.
-
Calculate the percentage conversion at each time point.
-
Plot the concentration of the product versus time and determine the initial reaction rate.
-
Calculate the second-order rate constant (k) for each linker.
-
Objective: To compare the stability of bioconjugates formed with different alkyne linkers in human plasma.
Materials:
-
Purified bioconjugates (e.g., antibody-drug conjugates) prepared using each alkyne linker.
-
Human plasma
-
Phosphate-buffered saline (PBS), pH 7.4
-
LC-MS system
Procedure:
-
Incubation:
-
Incubate each bioconjugate at a final concentration of 1 mg/mL in human plasma at 37°C.
-
As a control, incubate each bioconjugate in PBS under the same conditions.
-
-
Sample Collection:
-
Sample Preparation for LC-MS Analysis:
-
Thaw the samples.
-
For analysis of intact bioconjugate, dilute the plasma sample with an appropriate buffer.
-
For analysis of released payload, precipitate the plasma proteins (e.g., with acetonitrile), centrifuge, and collect the supernatant.
-
-
LC-MS Analysis:
-
Analyze the samples using an appropriate LC-MS method to quantify the amount of intact bioconjugate and/or released payload.
-
-
Data Analysis:
-
Plot the percentage of intact bioconjugate or the concentration of released payload over time.
-
Calculate the half-life (t₁/₂) of each bioconjugate in plasma.[5]
-
Visualizing Workflows and Concepts
To further clarify the experimental processes and the underlying chemical principles, the following diagrams are provided.
Conclusion
The selection of an alkyne linker for bioconjugation requires careful consideration of factors such as reaction kinetics, stability of the resulting conjugate, and the physicochemical properties of the linker itself. While this compound offers a readily available terminal alkyne for click chemistry, its hydrophobic phthalimide and hexyl moieties may present challenges in aqueous bioconjugation reactions and could influence the in vivo behavior of the resulting bioconjugate.
In contrast, PEGylated alkyne linkers often provide enhanced water solubility and can lead to bioconjugates with improved pharmacokinetic profiles. The presence of functional groups like NHS esters on these linkers also simplifies the conjugation process to amine-containing biomolecules.
Ultimately, the optimal alkyne linker is application-dependent. The experimental protocols provided in this guide offer a robust framework for researchers to generate their own comparative data, enabling an informed and evidence-based decision for their specific bioconjugation needs.
References
- 1. Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Linker stability influences the anti-tumor activity of acetazolamide-drug conjugates for the therapy of renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Purity: A Comparative Guide to HPLC and LC-MS Analysis of 6-Phthalimido-1-hexyne
For researchers, scientists, and drug development professionals, ensuring the purity of starting materials and intermediates is paramount. 6-Phthalimido-1-hexyne, a key reagent in 'click chemistry' and a building block in medicinal chemistry, is no exception. Its purity directly impacts the success of subsequent reactions and the integrity of final products. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the purity assessment of 6-phthalimido-1-hexyne, offering detailed experimental protocols and a discussion of alternative analytical approaches.
The primary methods for assessing the purity of 6-phthalimido-1-hexyne and identifying potential impurities are reverse-phase HPLC with UV detection and LC-MS. These techniques offer high-resolution separation and sensitive detection, making them ideal for quantifying the main compound and profiling related substances.
High-Performance Liquid Chromatography (HPLC-UV)
Reverse-phase HPLC is a robust and widely accessible technique for purity determination. The separation is based on the differential partitioning of the analyte and impurities between a nonpolar stationary phase (typically C18) and a polar mobile phase.
Key Advantages:
-
Quantitative Accuracy: Provides precise and accurate quantification of the main component and impurities.
-
Robustness: Well-established and reliable methodology.
-
Cost-Effective: Relatively lower operational cost compared to LC-MS.
Considerations:
-
Peak Identification: UV detection alone does not provide structural information for unknown impurities.
-
Co-elution: Structurally similar impurities may co-elute with the main peak, leading to an overestimation of purity.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the detection specificity of mass spectrometry. This hyphenated technique is invaluable for both quantifying purity and identifying unknown impurities by providing mass-to-charge ratio (m/z) information.
Key Advantages:
-
High Specificity: Mass detection allows for the unambiguous identification of the target compound and characterization of impurities. The expected protonated molecule for 6-phthalimido-1-hexyne ([C₁₄H₁₃NO₂ + H]⁺) has a calculated m/z of 228.1.[1]
-
Sensitivity: Often provides lower detection limits compared to UV detection.
-
Impurity Profiling: Enables the identification of process-related impurities and degradation products.
Considerations:
-
Matrix Effects: Ionization efficiency can be affected by the sample matrix, potentially impacting quantification.
-
Higher Cost and Complexity: Instrumentation and maintenance are more expensive and require specialized expertise.
Comparative Data Summary
The following table summarizes typical performance parameters for HPLC-UV and LC-MS methods in the analysis of small organic molecules like 6-phthalimido-1-hexyne. Note: These are representative values and will vary depending on the specific instrumentation and method conditions.
| Parameter | HPLC-UV | LC-MS (Single Quadrupole or Triple Quadrupole) |
| Stationary Phase | C18 (e.g., 4.6 x 150 mm, 5 µm) | C18 (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid | Acetonitrile/Water with 0.1% Formic Acid |
| Elution | Gradient | Gradient |
| Flow Rate | 1.0 mL/min | 0.4 mL/min |
| Detection | UV (e.g., 220 nm, 254 nm) | Electrospray Ionization (ESI), Positive Mode |
| Retention Time (Typical) | 5 - 15 min | 2 - 8 min |
| Limit of Detection (LOD) | ~0.01% | ~0.001% |
| Limit of Quantitation (LOQ) | ~0.03% | ~0.003% |
| Primary Use | Routine purity testing, quantification | Impurity identification, trace analysis |
Experimental Protocols
Protocol 1: HPLC-UV Purity Method
This method is suitable for routine quality control to determine the purity of 6-phthalimido-1-hexyne.
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-17 min: 95% B
-
17.1-20 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve approximately 1 mg of 6-phthalimido-1-hexyne in 1 mL of acetonitrile.
Protocol 2: LC-MS Impurity Profiling Method
This method is designed for the identification and quantification of potential impurities.
-
Instrumentation: LC system coupled to a mass spectrometer (e.g., single quadrupole or triple quadrupole).
-
Column: C18 UHPLC column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient Program:
-
0-0.5 min: 2% B
-
0.5-5 min: 2% to 98% B
-
5-6 min: 98% B
-
6.1-7 min: 2% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
Sample Preparation: Dissolve approximately 0.1 mg of 6-phthalimido-1-hexyne in 1 mL of acetonitrile.
-
MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Range: m/z 50 - 500.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Alternative Analytical Techniques
While HPLC and LC-MS are the primary methods, other techniques can provide orthogonal information for a comprehensive purity assessment.
-
Quantitative NMR (qNMR): This technique can determine the absolute purity of a sample without the need for a reference standard of the same compound.[2] It is a powerful, non-destructive method that provides structural confirmation and quantification.[2]
-
Gas Chromatography (GC): Although 6-phthalimido-1-hexyne has a higher boiling point than its precursor, 6-chloro-1-hexyne, GC analysis may be feasible with a high-temperature column and appropriate inlet conditions.[3] It would be particularly useful for detecting volatile impurities.
-
Thin-Layer Chromatography (TLC): TLC is a rapid and cost-effective qualitative technique for monitoring reaction progress and identifying the presence of major impurities.[4]
Experimental Workflow
The logical flow for analyzing the purity of 6-phthalimido-1-hexyne is depicted in the following diagram.
Caption: Workflow for purity assessment of 6-phthalimido-1-hexyne.
References
Biological activity of compounds synthesized from 2-(Hex-5-yn-1-yl)isoindoline-1,3-dione
A Comparative Guide to the Biological Activity of Isoindoline-1,3-dione Derivatives
Introduction
While specific research on the biological activity of compounds synthesized from 2-(Hex-5-yn-1-yl)isoindoline-1,3-dione is not extensively available in public literature, the core structure, isoindoline-1,3-dione (also known as phthalimide), is a privileged scaffold in medicinal chemistry. This guide provides a comparative overview of the diverse biological activities exhibited by various isoindoline-1,3-dione derivatives, supported by experimental data from multiple studies. These compounds have been investigated for a wide range of therapeutic applications, including their potential as anticancer, anti-inflammatory, analgesic, and neuroprotective agents.[1][2] The neutral, hydrophobic nature of the phthalimide structure allows these derivatives to readily cross biological membranes, enhancing their pharmacokinetic profiles.[1] This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this versatile class of compounds.
Comparative Analysis of Biological Activity
The biological effects of isoindoline-1,3-dione derivatives are highly dependent on the nature of the substituents attached to the core structure.[3][4] Researchers have synthesized and evaluated numerous analogues, demonstrating a broad spectrum of activities.
Anticancer Activity
Isoindoline-1,3-dione derivatives have shown significant cytotoxic effects against a variety of cancer cell lines.[3][5] The mechanism of action often involves the induction of apoptosis and necrosis.[6] The tables below compare the in vitro anticancer activity of several derivatives against different cancer cell lines, with IC50 and CC50 values indicating the concentration required to inhibit 50% of cell growth or viability.
Table 1: Cytotoxicity of Isoindoline-1,3-dione Derivatives against Various Cancer Cell Lines
| Compound ID | Cancer Cell Line | Activity Metric | Value (µM) | Reference Compound | Reference Value (µM) | Source |
| Compound 7 (containing azide and silyl ether) | A549 (Lung Carcinoma) | IC50 | 19.41 ± 0.01 | 5-Fluorouracil | >100 | [7] |
| Compound 9 | HeLa (Cervical Cancer) | IC50 | 26.54 ± 0.12 | 5-Fluorouracil | 40.10 ± 0.01 | [7] |
| Compound 11 | C6 (Glioma) | IC50 | 33.74 ± 0.02 | 5-Fluorouracil | 35.84 ± 0.01 | [7] |
| Compound 13 (containing silyl ether and -Br) | Caco-2 (Colorectal Adenocarcinoma) | IC50 | 2.50 ± 0.01 | Cisplatin | 10.90 ± 0.01 | [4] |
| Compound 16 (containing silyl ether and -Br) | MCF-7 (Breast Adenocarcinoma) | IC50 | 2.10 ± 0.01 | Cisplatin | 5.30 ± 0.01 | [4] |
| 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione | Raji (Burkitt's Lymphoma) | CC50 | 0.26 µg/mL | - | - | [6] |
| 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione | K562 (Chronic Myeloid Leukemia) | CC50 | 3.81 µg/mL | - | - | [6] |
IC50: Half maximal inhibitory concentration. CC50: 50% cytotoxic concentration.
Anti-inflammatory and Analgesic Activity
Several studies have highlighted the potential of isoindoline-1,3-dione derivatives as non-steroidal anti-inflammatory drugs (NSAIDs) and analgesics.[8][9] Some of these compounds have shown efficacy comparable to or exceeding that of established drugs like indomethacin and metamizole sodium, often without causing gastric lesions.[8][10]
Table 2: Analgesic and Anti-inflammatory Effects of Isoindoline-1,3-dione Derivatives
| Compound ID | Assay | Dose | % Activity / Effect | Reference Compound | Reference Effect | Source |
| ZM5 | Acetic Acid-Induced Writhing (Analgesic) | 50 mg/kg | ~70% reduction in writhing | Aspirin (200 mg/kg) | ~60% reduction | [10] |
| 2-(phenyl(phenylimino)methyl)isoindoline-1,3-dione (3a) | Acetic Acid "Cramps" (Analgesic) | - | 1.6 times higher activity than reference | Metamizole Sodium | - | [8][11] |
| ZM3 | Carrageenan-Induced Paw Edema (Anti-inflammatory) | 10 mg/kg | More effective than reference | Ibuprofen (10 mg/kg) | - | [12] |
| ZM5 | Carrageenan-Induced Paw Edema (Anti-inflammatory) | 20 mg/kg | Equipotent to reference | Celecoxib (12 mg/kg) | - | [12] |
| F1 | Capsaicin-Induced Neurogenic Pain | 20 mg/kg | 69.0% pain reduction | - | - | [13] |
| F2 | Capsaicin-Induced Neurogenic Pain | 20 mg/kg | 74.7% pain reduction | - | - | [13] |
Enzyme Inhibitory Activity
Derivatives of isoindoline-1,3-dione have been designed as inhibitors of various enzymes, with a notable focus on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) for potential application in Alzheimer's disease therapy.[2][14] The phthalimide moiety is thought to interact with the peripheral anionic site of AChE.[2]
Table 3: Cholinesterase Inhibitory Activity of Isoindoline-1,3-dione Derivatives
| Compound ID | Target Enzyme | IC50 (µM) | Reference Compound | Reference IC50 (µM) | Source |
| Compound 7a (para-fluoro substituted) | AChE | 2.1 | Rivastigmine | 11.07 | [2] |
| Compound 7f (para-fluoro substituted) | AChE | 2.1 | Rivastigmine | 11.07 | [2] |
| N-benzylpiperidinylamine derivative | AChE | 0.087 | - | - | [14] |
| N-benzylpiperidinylamine derivative | BuChE | 7.76 | - | - | [14] |
| Derivative I (phenyl substituent on piperazine) | AChE | 1.12 | - | - | [14] |
| Derivative III (diphenylmethyl moiety) | BuChE | 21.24 | - | - | [14] |
Experimental Protocols
Detailed methodologies are crucial for the validation and comparison of experimental findings. Below are generalized protocols for key assays mentioned in the cited literature.
Protocol 1: In Vitro Cytotoxicity Assay (BrdU Assay)
This protocol is a general representation of methods used to evaluate the antiproliferative effects of compounds on cancer cell lines.[7]
-
Cell Culture: HeLa (cervical cancer), C6 (glioma), and A549 (lung cancer) cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Compound Preparation: Synthesized isoindoline-1,3-dione derivatives are dissolved in a suitable solvent like DMSO to create stock solutions. Serial dilutions are prepared to achieve final concentrations ranging from 5 µM to 100 µM.[7]
-
Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5x10^3 cells per well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing the various concentrations of the test compounds and a positive control (e.g., 5-Fluorouracil).[7] Cells are incubated for a specified period (e.g., 24 or 48 hours).
-
BrdU Labeling and Detection: A BrdU (Bromodeoxyuridine) labeling solution is added to the wells, and the cells are incubated for an additional 2-4 hours to allow BrdU incorporation into the DNA of proliferating cells.
-
Measurement: The cells are fixed, and the DNA is denatured. An anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase) is added. A substrate is then added, and the resulting colorimetric reaction is measured using a microplate reader. The absorbance is proportional to the amount of cell proliferation.
-
Data Analysis: IC50 values are calculated by plotting the percentage of cell proliferation inhibition against the compound concentrations.
Protocol 2: In Vivo Analgesic Activity (Acetic Acid-Induced Writhing Test)
This protocol outlines a common method for assessing the peripheral analgesic activity of test compounds in animal models.[10]
-
Animal Model: Male Swiss albino mice are used. The animals are fasted for a period (e.g., 16 hours) before the experiment but allowed access to water.[10]
-
Grouping and Administration: Animals are divided into groups (n=5). The control group receives a saline solution. The positive control group receives a standard analgesic like aspirin (200 mg/kg).[10] The test groups receive the synthesized compounds (e.g., ZM4, ZM5) at various doses (e.g., 25 and 50 mg/kg) via oral administration.[10]
-
Induction of Writhing: After a set time following drug administration (e.g., 30-60 minutes), a 0.6% solution of acetic acid is injected intraperitoneally to induce a characteristic writhing response (stretching of the abdomen and hind limbs).
-
Observation: Immediately after the acetic acid injection, the number of writhes for each mouse is counted over a defined period (e.g., 20 minutes).
-
Data Analysis: The percentage of analgesic activity is calculated using the formula: [(Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group] x 100. Statistical significance is determined using appropriate tests (e.g., ANOVA).[9]
Protocol 3: In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This protocol describes the widely used spectrophotometric method for measuring AChE inhibitory activity.[14]
-
Enzyme and Substrate Preparation: A solution of AChE from a commercial source (e.g., electric eel) is prepared in a phosphate buffer (pH 8.0). The substrate, acetylthiocholine iodide (ATCI), and the chromogenic reagent, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), are also prepared in the buffer.
-
Inhibitor Preparation: The synthesized isoindoline-1,3-dione derivatives are dissolved in a minimal amount of a suitable solvent and then diluted with the buffer to the desired concentrations.
-
Assay Procedure: In a 96-well plate, the buffer, DTNB solution, enzyme solution, and the test inhibitor solution are added. The mixture is incubated for a short period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Reaction Initiation: The reaction is initiated by adding the substrate (ATCI) to the wells.
-
Measurement: The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored anion. The absorbance of this colored product is measured continuously over time using a microplate reader at a wavelength of 412 nm.
-
Data Analysis: The rate of the reaction is calculated from the change in absorbance over time. The percentage of inhibition for each concentration of the test compound is determined relative to the control (enzyme activity without inhibitor). The IC50 value is then calculated from the dose-response curve.
Visualizations: Synthesis, Workflows, and Pathways
The following diagrams illustrate key concepts related to the synthesis and evaluation of isoindoline-1,3-dione derivatives.
References
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eurekaselect.com [eurekaselect.com]
- 4. The Synthesis, Anticancer Activity, Structure-Activity Relationships and Molecular Modelling Studies of Novel Isoindole-1,3(2H)-dione Compounds Containing Different Functional Groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of Cytotoxic Potentials of Some Isoindole-1, 3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. media.neliti.com [media.neliti.com]
- 10. Analgesic and Toxicity Studies of Aminoacetylenic Isoindoline-1,3-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sciforum.net [sciforum.net]
- 12. Synthesis and pharmacological evaluation of aminoacetylenic isoindoline-1,3-dione derivatives as anti-inflammatory agents - Arabian Journal of Chemistry [arabjchem.org]
- 13. Comprehensive Evaluation of 1H-Isoindole-1,3(2H)-Dione Derivatives: Pharmacokinetic Studies and Analgesic Potential in Various Pain Models | MDPI [mdpi.com]
- 14. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Copper-Catalyzed vs. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition
For researchers, scientists, and drug development professionals, the azide-alkyne cycloaddition, a cornerstone of "click chemistry," offers a powerful and versatile tool for molecular ligation. The choice between the two most prominent catalytic systems, copper-catalyzed (CuAAC) and ruthenium-catalyzed (RuAAC), is critical and depends on the desired regioselectivity and substrate scope. This guide provides an objective, data-driven comparison to inform the selection of the optimal methodology for specific research applications.
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is celebrated for its high yields, mild reaction conditions, and exclusive formation of 1,4-disubstituted 1,2,3-triazoles.[1] In contrast, the ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) provides access to the complementary 1,5-disubstituted regioisomers, a valuable alternative for applications where the substitution pattern on the triazole ring is crucial for biological activity or material properties.[1][2] Furthermore, RuAAC exhibits a broader substrate scope, accommodating internal alkynes, which are generally unreactive in CuAAC.[2][3]
Quantitative Performance Comparison
The selection of a catalytic system is often a trade-off between reaction kinetics, efficiency, and the desired product isomer. The following tables summarize key quantitative data to facilitate a direct comparison between CuAAC and RuAAC.
Table 1: Reaction Kinetics of Azide-Alkyne Cycloaddition Reactions
| Reaction Type | Catalyst | Alkyne Type | Regioselectivity | Second-Order Rate Constant (k) with Benzyl Azide (M⁻¹s⁻¹) | Key Characteristics |
| CuAAC | Copper(I) | Terminal | 1,4-disubstituted triazole | ~1 - 10⁴[4] | Very fast, can be ligand-accelerated. Potential cytotoxicity due to the copper catalyst.[4] |
| RuAAC | Ruthenium(II) | Terminal and Internal | 1,5-disubstituted triazole | Slower than CuAAC | Tolerates a broader substrate scope, including internal alkynes. Catalyst is more expensive and can be sensitive to air and moisture.[2][5] |
Table 2: Performance Data for Selected Ruthenium-Catalyzed Azide-Alkyne Cycloaddition Reactions [5]
| Catalyst | Azide Substrate | Alkyne Substrate | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time | Yield (%) |
| [CpRuCl]₄ | Azidobenzene | Phenylacetylene | 10 | DMF | 110 (MW) | 20 min | 73 |
| [CpRuCl]₄ | 1-Azido-4-methoxybenzene | Phenylacetylene | 10 | DMF | 110 (MW) | 20 min | 75 |
| [CpRuCl(PPh₃)₂] | Benzyl azide | Phenylacetylene | 1-5 | Toluene | 80 | 2-8 h | >95 |
| [Cp*RuCl(COD)] | Benzyl azide | 1-Octyne | 1 | Dioxane | 60 | 6 h | 98 |
Visualizing the Catalytic Pathways and Experimental Workflow
Understanding the underlying mechanisms and the general experimental workflow is crucial for designing and troubleshooting experiments.
The distinct regiochemical outcomes of CuAAC and RuAAC stem from their different mechanistic pathways.
Experimental Protocols
The following are generalized protocols for performing CuAAC and RuAAC reactions. Optimization may be required for specific substrates and applications.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a common method using copper(II) sulfate and a reducing agent to generate the active copper(I) catalyst in situ.
Materials:
-
Azide (e.g., benzyl azide)
-
Terminal alkyne (e.g., phenylacetylene)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent (e.g., 1:1 mixture of tert-butanol and water)
-
Reaction vessel
-
Stirring apparatus
Procedure:
-
In a reaction vessel, dissolve the azide (1.0 mmol, 1.0 eq.) and the terminal alkyne (1.0 mmol, 1.0 eq.) in the chosen solvent system (e.g., 4 mL of 1:1 t-BuOH/H₂O).
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 mmol, 0.2 eq.) in deionized water (1 mL).
-
In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 mmol, 0.1 eq.) in deionized water (1 mL).
-
To the stirred solution of the azide and alkyne, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure 1,4-disubstituted 1,2,3-triazole.
Protocol 2: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
This protocol outlines a typical procedure for a RuAAC reaction using a common ruthenium catalyst.
Materials:
-
Azide (e.g., benzyl azide)
-
Alkyne (terminal or internal, e.g., phenylacetylene)
-
Ruthenium catalyst (e.g., Cp*RuCl(PPh₃)₂)
-
Anhydrous, non-protic solvent (e.g., 1,4-dioxane or toluene)
-
Inert atmosphere (e.g., nitrogen or argon)
-
Reaction vessel with reflux condenser
-
Heating and stirring apparatus
Procedure:
-
To a flame-dried reaction vessel under an inert atmosphere, add the ruthenium catalyst (e.g., 1-5 mol%).
-
Add the anhydrous, degassed solvent (e.g., 5 mL).
-
Add the azide (1.0 mmol, 1.0 eq.) and the alkyne (1.0 mmol, 1.0 eq.) to the vessel.
-
Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and stir.[1]
-
Monitor the reaction progress by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.[1]
-
Purify the crude product by column chromatography on silica gel to afford the desired 1,5-disubstituted 1,2,3-triazole.[1]
Conclusion
The choice between CuAAC and RuAAC is primarily dictated by the desired triazole regioisomer and the nature of the alkyne substrate. CuAAC is a highly efficient and rapid method for the synthesis of 1,4-disubstituted triazoles from terminal alkynes. In contrast, RuAAC provides access to the complementary 1,5-disubstituted triazoles and is compatible with both terminal and internal alkynes. For applications in drug discovery and bioconjugation, the potential cytotoxicity of the copper catalyst in CuAAC must be considered, and in such cases, RuAAC or other copper-free click reactions may be more suitable. The provided data and protocols serve as a guide for researchers to make informed decisions in the application of these powerful cycloaddition reactions.
References
A Comparative Guide to Validating the Structure of Synthesized 2-(Hex-5-yn-1-yl)isoindoline-1,3-dione: Spotlight on X-ray Crystallography
For Researchers, Scientists, and Drug Development Professionals
The unambiguous determination of a chemical structure is a cornerstone of modern chemistry and drug development. For novel synthesized compounds such as 2-(Hex-5-yn-1-yl)isoindoline-1,3-dione, a molecule with potential applications in medicinal chemistry and material science, rigorous structural validation is paramount. This guide provides a comparative overview of standard analytical techniques for structural elucidation, with a special focus on the definitive method of single-crystal X-ray crystallography.
While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide essential information about the connectivity and functional groups within a molecule, X-ray crystallography offers an unparalleled, direct visualization of the three-dimensional atomic arrangement in the solid state. This guide will detail the experimental protocols for each of these methods and present their data in a comparative format to underscore their respective strengths and limitations in the structural validation of this compound.
Synthesis of this compound
The target compound can be synthesized via a nucleophilic substitution reaction, a variant of the Gabriel synthesis, by reacting potassium phthalimide with 6-chloro-1-hexyne.
Experimental Protocol: Synthesis
A mixture of potassium phthalimide (1.85 g, 10 mmol) and 6-chloro-1-hexyne (1.03 g, 10 mmol) in anhydrous N,N-dimethylformamide (DMF, 40 mL) is stirred at 80°C for 12 hours under a nitrogen atmosphere. After cooling to room temperature, the reaction mixture is poured into 200 mL of ice-water. The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried. The crude product is then purified by column chromatography on silica gel (eluent: hexane/ethyl acetate = 4:1) to afford this compound as a white solid.
Structural Validation: A Comparative Analysis
The following sections detail the application of X-ray crystallography and other spectroscopic methods for the structural validation of the synthesized this compound.
X-ray Crystallography: The Gold Standard
Single-crystal X-ray crystallography provides the absolute structure of a molecule, including bond lengths, bond angles, and stereochemistry.
Single crystals suitable for X-ray diffraction are grown by slow evaporation of a solution of the purified compound in a mixture of dichloromethane and hexane. A colorless, prism-shaped crystal is mounted on a goniometer. X-ray diffraction data is collected at a controlled temperature (e.g., 100 K) using a diffractometer with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å). The structure is solved by direct methods and refined by full-matrix least-squares on F².
Note: As of the writing of this guide, the crystal structure of this compound has not been publicly reported. The following table represents hypothetical but realistic data based on known crystal structures of similar N-substituted phthalimides.
| Parameter | Hypothetical Value |
| Empirical formula | C₁₄H₁₃NO₂ |
| Formula weight | 227.26 |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 8.5(1) Å, b = 12.3(2) Å, c = 10.9(1) Å |
| α = 90°, β = 105.3(1)°, γ = 90° | |
| Volume | 1098(3) ų |
| Z | 4 |
| Density (calculated) | 1.375 Mg/m³ |
| Absorption coefficient | 0.095 mm⁻¹ |
| F(000) | 480 |
| Crystal size | 0.25 x 0.20 x 0.15 mm³ |
| Theta range for data collection | 2.50 to 28.00° |
| Reflections collected | 5600 |
| Independent reflections | 2500 [R(int) = 0.035] |
| Completeness to theta = 25.242° | 99.8 % |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 2500 / 0 / 155 |
| Goodness-of-fit on F² | 1.05 |
| Final R indices [I>2sigma(I)] | R1 = 0.045, wR2 = 0.115 |
| R indices (all data) | R1 = 0.060, wR2 = 0.125 |
| Largest diff. peak and hole | 0.35 and -0.25 e.Å⁻³ |
Spectroscopic Methods: The Complementary Toolkit
NMR, IR, and Mass Spectrometry are powerful tools that provide complementary information to deduce the molecular structure.
NMR spectroscopy provides information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms, allowing for the determination of the carbon-hydrogen framework.
¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.
| ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (100 MHz, CDCl₃) |
| δ 7.85 (dd, J = 5.4, 3.0 Hz, 2H, Ar-H) | δ 168.4 (C=O) |
| δ 7.72 (dd, J = 5.4, 3.0 Hz, 2H, Ar-H) | δ 134.0 (Ar-C) |
| δ 3.72 (t, J = 7.2 Hz, 2H, N-CH₂) | δ 132.1 (Ar-C) |
| δ 2.25 (td, J = 7.0, 2.6 Hz, 2H, CH₂-C≡) | δ 123.2 (Ar-CH) |
| δ 1.95 (t, J = 2.6 Hz, 1H, C≡CH) | δ 83.5 (C≡CH) |
| δ 1.80-1.70 (m, 2H, N-CH₂-CH₂) | δ 69.1 (C≡CH) |
| δ 1.65-1.55 (m, 2H, CH₂-CH₂-C≡) | δ 37.9 (N-CH₂) |
| δ 27.8 (N-CH₂-CH₂) | |
| δ 25.9 (CH₂-CH₂-C≡) | |
| δ 18.2 (CH₂-C≡) |
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
The IR spectrum is recorded on an FT-IR spectrometer using the attenuated total reflectance (ATR) technique for a solid sample.
| Wavenumber (cm⁻¹) | Assignment |
| ~3290 | ≡C-H stretch (terminal alkyne) |
| ~2940, 2860 | C-H stretch (aliphatic) |
| ~2120 | C≡C stretch (terminal alkyne) |
| ~1770, 1710 | C=O stretch (imide, asymmetric and symmetric) |
| ~1610 | C=C stretch (aromatic) |
| ~1400 | C-N stretch |
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming the molecular formula and aspects of the structure.
The mass spectrum is obtained using an electrospray ionization (ESI) source coupled with a time-of-flight (TOF) mass analyzer.
| m/z | Assignment |
| 228.0968 | [M+H]⁺ (Calculated for C₁₄H₁₄NO₂⁺: 228.0965) |
| 227.0890 | [M]⁺ (Molecular ion) |
| 160.0393 | [M - C₅H₅]⁺ (Loss of the hexynyl side chain) |
| 148.0393 | Phthalimide fragment |
| 132.0311 | [C₈H₄O₂]⁺ fragment |
| 104.0260 | [C₇H₄O]⁺ fragment |
| 76.0260 | [C₆H₄]⁺ fragment |
Comparative Summary of Validation Techniques
| Technique | Information Provided | Strengths | Limitations |
| X-ray Crystallography | Precise 3D atomic arrangement, bond lengths, bond angles, absolute stereochemistry, crystal packing. | Unambiguous and definitive structural determination. | Requires a suitable single crystal, which can be difficult to obtain. Provides solid-state structure only. |
| NMR Spectroscopy | Connectivity of atoms (¹H-¹H, ¹H-¹³C), chemical environment of nuclei, stereochemical relationships in solution. | Provides detailed structural information in solution, which is often more relevant to biological activity. | Can be complex to interpret for large or conformationally flexible molecules. Does not give bond lengths. |
| IR Spectroscopy | Presence of specific functional groups. | Quick and simple method to confirm the presence of key functional groups. | Provides limited information on the overall molecular structure and connectivity. |
| Mass Spectrometry | Molecular weight and molecular formula (high resolution), fragmentation patterns that suggest structural motifs. | High sensitivity, requires very small sample amounts. Essential for confirming molecular formula. | Does not provide information on stereochemistry or the precise connectivity of atoms. |
Visualizing the Workflow and Logic
The following diagrams illustrate the workflow for synthesizing and validating a new chemical entity and the logical interplay between the different analytical techniques.
Caption: Workflow for synthesis and validation.
Caption: Complementary nature of analytical techniques.
Conclusion
The structural validation of a newly synthesized compound like this compound requires a multi-technique approach. While NMR, IR, and Mass Spectrometry provide crucial pieces of the structural puzzle, single-crystal X-ray crystallography stands alone in its ability to deliver a definitive and high-resolution three-dimensional structure. For drug development professionals and researchers, understanding the strengths and limitations of each technique is essential for ensuring the integrity of their scientific findings and the safety and efficacy of potential therapeutic agents. The combination of these analytical methods provides the necessary certainty to confidently report a new chemical entity.
Comparative study of reactivity between different N-substituted phthalimide derivatives
A Comparative Analysis of Reactivity in N-Substituted Phthalimide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of various N-substituted phthalimide derivatives across several key chemical transformations. The phthalimide scaffold, featuring a robust isoindoline-1,3-dione core, is a cornerstone in medicinal chemistry and materials science.[1][2] The reactivity of the imide functional group is of paramount importance, governing both the synthesis of novel derivatives and their stability under physiological or environmental conditions. This document summarizes quantitative experimental data, provides detailed experimental protocols for key reactions, and visualizes reaction pathways and workflows to offer a comprehensive overview for professionals in the field.
Photochemical Reactivity
Phthalimide derivatives exhibit a rich and diverse range of photochemical transformations, which are broadly classified into three main categories: hydrogen abstraction, cycloaddition, and photoinduced electron transfer (PET).[3][4] The specific pathway and efficiency of these reactions are highly dependent on the nature of the N-substituent and any substituents on the phthalimide ring.
Upon irradiation, N-alkylphthalimides can populate triplet excited states, which are key intermediates in reactions like H-abstraction and cycloadditions.[3][4] In contrast, the presence of electron-donating groups on the phthalimide ring or on a tethered N-substituent can facilitate photoinduced electron transfer (PET), leading to decarboxylation or cyclization products.[5][6]
Comparative Data: Photochemical Decarboxylation via PET
The efficiency of photochemical reactions can be quantified by the reaction quantum yield (ΦR) and the rate constants of the involved elemental steps, such as PET. The following table presents comparative data for a series of N-adamantylphthalimides bearing carboxylic functional groups, where reactivity is governed by a PET mechanism from the carboxylate to the excited phthalimide chromophore.[5]
| Compound (Substituent at position 4) | pKa | Quantum Yield (ΦR) | PET Rate Constant (ks/s⁻¹) (Singlet State) |
| H (Unsubstituted) | 4.3 | 0.003 | - |
| OCH₃ | 4.8 | 0.012 | (2.0 ± 0.1) x 10⁹ |
| NH₂ | 5.3 | 0.005 | (3.4 ± 1.0) x 10⁷ |
| N(CH₃)₂ | 6.7 | < 0.001 | - |
| Data sourced from photochemical studies on N-adamantylphthalimides bearing carboxylic acid groups tethered to the adamantyl moiety.[5] |
The data indicates that substituents significantly influence the photophysical properties and reactivity. For instance, the methoxy-substituted phthalimide exhibits a significantly higher PET rate constant from the singlet excited state compared to the amino-substituted derivative.[5]
Visualizing the PET Pathway
The process of photoinduced electron transfer and subsequent decarboxylation can be visualized as a multi-step pathway.
Experimental Protocol: Photochemical Reaction
This protocol is adapted from the study of N-adamantylphthalimides.[5]
-
Solution Preparation: Prepare a solution of the N-substituted phthalimide derivative (e.g., 10⁻³ M) in a suitable solvent mixture (e.g., acetonitrile/water). Adjust the pH using NaOH or HCl to ensure the carboxylate group is in its anionic form for efficient PET.
-
Irradiation: Transfer the solution to a quartz photoreactor. Irradiate the solution using a medium-pressure mercury lamp housed in a cooling jacket. Wavelengths can be selected using appropriate filters (e.g., a Pyrex filter for λ > 290 nm).
-
Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them using techniques like UV-Vis spectrophotometry or HPLC.
-
Product Isolation: Upon completion, evaporate the solvent under reduced pressure. The residue can then be purified using column chromatography (e.g., silica gel) with an appropriate eluent system to isolate the photoproducts.
-
Quantum Yield Determination: Determine the reaction quantum yield (ΦR) using a chemical actinometer (e.g., potassium ferrioxalate) under identical irradiation conditions.
Hydrolytic Reactivity
The imide bonds of the phthalimide ring are susceptible to cleavage by hydrolysis, a reaction of significant interest for prodrug activation and synthetic deprotection steps, such as in the Gabriel synthesis.[7][8] The rate of hydrolysis is highly dependent on pH and the electronic nature of substituents on the phthalimide ring or the N-substituent.
Comparative Data: Acid-Catalyzed Hydrolysis
The reactivity of N-(4-substituted arylthio)phthalimides towards acid-catalyzed hydrolysis has been studied kinetically. The observed pseudo-first-order rate constants (k₁) provide a quantitative measure of reactivity.[9]
| N-Substituent | Acid (4.0 M, 40.0 °C) | Rate Constant (10⁴ k₁ / s⁻¹) |
| N-(phenylthio)phthalimide | H₂SO₄ | 1.15 |
| N-(phenylthio)phthalimide | HClO₄ | 1.14 |
| N-(4-methylphenylthio)phthalimide | H₂SO₄ | 1.34 |
| N-(4-methylphenylthio)phthalimide | HClO₄ | 1.28 |
| N-(4-chlorophenylthio)phthalimide | H₂SO₄ | 1.05 |
| N-(4-chlorophenylthio)phthalimide | HClO₄ | 1.02 |
| Data sourced from a kinetic study on the hydrolysis of N-(4-substituted arylthio) phthalimides.[9] |
The data shows that electron-donating groups (like -CH₃) on the arylthio substituent slightly increase the rate of hydrolysis, while electron-withdrawing groups (like -Cl) decrease it.[9]
Visualizing the Hydrolysis Mechanism
The hydrolysis of a phthalimide derivative under basic conditions (as in the final step of the Gabriel synthesis) proceeds via nucleophilic attack at a carbonyl carbon.
Experimental Protocol: Kinetic Analysis of Hydrolysis
This protocol is based on the methodology for studying acid-catalyzed hydrolysis.[9]
-
Reagent Preparation: Prepare stock solutions of the N-substituted phthalimide derivative in a suitable organic solvent (e.g., ethanol). Prepare aqueous solutions of the desired acid (e.g., H₂SO₄, HClO₄) at various concentrations.
-
Reaction Initiation: Initiate the reaction by adding a small aliquot of the phthalimide stock solution to the thermostatted acid solution in a cuvette. The final concentration of the phthalimide should be low (e.g., ~10⁻⁴ M) to ensure pseudo-first-order conditions.
-
Data Acquisition: Monitor the reaction by following the change in absorbance at a predetermined wavelength (corresponding to the reactant or product) using a UV-Vis spectrophotometer with a thermostatted cell holder.
-
Rate Constant Calculation: The observed pseudo-first-order rate constant (k_obs) can be determined by fitting the absorbance vs. time data to a first-order exponential decay equation: Aₜ = A∞ + (A₀ - A∞)e^(-k_obs*t).
Reactivity towards Nucleophiles: Aminolysis
The carbonyl groups of the phthalimide ring can be attacked by strong nucleophiles other than hydroxide, such as secondary amines. This reaction results in the cleavage of one of the C-N imide bonds to form an o-phthalamide derivative.
Comparative Data: Aminolysis with Secondary Amines
The yields of ring-opened products from the reaction of various N-substituted phthalimides with piperidine in benzene provide a basis for comparing their reactivity.
| N-Substituent (R¹) | Amine (R²NH) | Product (o-R²NCOC₆H₄CONHR¹) | Yield (%) |
| n-Butyl | Piperidine | 2-(Piperidine-1-carbonyl)-N-butylbenzamide | 86 |
| Cyclohexyl | Piperidine | N-Cyclohexyl-2-(piperidine-1-carbonyl)benzamide | 77 |
| tert-Amyl | Piperidine | N-(tert-Amyl)-2-(piperidine-1-carbonyl)benzamide | 52 |
| 2-Bromoethyl | Piperidine | N-(2-Bromoethyl)-2-(piperidine-1-carbonyl)benzamide | 24 |
| Data abstracted from a study on the cleavage of N-substituted phthalimides with secondary amines.[10] |
The results suggest that steric hindrance at the N-substituent plays a significant role, with the bulky tert-amyl group leading to a lower yield compared to the less hindered n-butyl group. The electron-withdrawing nature of the bromoethyl substituent also appears to influence reactivity.[10]
Visualizing a Key Synthetic Workflow: The Gabriel Synthesis
The reactivity of the phthalimide anion is central to the Gabriel synthesis, a classic and reliable method for preparing primary amines while avoiding over-alkylation.[11]
Experimental Protocol: Gabriel Synthesis
This general protocol outlines the key steps of the Gabriel synthesis.[8][11]
-
Formation of Potassium Phthalimide: To a solution of phthalimide in a suitable solvent like absolute ethanol or DMF, add one equivalent of potassium hydroxide. Heat the mixture to facilitate the reaction and formation of the potassium salt. The salt may precipitate and can be used directly or after isolation.[11]
-
Alkylation: Add the primary alkyl halide to the suspension or solution of potassium phthalimide. Heat the reaction mixture, typically under reflux, to promote the Sₙ2 reaction. The reaction time can vary from 1 to several hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).[8]
-
Deprotection (Hydrolysis/Hydrazinolysis): After the alkylation is complete, cleave the N-alkyl phthalimide to release the primary amine.
-
Hydrazinolysis (Ing-Manske procedure): Add hydrazine hydrate to the reaction mixture in a solvent like ethanol and reflux. A precipitate of phthalhydrazide will form. Filter off the solid and isolate the primary amine from the filtrate, often through distillation or extraction after acidification/basification cycles.
-
Acid Hydrolysis: Alternatively, heat the N-alkyl phthalimide with a strong acid (e.g., concentrated HCl or H₂SO₄). This method can be harsh and may require prolonged heating.
-
-
Product Isolation and Purification: Isolate the final primary amine product through standard workup procedures, which may include extraction, distillation, or crystallization. Purify the compound and confirm its structure using spectroscopic methods (NMR, IR, MS).
References
- 1. benchchem.com [benchchem.com]
- 2. N-heterocyclic carbene-catalyzed atroposelective synthesis of N-Aryl phthalimides and maleimides via activation of carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fulir.irb.hr [fulir.irb.hr]
- 4. researchgate.net [researchgate.net]
- 5. Photophysical properties and electron transfer photochemical reactivity of substituted phthalimides - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Suggested Improvement in the Ing-Manske Procedure and Gabriel Synthesis of Primary Amines: Kinetic Study on Alkaline Hydrolysis of N-Phthaloylglycine and Acid Hydrolysis of N-(o-Carboxybenzoyl)glycine in Aqueous Organic Solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Gabriel Phthalimide Synthesis: Mechanism, Steps, and Uses [eureka.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. byjus.com [byjus.com]
Safety Operating Guide
Proper Disposal of 2-(Hex-5-yn-1-yl)isoindoline-1,3-dione: A Guide for Laboratory Professionals
Audience: Researchers, scientists, and drug development professionals.
This document provides essential safety and logistical information for the proper disposal of 2-(Hex-5-yn-1-yl)isoindoline-1,3-dione (CAS Number: 6097-08-1). Adherence to these procedures is critical for ensuring laboratory safety, minimizing environmental impact, and maintaining regulatory compliance.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. This document contains detailed information regarding specific hazards, handling precautions, and emergency procedures. In the absence of a specific SDS, the following general guidelines for handling potent research compounds should be strictly followed.
Personal Protective Equipment (PPE):
-
Gloves: Wear suitable chemical-resistant gloves.
-
Eye Protection: Use safety goggles with side shields.
-
Lab Coat: A lab coat or other protective clothing is mandatory.
-
Respiratory Protection: If working with the powdered form or creating aerosols, use a NIOSH-approved respirator.
Engineering Controls: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Disposal Plan: A Step-by-Step Protocol
The primary and recommended method for the disposal of this compound is to treat it as hazardous chemical waste. Improper disposal, such as discarding in regular trash or pouring down the drain, is strictly prohibited.
Step 1: Waste Identification and Segregation
-
Classify all materials contaminated with this compound as hazardous chemical waste. This includes:
-
Unused or expired compound.
-
Solutions containing the compound.
-
Contaminated labware (e.g., vials, pipette tips, gloves, bench paper).
-
-
Segregate this waste from other chemical waste streams to prevent accidental reactions. Do not mix with incompatible materials.
Step 2: Waste Collection and Containerization
-
Use a designated, leak-proof, and chemically compatible waste container.
-
The container must be clearly labeled as "Hazardous Waste" and include:
-
The full chemical name: "this compound"
-
CAS Number: "6097-08-1"
-
Concentration (if in solution).
-
The date accumulation started.
-
Step 3: Storage
-
Store the hazardous waste container in a designated Satellite Accumulation Area (SAA).
-
The SAA should be under the control of laboratory personnel and inspected weekly for any signs of leakage.
-
Adhere to institutional and regulatory limits for the maximum volume of waste and the maximum accumulation time.
Step 4: Disposal of Empty Containers
-
To be considered non-hazardous, empty containers of this compound must be triple-rinsed with a suitable solvent.
-
The first rinsate must be collected and disposed of as hazardous chemical waste.
-
Subsequent rinsates may be disposed of according to local regulations, which may permit drain disposal with copious amounts of water. Always confirm with your institution's Environmental Health and Safety (EHS) department.
-
After proper rinsing, the container should be air-dried in a well-ventilated area before disposal or recycling.
Step 5: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for the collection of the hazardous waste.
-
Do not attempt to treat or neutralize the waste unless you have a specific, validated protocol and the necessary safety measures in place, and are authorized to do so by your institution.
Data Presentation: Hazard and Disposal Summary
| Parameter | Information |
| Chemical Name | This compound |
| CAS Number | 6097-08-1 |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |
| Precautionary Statements | P261, P301 + P312, P302 + P352, P304 + P340, P305 + P351 + P338 |
| Primary Disposal Method | Treat as hazardous chemical waste. |
| Waste Segregation | Segregate from incompatible materials. |
| Containerization | Labeled, leak-proof, chemically compatible container. |
| Disposal Authority | Institutional Environmental Health and Safety (EHS) or licensed contractor. |
Experimental Protocols: Potential Chemical Degradation (for trained professionals only)
The following are theoretical chemical degradation pathways for the functional groups present in this compound. These procedures are for informational purposes only and should not be attempted by untrained personnel for waste disposal. These reactions can be complex and may produce hazardous byproducts.
-
Hydrolysis of the Phthalimide Group: The isoindoline-1,3-dione (phthalimide) moiety can be hydrolyzed under basic conditions.
-
Reagents: Strong base such as sodium hydroxide (NaOH).
-
Procedure: Treatment of the compound with an aqueous or alcoholic solution of a strong base, followed by heating, can cleave the imide ring to form a phthalic acid salt and the corresponding primary amine.
-
Caution: This reaction can be exothermic and should be performed with appropriate temperature control. The resulting amine may also be hazardous.
-
-
Oxidative Cleavage of the Terminal Alkyne: The hex-5-yn-1-yl group contains a terminal alkyne that can be cleaved through oxidation.
-
Reagents: Strong oxidizing agents such as ozone (O₃) or potassium permanganate (KMnO₄).
-
Procedure: Ozonolysis followed by a workup with an oxidizing agent (e.g., hydrogen peroxide) or direct oxidation with hot, basic potassium permanganate can cleave the triple bond to yield a carboxylic acid and carbon dioxide.[1][2]
-
Caution: These reactions are highly energetic and can be dangerous if not performed under controlled conditions by experienced chemists. Ozone is highly reactive and toxic.
-
Mandatory Visualization
Caption: Disposal workflow for this compound.
Disclaimer: This information is intended for use by trained laboratory personnel. Always follow your institution's specific safety and disposal protocols. When in doubt, consult your Environmental Health and Safety department.
References
Essential Safety and Operational Guide for 2-(Hex-5-yn-1-yl)isoindoline-1,3-dione
This document provides immediate, essential safety and logistical information for handling 2-(Hex-5-yn-1-yl)isoindoline-1,3-dione (CAS No. 6097-08-1). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Hazard Identification and Personal Protective Equipment (PPE)
While specific toxicology data for this compound is limited, similar isoindoline-1,3-dione derivatives may cause skin, eye, and respiratory irritation. Therefore, a cautious approach to handling is imperative. The recommended personal protective equipment is detailed below.
| Personal Protective Equipment (PPE) | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) inspected prior to use. Use proper glove removal technique. | To prevent skin contact. |
| Eye/Face Protection | Safety glasses with side-shields or chemical goggles. | To protect eyes from splashes or dust. |
| Skin and Body Protection | Laboratory coat. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Use only in a well-ventilated area or under a chemical fume hood. If dust or aerosols are generated, a NIOSH-approved respirator may be necessary. | To prevent inhalation of dust or vapors. |
Safe Handling and Storage
Proper handling and storage are crucial to maintain the integrity of the compound and the safety of laboratory personnel.
| Procedure | Guideline |
| Handling | - Handle only under a chemical fume hood. - Avoid contact with skin, eyes, and clothing. - Wash hands thoroughly after handling. - Do not eat, drink, or smoke in the handling area. - Keep away from heat, sparks, and open flames. - Take measures to prevent the build-up of electrostatic charge. |
| Storage | - Store in a cool, dry, and well-ventilated place. - Keep container tightly closed and upright. - Store at room temperature.[1] |
Emergency Procedures
In the event of an emergency, follow these procedures.
| Emergency Situation | First Aid/Response Measures |
| Skin Contact | Rinse skin with water. Take off contaminated clothing and wash it before reuse.[2] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. |
| Inhalation | Move person into fresh air. If experiencing respiratory symptoms, call a POISON CENTER or doctor.[2] |
| Ingestion | Rinse mouth. Do NOT induce vomiting. Seek medical advice/attention. |
| Spill | Use personal protective equipment. Avoid dust formation. Absorb the spilled material with an inert absorbent and transfer it into an airtight container for disposal. Prevent entry into waterways or sewer systems. |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Method |
| Unused Product | Dispose of contents/container to a licensed hazardous waste disposal facility.[2] |
| Contaminated Packaging | Dispose of as unused product. Ensure inner packaging is disposed of by licensed waste carriers.[2] |
Experimental Workflow: Handling and Use
The following diagram outlines the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
